Thalidomide-5,6-F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5,6-difluoroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHXYRKTAZEQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496997-41-1 | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Thalidomide-5,6-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5,6-F is a synthetic derivative of thalidomide, a molecule with a complex history that has been repurposed for its potent immunomodulatory and anti-cancer properties.[][2] this compound serves as a high-affinity ligand for the Cereblon (CRBN) protein, a critical component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] Its primary application in modern drug discovery is as a building block for Proteolysis Targeting Chimeras (PROTACs).[3]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[3][5] By chemically linking a CRBN-recruiting moiety like this compound to a ligand for a specific protein of interest (POI), the resulting PROTAC can induce the degradation of proteins previously considered "undruggable."[5] This guide provides a detailed examination of the core mechanism of action of this compound within the context of a PROTAC, supported by quantitative data from analogous compounds, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a this compound-based PROTAC is to act as a molecular bridge, inducing the proximity of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[5] The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, featuring the this compound warhead, simultaneously binds to the CRBN E3 ligase and the target protein of interest (POI). This forms a transient ternary complex (POI-PROTAC-CRBN).[6] The stability and geometry of this complex are critical for the efficiency and specificity of the degradation process.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and captured by the 26S proteasome. The proteasome then unfolds and proteolytically degrades the POI into small peptides. The PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation, acting catalytically.
References
The Dual Nature of Thalidomide: A Technical Guide for Researchers
An In-depth Examination of Thalidomide's Mechanisms of Action and the Role of its Metabolites in Research
Once a notorious teratogen, thalidomide (B1683933) has undergone a remarkable scientific renaissance. Its potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties have established it as a valuable tool in treating a range of conditions, including multiple myeloma and complications of leprosy.[1] For researchers, scientists, and drug development professionals, understanding the multifaceted mechanisms of thalidomide and its derivatives is crucial for harnessing their therapeutic potential and mitigating their risks. This guide provides a technical overview of thalidomide's core mechanisms of action, with a focus on its interaction with the Cereblon E3 ubiquitin ligase complex, its impact on angiogenesis and inflammation, and the emerging role of its metabolic derivatives.
The Central Role of Cereblon (CRBN)
The discovery of Cereblon (CRBN) as a primary target of thalidomide revolutionized our understanding of its biological effects.[2] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN, altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."
Key neosubstrates of the CRL4^CRBN^ complex in the presence of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of thalidomide and its derivatives.[3]
Anti-Angiogenic and Anti-Inflammatory Pathways
Thalidomide exhibits potent anti-angiogenic and anti-inflammatory activities, which contribute significantly to its therapeutic effects. These actions are mediated through the modulation of various cytokines and signaling pathways.
One of the primary anti-inflammatory effects of thalidomide is the selective inhibition of tumor necrosis factor-alpha (TNF-α) production in monocytes. This is thought to occur through the enhanced degradation of TNF-α mRNA.[4] Furthermore, thalidomide has been shown to inhibit the production of other pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-12 (B1171171) (IL-12).[4] The drug also impacts the NF-κB signaling pathway, a critical regulator of inflammatory responses, by inhibiting I-κB kinase (IKK) activity.[4]
The anti-angiogenic properties of thalidomide are linked to the inhibition of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[5]
The Role of Metabolism and Oxidative Metabolites
While the interaction with CRBN is a key mechanism, the metabolism of thalidomide is also believed to play a role in its biological activity, particularly its teratogenic effects. Thalidomide undergoes both non-enzymatic hydrolysis and cytochrome P450 (CYP)-mediated hydroxylation.[6]
Research has suggested that reactive metabolites, such as arene oxides and quinones, may be formed during thalidomide's metabolism.[7][8] These reactive intermediates are capable of inducing oxidative stress and causing DNA damage, which has been proposed as a mechanism for thalidomide-induced teratogenicity.[7][9] Specifically, dihydroxythalidomide, an oxidative metabolite, has been shown to generate reactive oxygen species (ROS) and cause DNA damage in cell lines.[7][9] This highlights the importance of considering metabolic activation in the overall pharmacological and toxicological profile of thalidomide.
Quantitative Data on Thalidomide and its Derivatives
The following tables summarize key quantitative data related to the biological activity of thalidomide and its derivatives.
| Compound | Target Cell Line | IC50 (µM) | Biological Effect |
| Thalidomide | NCI-H929 | >10 | Anti-proliferative |
| Lenalidomide | NCI-H929 | 1.5 | Anti-proliferative |
| Pomalidomide | NCI-H929 | 0.05 | Anti-proliferative |
| Compound 10a (novel derivative) | NCI-H929 | 2.25 | Anti-proliferative[3] |
| Compound 10a (novel derivative) | U239 | 5.86 | Anti-proliferative[3] |
Table 1: Anti-proliferative Activity of Thalidomide and its Analogs.
| Compound | Assay | IC50 (µM) | Target |
| Lenalidomide | TR-FRET | 1.69 | CRBN Binding[3] |
| Compound 10a (novel derivative) | TR-FRET | 4.83 | CRBN Binding[3] |
| Compound 10a (novel derivative) | LPS-stimulated PBMC | 0.76 | TNF-α Inhibition[3] |
Table 2: CRBN Binding Affinity and TNF-α Inhibition.
Experimental Protocols
In Vitro TNF-α Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to assess the ability of thalidomide and its derivatives to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Lipopolysaccharide (LPS) from E. coli
-
Thalidomide or its derivatives dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10^6^ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds (thalidomide and its derivatives) in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the diluted compounds to the respective wells and incubate for 1 hour at 37°C in a 5% CO
2incubator. Include a vehicle control (DMSO) and a positive control (e.g., a known TNF-α inhibitor). -
Add 50 µL of LPS solution (final concentration of 1 µg/mL) to stimulate TNF-α production. Include an unstimulated control group.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO
2incubator. -
After incubation, centrifuge the plate at 1,500 rpm for 10 minutes.
-
Collect the supernatant and measure the TNF-α concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.
Western Blot Analysis for IKZF1 and IKZF3 Degradation
This protocol details the procedure to assess the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells following treatment with thalidomide or its analogs.
Materials:
-
Multiple myeloma cell line (e.g., NCI-H929)
-
Complete culture medium
-
Thalidomide or its derivatives dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed multiple myeloma cells in a 6-well plate at an appropriate density and allow them to adhere or grow to a suitable confluence.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO). For a control to demonstrate proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the test compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.
Conclusion
Thalidomide and its derivatives represent a powerful class of therapeutic agents with complex and multifaceted mechanisms of action. For researchers, a deep understanding of the CRBN-mediated degradation of neosubstrates, the modulation of inflammatory and angiogenic pathways, and the role of metabolic activation is essential for the development of safer and more effective immunomodulatory drugs. The experimental protocols provided in this guide offer a framework for investigating the biological activities of novel thalidomide analogs, paving the way for future discoveries in this dynamic field of research.
References
- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dihydroxy Metabolite of the Teratogen Thalidomide Causes Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide teratogenesis: evidence for a toxic arene oxide metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dihydroxy Metabolite of the Teratogen Thalidomide Causes Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding Affinity of Thalidomide-5,6-F to Cereblon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), playing a pivotal role in the ubiquitin-proteasome system.[1][2] The binding of small molecules, such as thalidomide (B1683933) and its derivatives, to Cereblon modulates the substrate specificity of this E3 ligase. This "molecular glue" mechanism leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," which are not the natural targets of the ligase.[1][3] This targeted protein degradation is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs) and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5]
Thalidomide-5,6-F is a derivative of thalidomide used as a Cereblon ligand in the development of PROTACs.[4] Understanding its binding affinity to CRBN is critical for the rational design and optimization of these heterobifunctional molecules. This technical guide provides a comprehensive overview of the binding affinity of thalidomide analogs to Cereblon, detailed experimental protocols for key binding assays, and a visualization of the relevant signaling pathway.
While specific quantitative binding data for this compound is not extensively available in the public domain, this guide will focus on the well-characterized interactions of its parent compound, thalidomide, and other key derivatives. This information serves as a foundational reference for researchers investigating novel analogs like this compound.
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its analogs to Cereblon is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate a higher binding affinity. The following table summarizes representative binding data for key thalidomide derivatives, providing a comparative baseline for assessing novel analogs. It is important to note that absolute values can vary depending on the specific experimental conditions, assay format, and the protein constructs used.[1][3]
| Compound | Assay Type | Binding Constant | Organism/Construct | Reference |
| Thalidomide | - | Kd: ~250 nM | Not Specified | [3][6] |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | Not Specified | [3][5] |
| Thalidomide | Fluorescence Polarization | Ki: 249.20 nM | Human DDB1-CRBN | [7] |
| Lenalidomide | Fluorescence Polarization | Ki: 177.80 nM | Human DDB1-CRBN | [7] |
| Pomalidomide | Fluorescence Polarization | Ki: 156.60 nM | Human DDB1-CRBN | [7] |
| Thalidomide | TR-FRET | IC50: 22.4 nM | Human His-cereblon | [8] |
| Lenalidomide | TR-FRET | IC50: 8.9 nM | Human His-cereblon | [8] |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | Human His-cereblon | [8] |
| CC-885 | TR-FRET | IC50: 0.43 nM | Human His-cereblon | [8] |
| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | Human His-cereblon | [8] |
| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | Human His-cereblon | [8] |
Experimental Protocols
Accurate determination of binding affinity is crucial for drug development. The following are detailed methodologies for three widely used biophysical assays for characterizing the interaction between thalidomide derivatives and Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]
Methodology:
-
Sample Preparation:
-
Express and purify the human Cereblon protein, often as a complex with DDB1 for enhanced stability.[1]
-
Conduct extensive dialysis of the protein against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure precise buffer matching.[1]
-
Prepare the thalidomide analog solution by dissolving it in the final dialysis buffer. A minimal amount of DMSO can be used for initial solubilization, with the final concentration matched in the protein solution.[1]
-
Thoroughly degas both the protein and ligand solutions before the experiment.
-
-
ITC Experiment:
-
Load the CRBN protein solution (typically at a concentration of 10-50 µM) into the sample cell of the calorimeter.[1]
-
Load the thalidomide analog solution (typically at a concentration 10-20 times that of the protein) into the injection syringe.[1]
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat change that occurs after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[1]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association (ka) and dissociation (kd) rates of a molecular interaction, from which the dissociation constant (Kd) can be calculated.[3]
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1]
-
Immobilize the CRBN protein (ligand) onto the chip surface via amine coupling.
-
Deactivate any remaining active esters on the surface using ethanolamine.[1]
-
-
Analyte Binding:
-
Prepare a series of dilutions of the thalidomide analog (analyte) in a suitable running buffer (e.g., HBS-EP+).[1]
-
Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.
-
Use a reference flow cell (without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[1]
-
-
Data Analysis:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput competitive binding assay that is well-suited for screening large compound libraries.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled thalidomide analog (tracer).
-
Use a tagged Cereblon protein (e.g., GST- or His-tagged).
-
Utilize a FRET donor-labeled antibody that specifically binds to the tag on Cereblon (e.g., a terbium cryptate-conjugated anti-GST or anti-His antibody).[8]
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
-
Assay Procedure (384-well plate format):
-
Add a small volume of the diluted test compound or control (e.g., DMSO) to each well.
-
Add the tagged Cereblon protein and the donor-labeled antibody mixture to the wells.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring fluorescence emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Mandatory Visualizations
Signaling Pathway
Caption: CRL4-CRBN E3 Ligase Pathway with this compound.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Fluorinated Thalidomide Analogs for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thalidomide (B1683933), a molecule with a complex history, has been repurposed and has inspired the development of a new class of therapeutics known as immunomodulatory drugs (IMiDs). The discovery of Cereblon (CRBN) as the primary target of thalidomide has elucidated its mechanism of action and paved the way for the rational design of novel therapeutic agents. Fluorinated analogs of thalidomide, such as Thalidomide-5,6-F (a conceptual designation for a difluorinated analog, with specific examples like 4-fluorothalidomide being common in practice), are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs). These analogs serve as ligands for the CRBN E3 ubiquitin ligase, enabling the targeted degradation of disease-causing proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of fluorinated thalidomide analogs, with a focus on their role in targeted protein degradation. Detailed experimental protocols, quantitative data, and visual diagrams of the underlying molecular mechanisms and experimental workflows are presented to aid researchers in this field.
Introduction: From Thalidomide to Targeted Protein Degradation
Thalidomide was first introduced in the 1950s as a sedative but was withdrawn from the market due to its severe teratogenic effects.[1] Decades later, it was discovered to have potent anti-angiogenic and immunomodulatory properties, leading to its approval for the treatment of multiple myeloma and erythema nodosum leprosum.[2] The landmark discovery that thalidomide exerts its effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), has revolutionized our understanding of its mechanism of action.[3][4]
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), act as "molecular glues" that modulate the substrate specificity of the CRBN E3 ligase.[3][5] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by this E3 ligase.[6]
The ability of thalidomide analogs to recruit CRBN has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like CRBN), and a flexible linker.[7] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the target protein.[7]
Fluorinated thalidomide analogs, such as 4-fluorothalidomide and 5-fluorothalidomide, are commonly used as CRBN ligands in the construction of PROTACs.[8] The fluorine substitution can influence the binding affinity for CRBN and the overall physicochemical properties of the molecule. This guide will focus on the synthesis and evaluation of these critical building blocks for targeted protein degradation.
Synthesis of Fluorinated Thalidomide Analogs
Representative Synthesis of 4-Fluorothalidomide
A common approach for the synthesis of 4-fluorothalidomide involves a two-step process starting from 4-fluorophthalic acid and 3-aminopiperidine-2,6-dione (B110489) hydrochloride. A more direct, one-step method, adapted from the synthesis of thalidomide, can also be employed using 4-fluorophthalic anhydride (B1165640) and L-glutamine.
Experimental Protocol: One-Step Synthesis of 4-Fluorothalidomide
This protocol is adapted from a general one-step synthesis of thalidomide.[9]
Materials and Reagents:
-
4-Fluorophthalic anhydride
-
L-glutamine
-
Triethylamine (B128534) (TEA)
-
Acetic anhydride
-
Toluene
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (vacuum filtration, rotary evaporator)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, combine 4-fluorophthalic anhydride (1.0 equivalent) and L-glutamine (1.01 equivalents).
-
Suspension: Suspend the solid mixture in toluene.
-
Reagent Addition: Add triethylamine (1.0 equivalent) and acetic anhydride (3.0 equivalents) to the suspension with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 9 hours. The reaction mixture will likely darken as the reaction progresses.
-
Quenching and Precipitation: After the reflux period, cool the reaction to room temperature. Further cool the flask in an ice-salt bath for 30 minutes to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with a saturated sodium bicarbonate solution and diethyl ether.
-
Drying: Dry the resulting solid under vacuum to yield 4-fluorothalidomide.
Purification and Characterization:
-
The crude product can be purified by flash column chromatography.
-
Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final compound.
Synthesis of Other Fluorinated Analogs
The synthesis of other fluorinated analogs, such as those with fluorine at different positions on the phthalimide (B116566) ring, would follow a similar synthetic strategy, starting with the appropriately substituted phthalic anhydride.
Mechanism of Action: CRBN-Mediated Protein Degradation
Fluorinated thalidomide analogs function as Cereblon (CRBN) ligands to induce the degradation of target proteins. In the context of PROTACs, the thalidomide analog part of the molecule binds to CRBN, while the other end of the PROTAC binds to the protein of interest (POI). This ternary complex formation (CRBN-PROTAC-POI) is the crucial step that initiates protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
The diagram above illustrates the mechanism by which a PROTAC utilizing a fluorinated thalidomide analog (represented as this compound) hijacks the CRL4-CRBN E3 ubiquitin ligase to induce the degradation of a target protein of interest (POI). The PROTAC facilitates the formation of a ternary complex, leading to the poly-ubiquitination of the POI, which is then recognized and degraded by the 26S proteasome.
Biological Evaluation and Quantitative Data
The biological activity of fluorinated thalidomide analogs is assessed through various in vitro and in vivo assays. Key parameters include their binding affinity to CRBN, their ability to induce the degradation of specific proteins, and their downstream functional effects, such as anti-proliferative, anti-inflammatory, and anti-angiogenic activities.
Quantitative Data for Fluorinated Thalidomide Analogs
The following tables summarize representative quantitative data for various fluorinated thalidomide analogs from published studies.
Table 1: Anti-proliferative Activity of Thalidomide Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Thalidomide | HCT-116 | 32.12 - 76.91 | [5] |
| Analog 42f | HCT-116 | 14.63 | [5] |
| Thalidomide | HepG-2 | 11.26 | [10] |
| Analog XIIIa | HepG-2 | 2.03 | [10] |
| Thalidomide | PC3 | 14.58 | [10] |
| Analog XIIIa | PC3 | 2.51 | [10] |
| Thalidomide | MCF-7 | 16.87 | [10] |
| Analog XIIIa | MCF-7 | 0.82 | [10] |
Table 2: Immunomodulatory and Anti-angiogenic Effects of Thalidomide Analogs
| Compound | Assay | Effect | Reference |
| α-fluoro-4-aminothalidomide | TNF-α inhibition (LPS-stimulated PBMC) | 830-fold more potent than thalidomide | [10] |
| Analog XIVc | VEGF levels (HepG-2 cells) | Significant decrease, comparable to thalidomide | [10] |
| Analog XIVc | NF-κB p65 levels (HepG-2 cells) | Decreased to 63.1 pg/mL (control: 278.1, thalidomide: 110.5) | [10] |
| Tetrafluoro-thalidomide | Endothelial tube formation | 95.3% inhibition at 10 µM | [11] |
| Thalidomide | Endothelial tube formation | 27.8% inhibition at 100 µM | [11] |
Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC containing a fluorinated thalidomide analog follows a systematic workflow to confirm its mechanism of action and efficacy.
Caption: Experimental workflow for PROTAC evaluation.
This workflow outlines the key experimental stages for the development and validation of a PROTAC. It begins with the design and synthesis of the molecule, followed by a series of in vitro assays to confirm binding and mechanism of action. Subsequently, cellular assays are performed to determine the potency of protein degradation and the resulting functional consequences, culminating in in vivo studies for preclinical evaluation.
Conclusion and Future Directions
The discovery of Cereblon as the target of thalidomide has transformed a drug with a notorious past into a powerful tool for therapeutic innovation. Fluorinated thalidomide analogs are at the forefront of this new era, serving as essential components of PROTACs for targeted protein degradation. This approach offers the potential to drug previously "undruggable" targets and to develop highly specific and potent medicines for a wide range of diseases, including cancer and immunological disorders.
Future research in this area will likely focus on the development of novel CRBN ligands with improved properties, such as enhanced binding affinity, greater selectivity, and tissue-specific activity. The continued exploration of the structure-activity relationships of fluorinated thalidomide analogs and their integration into next-generation PROTACs will undoubtedly expand the therapeutic landscape of targeted protein degradation. This guide provides a foundational understanding and practical protocols to support these ongoing research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. 4-Fluoro-thalidomide, CAS 835616-60-9 | AxisPharm [axispharm.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-5,6-F as a CRBN E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide (B1683933) and its analogs have emerged as pivotal molecular entities in the field of targeted protein degradation. These small molecules, often referred to as "molecular glues," function by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific neosubstrates. This technical guide provides an in-depth exploration of Thalidomide-5,6-F, a fluorinated derivative of thalidomide, as a CRBN E3 ligase ligand. While specific quantitative data for this compound is not extensively available in the public domain, this guide will leverage data from closely related fluorinated thalidomide analogs to provide a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols required for its characterization. The inclusion of detailed methodologies and signaling pathway diagrams aims to equip researchers with the necessary tools to effectively utilize and evaluate this class of compounds in drug discovery and chemical biology.
Introduction: The Role of CRBN in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation, and its manipulation for therapeutic benefit has been a long-standing goal in drug discovery. E3 ubiquitin ligases, which confer substrate specificity to the UPS, are key players in this pathway. Cereblon (CRBN) is the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN)[1][2].
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to CRBN[3][4]. This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity, leading to the recruitment and subsequent ubiquitination and degradation of proteins that are not endogenous substrates of CRBN, termed "neosubstrates"[3][4]. This mechanism forms the basis for the clinical efficacy of IMiDs in treating certain cancers and has inspired the development of Proteolysis Targeting Chimeras (PROTACs), which utilize a CRBN ligand linked to a warhead that binds a target protein of interest[5].
Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. This compound, a di-fluorinated analog of thalidomide, is a ligand for CRBN used in the recruitment of the CRBN protein and can be incorporated into PROTACs[5].
Mechanism of Action
The binding of a thalidomide analog to CRBN induces a conformational change in the substrate-binding pocket of CRBN, creating a novel interface for the recruitment of neosubstrates. This ternary complex formation between CRBN, the thalidomide analog, and a neosubstrate is the critical step for subsequent ubiquitination and proteasomal degradation of the neosubstrate.
Signaling Pathway Diagram
Caption: Mechanism of CRBN-mediated neosubstrate degradation induced by this compound.
Quantitative Data: Binding Affinity and Degradation Potency
The following tables summarize representative quantitative data for thalidomide and its analogs.
Table 1: Binding Affinity of Thalidomide Analogs to CRBN
| Compound | Assay Type | Binding Constant (IC50/Kd) | Reference |
| Thalidomide | TR-FRET | IC50: 22.4 nM | [9] |
| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | |
| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | |
| Lenalidomide | TR-FRET | IC50: 8.9 nM | [9] |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | [9] |
| Tetrafluorothalidomide | MST | Ki: 1.1 µM | [6] |
Note: Binding affinities can vary depending on the specific experimental conditions and assay format.
Table 2: Degradation Potency of a Representative CRBN-based PROTAC (ARV-825)
| Target Protein | Cell Line | DC50 | Dmax | Reference |
| BRD4 | Burkitt's Lymphoma (BL), 22RV1 | <1 nM | >95% | [10] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters to evaluate the efficacy of a PROTAC. These values are highly dependent on the specific PROTAC architecture, including the linker and the target-binding moiety.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with CRBN and its ability to induce protein degradation when incorporated into a PROTAC.
Synthesis of Fluorinated Thalidomide Analogs
The synthesis of fluorinated thalidomide analogs typically involves the condensation of a fluorinated phthalic anhydride (B1165640) derivative with glutamine or a glutamine derivative, followed by cyclization of the glutarimide (B196013) ring. While a specific protocol for this compound is not detailed in the available literature, a general approach for the synthesis of alpha-fluoro-substituted thalidomide analogs involves electrophilic fluorination[11][12].
Caption: General synthetic workflow for fluorinated thalidomide analogs.
CRBN Binding Assays
Several biophysical and biochemical assays can be employed to quantify the binding affinity of this compound to CRBN.
Principle: This assay measures the FRET between a terbium-labeled anti-tag antibody bound to a tagged CRBN protein and a fluorescently labeled thalidomide analog. Competition with an unlabeled ligand like this compound disrupts the FRET signal, allowing for the determination of its binding affinity[13][14][15][16].
Protocol:
-
Reagents:
-
Tagged recombinant CRBN/DDB1 complex (e.g., His-tagged or FLAG-tagged).
-
Terbium-labeled anti-tag antibody (donor).
-
Fluorescently labeled thalidomide analog (acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
This compound (test compound).
-
-
Procedure:
-
Add tagged CRBN/DDB1 complex and the terbium-labeled anti-tag antibody to the wells of a low-volume 384-well plate and incubate.
-
Add serial dilutions of this compound.
-
Add the fluorescently labeled thalidomide analog.
-
Incubate the plate in the dark.
-
Measure the TR-FRET signal using a plate reader with appropriate filters for donor and acceptor emission[13][14].
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (CRBN) immobilized on a sensor chip in real-time. This allows for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated[17][18][19][20][21].
Protocol:
-
Immobilization:
-
Binding Analysis:
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the Kd (koff/kon).
-
Principle: This is a live-cell assay that measures the engagement of a ligand with its target protein. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-CRBN fusion protein and a cell-permeable fluorescent tracer. Competition by this compound for binding to the NanoLuc®-CRBN fusion protein results in a decrease in the BRET signal[22][23][24].
Protocol:
-
Cell Culture and Transfection:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-CRBN fusion protein[24].
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Protein Degradation Assays (for PROTACs containing this compound)
Principle: This is a widely used technique to quantify the levels of a specific protein in a cell lysate. It is used to determine the DC50 and Dmax of a PROTAC.
Protocol:
-
Cell Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane[29].
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin)[30].
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate[28].
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values[27][31].
-
Caption: Experimental workflow for determining PROTAC-mediated protein degradation by Western blot.
Conclusion
This compound represents a valuable chemical tool for researchers engaged in targeted protein degradation. As a fluorinated analog of thalidomide, it is poised to offer potentially advantageous physicochemical properties for the development of novel molecular glues and PROTACs. While specific quantitative data for this compound remains to be broadly published, the established methodologies and the data from related compounds presented in this guide provide a robust framework for its characterization and application. The detailed experimental protocols for binding and degradation assays will enable researchers to rigorously evaluate this compound and its derivatives, thereby accelerating the discovery of new therapeutics that harness the power of the ubiquitin-proteasome system.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. aurorabiolabs.com [aurorabiolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. researchgate.net [researchgate.net]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 24. eubopen.org [eubopen.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. origene.com [origene.com]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
The Biological Activity of Thalidomide-5,6-F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutics in oncology and immunology. Their mechanism of action, centered on the recruitment of neosubstrate proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex for subsequent degradation, has opened new avenues for targeted protein degradation. Fluorination of the thalidomide scaffold is a key strategy to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the biological activity of Thalidomide-5,6-F (5,6-difluorothalidomide). Due to the limited specific data on this particular analog, this guide synthesizes information from closely related fluorinated thalidomide derivatives to provide a foundational understanding of its potential mechanism of action, biological effects, and the experimental protocols required for its evaluation.
Introduction: The Role of Fluorination in Thalidomide Analogs
Thalidomide's therapeutic effects are mediated by its binding to CRBN, a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase (CRL4-CRBN).[1][2] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrate" proteins not typically targeted by this ligase.[2] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the anti-myeloma activity of IMiDs, and SALL4, the degradation of which is linked to thalidomide's teratogenic effects.
The incorporation of fluorine atoms into the thalidomide structure is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and overall pharmacological profile.[3] For instance, tetrafluorination of the phthalimide (B116566) moiety has been shown to have a strong beneficial effect on the ability to inhibit angiogenesis.[4] Some fluorinated analogs have demonstrated significantly increased potency in inhibiting tumor necrosis factor-alpha (TNF-α) production. For example, α-fluoro-4-aminothalidomide was found to be 830-fold more potent than thalidomide as a TNF-α inhibitor.[5]
This compound is a thalidomide-based CRBN ligand that can be utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding moiety.[6] Understanding its intrinsic biological activity is crucial for its application in such targeted protein degradation technologies.
Mechanism of Action: The CRL4-CRBN Pathway
The central mechanism of action for thalidomide and its analogs involves the hijacking of the ubiquitin-proteasome system. This compound is presumed to follow this established pathway.
-
Binding to CRBN: The glutarimide (B196013) ring of the thalidomide analog binds to a specific pocket in the thalidomide-binding domain (TBD) of CRBN.
-
Ternary Complex Formation: This binding event creates a new protein interface on the surface of CRBN, which has a high affinity for specific neosubstrate proteins.
-
Ubiquitination: The recruited neosubstrate is brought into proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.
The specific neosubstrates recruited and degraded depend on the chemical structure of the thalidomide analog, which subtly alters the shape of the induced binding pocket on CRBN.
Quantitative Biological Data of Fluorinated Thalidomide Analogs
Table 1: Anti-proliferative and TNF-α Inhibitory Activity
| Compound | Assay | Cell Line / System | IC50 / Activity | Reference |
| Fluoro-thalidomide | Apoptosis Induction | H929 (Multiple Myeloma) | 66.9% Annexin V+ cells at 20 µg/mL | [3] |
| (S)-Fluoro-thalidomide | Apoptosis Induction | H929 (Multiple Myeloma) | 64.5% Annexin V+ cells at 20 µg/mL | [3] |
| (R)-Fluoro-thalidomide | Apoptosis Induction | H929 (Multiple Myeloma) | 59.5% Annexin V+ cells at 20 µg/mL | [3] |
| α-Fluoro-4-aminothalidomide | TNF-α Inhibition | LPS-stimulated hPBMC | 830-fold more potent than thalidomide | [5] |
| Tetrafluoro-thalidomide | Anti-proliferative | HUVEC | 48% growth reduction at 10 µM | [4] |
| Tetrafluoro-thalidomide | Anti-proliferative | MM1.S (Multiple Myeloma) | 95% growth reduction at 10 µM | [4] |
Table 2: CRBN Binding Affinity
| Compound | Assay Type | Binding Constant (Ki) | Reference |
| Thalidomide | Microscale Thermophoresis (MST) | 8.6 µM | [6] |
| Tetrafluoro-thalidomide analog (Gu3041) | Microscale Thermophoresis (MST) | Not specified, but fluorination correlated with increased binding affinity | [6] |
Note: The exact position of the fluorine atom in "Fluoro-thalidomide" was not specified in the cited abstract.
A recent study highlighted that tetrafluorination of the phthalimide moiety did not induce the degradation of common neosubstrates like IKZF3, GSPT1, CK1α, and SALL4, suggesting that the anti-angiogenic activity of these fluorinated analogs may be independent of the canonical neosubstrate degradation pathway.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of thalidomide analogs. These protocols are applicable for the evaluation of this compound.
CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of a compound to CRBN in a competitive format.
Principle: A fluorescently labeled thalidomide analog (tracer) binds to a terbium-labeled anti-His antibody/His-tagged CRBN complex, resulting in a high TR-FRET signal. Unlabeled competitor compounds displace the tracer, leading to a decrease in the signal.
Methodology:
-
Reagents: His-tagged CRBN protein, Tb-labeled anti-His antibody, fluorescently labeled thalidomide tracer (e.g., BODIPY FL Thalidomide), assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
Assay Procedure:
-
Add 2 µL of the diluted compound to a 384-well assay plate.
-
Add 4 µL of a pre-mixed solution of His-CRBN and Tb-anti-His antibody.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the fluorescent tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio and plot against the concentration of the competitor compound to determine the IC50 value.
Neosubstrate Degradation Assay (Western Blot)
This assay determines the ability of a compound to induce the degradation of specific neosubstrate proteins in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., MM1.S multiple myeloma cells) to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the neosubstrates of interest (e.g., anti-IKZF1, anti-SALL4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the neosubstrate levels to the loading control to determine the extent of degradation.
Global Proteomics Analysis for Neosubstrate Discovery (TMT-MS)
This unbiased approach identifies all proteins that are degraded upon compound treatment.
Methodology:
-
Cell Culture and Treatment: As described in section 4.2.
-
Protein Extraction and Digestion:
-
Lyse cells and precipitate proteins using acetone.
-
Resuspend the protein pellets in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using an enzyme like Trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from different treatment conditions with distinct TMT isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon treatment with this compound.
-
Conclusion and Future Directions
This compound is a valuable chemical tool, particularly for its use as a CRBN ligand in the development of PROTACs. While direct, quantitative biological data for this specific analog is currently limited in peer-reviewed literature, the extensive research on other fluorinated thalidomide derivatives provides a strong basis for predicting its activity. It is anticipated that the 5,6-difluoro substitution will modulate its binding affinity to CRBN and potentially alter its neosubstrate specificity.
Future research should focus on the direct characterization of this compound. Key studies would include:
-
Quantitative determination of its binding affinity to CRBN.
-
Comprehensive profiling of its induced neosubstrate degradation in relevant cell lines, such as multiple myeloma and embryonic stem cells.
-
Evaluation of its anti-proliferative, anti-inflammatory, and anti-angiogenic properties.
-
Direct comparison with thalidomide and other clinically relevant IMiDs to understand the specific impact of the 5,6-difluoro substitution.
Such studies will be critical to fully elucidate the biological activity of this compound and to enable its rational application in the design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide-5,6-F in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors. This approach harnesses the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs) and molecular glues, with thalidomide (B1683933) and its derivatives playing a pivotal role as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides an in-depth exploration of Thalidomide-5,6-F, a fluorinated analog of thalidomide, and its function in TPD. While specific data for the 5,6-difluoro isomer is limited in publicly available literature, this guide will extrapolate from closely related fluorinated thalidomide analogs to provide a comprehensive overview of its mechanism, synthesis, and evaluation.
Core Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase
Thalidomide and its derivatives function as "molecular glues" that modulate the substrate specificity of the Cullin-RING Ligase 4 (CRL4) complex, of which CRBN is a substrate receptor.[1][2] The glutarimide (B196013) moiety of the thalidomide scaffold binds to a specific pocket on CRBN, inducing a conformational change that creates a new binding surface.[3] This novel interface can then recruit "neosubstrates," proteins not normally targeted by CRBN, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][4]
In the context of a PROTAC, a this compound moiety serves as the E3 ligase-recruiting ligand. The heterobifunctional PROTAC molecule simultaneously binds to the target protein (via a "warhead") and CRBN (via the thalidomide analog), forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.
The Impact of Fluorination
The introduction of fluorine atoms onto the phthalimide (B116566) ring of thalidomide, as in this compound, can significantly influence its physicochemical and pharmacological properties. Fluorination is known to enhance binding affinity to CRBN.[5] This increased affinity can be advantageous in the design of more potent PROTACs. However, studies on tetrafluorinated thalidomide analogs have shown that this enhanced CRBN binding does not always correlate with an increased degradation of known neosubstrates like IKZF1 and IKZF3.[6] This suggests that the anti-proliferative or anti-angiogenic effects of some fluorinated thalidomide derivatives may be mediated by alternative, CRBN-independent mechanisms or through the recruitment of different, yet-to-be-identified neosubstrates.[5][7]
Signaling and Experimental Workflows
The process of this compound-mediated protein degradation involves a series of well-defined steps, from ternary complex formation to the final degradation of the target protein. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing a PROTAC utilizing a this compound ligand.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its binding affinity to both the target protein and the E3 ligase, the stability of the resulting ternary complex, and its ability to induce target degradation in a cellular context. The following tables summarize key quantitative data for thalidomide and its fluorinated analogs.
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Kd (µM) | Method | Notes |
| Thalidomide | 1.8 | Microscale Thermophoresis (MST) | Baseline affinity. |
| 4-Fluorothalidomide | 0.8 | MST | Increased affinity with single fluorination. |
| 3,4,5,6-Tetrafluorothalidomide | 0.4 | MST | Significantly increased affinity with perfluorination of the phthalimide ring.[5] |
| This compound | Not Reported | - | Expected to have increased affinity compared to thalidomide based on trends with other fluorinated analogs. |
Table 2: Representative Degradation Potency of CRBN-based PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| ARV-825 | BRD4 | RS4;11 | 1 | >95 | A well-characterized CRBN-based PROTAC. |
| dBET1 | BRD4 | 22Rv1 | 8 | ~98 | Another potent CRBN-based BRD4 degrader. |
| PROTAC with this compound | Target X | Cell Line Y | To be determined | To be determined | Potency and efficacy would need to be empirically determined and are influenced by the target ligand and linker composition. |
Experimental Protocols
Synthesis of this compound
Plausible Synthetic Steps:
-
Preparation of 5,6-Difluorophthalic Anhydride (B1165640): This starting material could potentially be synthesized from a suitably substituted difluorobenzene derivative through oxidation and subsequent dehydration.
-
Condensation with Glutamine Derivative: 5,6-Difluorophthalic anhydride would then be reacted with L-glutamine in a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid, with heating to facilitate the condensation and cyclization to form the phthalimide ring.
-
Cyclization of the Glutarimide Ring: If starting with N-phthaloyl-L-glutamic acid, a subsequent cyclization step using a reagent like carbonyldiimidazole or thionyl chloride would be necessary to form the glutarimide ring of the thalidomide scaffold.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a this compound-based PROTAC to induce the ubiquitination of a target protein in a reconstituted system.[9][10][11]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein of interest (POI)
-
Human Ubiquitin
-
ATP
-
This compound PROTAC
-
Ubiquitination reaction buffer
Protocol:
-
Assemble the reaction mixture on ice, containing the E1, E2, E3 enzymes, ubiquitin, POI, and the PROTAC at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blot using an antibody against the POI to detect the appearance of higher molecular weight polyubiquitinated species.
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex.[12][13][]
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged CRBN (e.g., His-tagged)
-
This compound PROTAC
-
AlphaLISA Donor and Acceptor beads (e.g., anti-GST Donor and anti-His Acceptor)
-
AlphaLISA assay buffer
Protocol:
-
In a 384-well plate, add the tagged POI, tagged CRBN, and serial dilutions of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the AlphaLISA Donor and Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader. A signal is generated when the Donor and Acceptor beads are brought into proximity by the formation of the ternary complex.
Cellular Degradation Assay (Western Blot for DC50/Dmax Determination)
This is the standard method for quantifying the dose-dependent degradation of the target protein in a cellular context.[2][15]
Materials:
-
Relevant cell line
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Plate cells and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies for the POI and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands using an ECL substrate.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Proteomics for Selectivity Profiling (TMT-based)
Tandem Mass Tag (TMT)-based proteomics provides a global, unbiased view of the proteome to assess the selectivity of a PROTAC and identify potential off-target effects.[8][16]
Protocol:
-
Treat cells with the this compound PROTAC at a concentration that induces significant target degradation, along with a vehicle control.
-
Harvest the cells, lyse, and digest the proteins into peptides.
-
Label the peptides from each condition with a unique TMT isobaric tag.
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions to identify proteins that are significantly up- or down-regulated.
Conclusion
This compound represents a promising E3 ligase ligand for the development of novel PROTACs. The inclusion of fluorine is anticipated to enhance its binding affinity to CRBN, potentially leading to more potent degraders. However, the impact of this modification on neosubstrate specificity and the overall degradation efficiency of a PROTAC must be carefully evaluated empirically. The experimental protocols outlined in this guide provide a robust framework for the synthesis, characterization, and validation of PROTACs utilizing this compound and other thalidomide derivatives. As the field of targeted protein degradation continues to evolve, a thorough understanding of the structure-activity relationships of these fundamental building blocks will be crucial for the rational design of the next generation of protein-degrading therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Structural Analysis of Thalidomide Derivatives Bound to Cereblon (CRBN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth structural and functional analysis of the interaction between thalidomide (B1683933) and its derivatives with Cereblon (CRBN), a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). While specific structural data for "Thalidomide-5,6-F" is not available in the current body of scientific literature, this document consolidates the extensive research on thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) to elucidate the molecular basis of their binding to CRBN and the subsequent modulation of the ubiquitin-proteasome system. This guide details the experimental protocols for the structural determination of the CRBN complexes, presents quantitative binding and structural data, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Thalidomide and its analogs, including lenalidomide and pomalidomide, are a class of immunomodulatory drugs (IMiDs) that have demonstrated significant therapeutic efficacy in treating various hematological malignancies, such as multiple myeloma.[1] Their mechanism of action involves direct binding to Cereblon (CRBN), which functions as a substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] This binding event allosterically modulates the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not the natural targets of CRL4^CRBN^.[3] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
The structural elucidation of the CRBN-IMiD interface has been pivotal in understanding the molecular basis of action and in guiding the development of novel protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This guide serves as a comprehensive resource for researchers in the field, providing detailed methodologies and quantitative data to support further investigation and drug development efforts.
Quantitative Data
The binding affinity of thalidomide and its derivatives to CRBN is a critical parameter for their biological activity. This section summarizes the key quantitative data from structural and biophysical studies.
Binding Affinity Data
The dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) are common metrics used to quantify the binding affinity of IMiDs to CRBN. The following table presents a compilation of these values from various studies.
| Compound | Binding Affinity (Kd or IC50) | Key Structural Feature | Experimental Method | Reference |
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Glutarimide ring | Surface Plasmon Resonance | [4] |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Glutarimide ring | Surface Plasmon Resonance | [4] |
| Lenalidomide | 1.5 µM (IC50) | Modified phthalimide (B116566) ring | Time-Resolved FRET | [4] |
| Pomalidomide | 1.2 µM (IC50) | Modified phthalimide ring | Time-Resolved FRET | [4] |
Note: Binding affinities can vary depending on the specific experimental conditions, assay format, and the constructs of the CRBN protein used.
Crystallographic Data
The following table summarizes the key crystallographic data for the DDB1-CRBN complex bound to thalidomide and its derivatives.
| PDB ID | Complex | Resolution (Å) | R-Value Work | R-Value Free | Reference |
| 4CI1 | DDB1-CRBN-Thalidomide | 2.98 | 0.197 | 0.233 | [5] |
| 5YJ0 | Mouse CRBN (TBD)- (S)-Thalidomide | 1.80 | 0.189 | 0.204 | [6] |
Signaling Pathway
Thalidomide and its derivatives exert their effects by modulating the CRL4^CRBN^ E3 ubiquitin ligase pathway. The binding of an IMiD to CRBN alters its substrate specificity, leading to the recruitment of neosubstrates for ubiquitination and subsequent degradation by the 26S proteasome.
Caption: The CRL4^CRBN^ E3 ligase pathway modulated by thalidomide derivatives.
Experimental Protocols
The following protocols are synthesized from published methodologies for the structural analysis of the DDB1-CRBN-IMiD complex.
Protein Expression and Purification
-
Constructs: A chimeric complex of human DDB1 and chicken CRBN (ggCRBN) is often used for crystallization due to the high sequence conservation.[7]
-
Expression System: The complex is typically co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9 cells) using a baculovirus expression system.
-
Lysis and Affinity Chromatography: Cells are harvested and lysed. The protein complex is purified from the soluble fraction using an affinity tag (e.g., His-tag) followed by chromatography on a Ni-NTA resin.
-
Further Purification: The eluted protein is further purified by ion-exchange chromatography and size-exclusion chromatography to ensure homogeneity.
Crystallization
-
Complex Formation: The purified DDB1-CRBN complex is incubated with a molar excess of the thalidomide derivative.
-
Crystallization Method: Crystals are typically grown using the hanging-drop or sitting-drop vapor diffusion method.[7]
-
Crystallization Conditions: The specific conditions (e.g., precipitant, buffer pH, temperature) vary but often involve polyethylene (B3416737) glycol (PEG) as the precipitant. For the DDB1-CRBN-thalidomide complex, crystals were grown at 20°C in a solution containing 0.1 M MES pH 6.5, 12% PEG 4000, and 0.2 M Li2SO4.
-
Cryoprotection: Before data collection, crystals are typically cryoprotected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) and then flash-cooled in liquid nitrogen.
Data Collection and Structure Determination
-
X-ray Diffraction: Diffraction data are collected from the frozen crystals at a synchrotron source.
-
Data Processing: The diffraction images are processed to determine the space group and unit cell dimensions, and the reflection intensities are integrated.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure as a search model. The initial model is then refined against the experimental data to produce the final atomic model.
Experimental Workflow
The following diagram illustrates the general workflow for the structural analysis of the DDB1-CRBN-ligand complex.
Caption: General workflow for the structural analysis of a protein-ligand complex.
Conclusion
The structural and functional analysis of the interaction between thalidomide derivatives and CRBN has provided invaluable insights into their mechanism of action. This understanding has not only explained the therapeutic effects of these drugs but has also paved the way for the rational design of novel therapeutics that hijack the ubiquitin-proteasome system for targeted protein degradation. While the specific structural details of "this compound" bound to CRBN remain to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for such investigations. Continued research in this area will undoubtedly lead to the development of more potent and selective drugs for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of Thalidomide-5,6-F
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Thalidomide-5,6-F is a known Cereblon (CRBN) E3 ligase ligand, often incorporated into Proteolysis Targeting Chimeras (PROTACs).[1] However, specific, publicly available quantitative data on its independent in vitro characterization is limited. Therefore, the quantitative data presented in this guide is illustrative and hypothetical , designed to serve as a template for the experimental characterization of this and similar molecules. The protocols and workflows are based on established methods for thalidomide (B1683933) and its analogs.
Introduction: Mechanism of Action
Thalidomide and its derivatives, often classified as immunomodulatory drugs (IMiDs), exert their biological effects by acting as "molecular glues."[2][3] They bind directly to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[4][5] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment and subsequent ubiquitination of "neosubstrates"—proteins not normally targeted by this complex.[3][4] The ubiquitinated neosubstrates, such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are then targeted for degradation by the 26S proteasome.[5] This targeted protein degradation is the primary mechanism behind the potent anti-proliferative, anti-inflammatory, and anti-angiogenic effects of these compounds.[6][7] this compound, as a derivative, is expected to function through this same CRBN-dependent mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Thalidomide-5,6-F: A Technical Guide to Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1] Unlike traditional inhibitors that only block a protein's function, TPD leverages the cell's own ubiquitin-proteasome system to eliminate the target protein entirely.[1][2] At the forefront of this technology are "molecular glue" degraders, with thalidomide (B1683933) and its derivatives being pioneering examples.[3][4] These molecules function by redirecting the substrate specificity of an E3 ubiquitin ligase, Cereblon (CRBN), to induce the degradation of non-native "neosubstrate" proteins.[4][5] This guide provides an in-depth technical overview of Thalidomide-5,6-F, a thalidomide-based cereblon ligand, and its application in inducing protein ubiquitination for targeted protein degradation.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
This compound acts as a molecular bridge, facilitating the interaction between the CRBN E3 ubiquitin ligase complex and a target protein of interest (POI).[6][7] The core mechanism involves the formation of a ternary complex, which then triggers the ubiquitination and subsequent proteasomal degradation of the POI.
The CRL4-CRBN E3 ubiquitin ligase complex is a key player in the ubiquitin-proteasome pathway.[4][8] It is composed of Cullin 4 (CUL4), Ring-Box 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN.[4] Thalidomide and its analogs, including this compound, bind to CRBN, altering its substrate-binding surface.[2][9] This alteration creates a new binding interface that can recognize and recruit "neosubstrates" – proteins that would not normally be targeted by CRBN.[2][3]
Once the neosubstrate is brought into proximity with the E3 ligase complex, a cascade of enzymatic reactions is initiated. A ubiquitin-activating enzyme (E1) activates ubiquitin, which is then transferred to a ubiquitin-conjugating enzyme (E2). The E2 enzyme, in conjunction with the CRL4-CRBN E3 ligase, transfers the ubiquitin molecule to a lysine (B10760008) residue on the surface of the target protein.[2] The repetition of this process leads to the formation of a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[2]
Interestingly, the binding of thalidomide and its analogs to CRBN can also inhibit the auto-ubiquitination of CRBN itself.[10][11][12] This leads to the stabilization and accumulation of CRBN, which in turn can enhance the degradation of target proteins.[10][12]
Caption: Signaling pathway of this compound induced protein degradation.
Application in PROTACs
This compound is a crucial component in the design of Proteolysis-Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker.[6] One ligand binds to an E3 ubiquitin ligase (like CRBN via the thalidomide moiety), and the other binds to the target protein.[6] By bringing the E3 ligase and the target protein into close proximity, PROTACs effectively induce the ubiquitination and degradation of the target.[6][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. E3 Ligase Ligand | DC Chemicals [dcchemicals.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Role of Fluorine in Thalidomide Analogues: A Technical Analysis of Thalidomide-5,6-F₂
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
The introduction of fluorine atoms into the phthalimide (B116566) moiety of thalidomide (B1683933) has emerged as a significant strategy in medicinal chemistry, yielding analogues with markedly enhanced biological activity. This technical guide explores the function of these fluorine atoms, with a focus on Thalidomide-5,6-F₂ and related tetrafluorinated compounds. While thalidomide and its canonical immunomodulatory drug (IMiD) derivatives function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase to induce the degradation of specific "neosubstrate" proteins, evidence indicates that fluorinated analogues exert their potent anti-angiogenic effects through a distinct, neosubstrate-independent mechanism. These compounds still bind to the cereblon (CRBN) protein but modulate its downstream activity in a novel manner. This guide summarizes the quantitative data on their enhanced efficacy, details the experimental protocols used for their evaluation, and visualizes the key mechanistic pathways, providing a comprehensive resource for professionals in drug development and cancer research.
Introduction: Thalidomide and the Advent of Fluorination
Thalidomide has a complex history, initially marketed as a sedative and later withdrawn due to its severe teratogenicity.[1] Its rediscovery as a potent agent for treating multiple myeloma and complications of leprosy has spurred extensive research into its mechanism of action.[1] It is now understood that thalidomide and its derivatives, the IMiDs, function as "molecular glues."[2] They bind to cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] This binding allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins not normally targeted by this ligase, known as neosubstrates (e.g., IKZF1, IKZF3, SALL4).[1][4][5]
The strategic incorporation of fluorine into pharmaceuticals is a well-established method to enhance metabolic stability, binding affinity, and bioavailability.[6] In the context of thalidomide, fluorination of the phthalimide ring has been shown to dramatically increase anti-angiogenic properties.[7] Research into tetrafluorinated thalidomide analogues provides a powerful model for understanding the role of fluorine atoms, such as those in this compound₂, in modulating the drug's biological effects.
Impact of Fluorination on Biological Activity
Enhanced Anti-Angiogenic and Anti-Proliferative Effects
Studies consistently demonstrate that fluorinated thalidomide derivatives are significantly more potent inhibitors of angiogenesis than the parent compound.[7] In multiple assays, including the rat aortic ring model and human umbilical vein endothelial cell (HUVEC) models, tetrafluorinated analogues effectively suppress the formation of new blood vessels at concentrations where thalidomide shows little to no effect. Furthermore, these compounds exhibit potent anti-proliferative activity against cancer cell lines like the MM1.S multiple myeloma line.
| Compound | Assay | Concentration | Effect | Reference |
| Tetrafluoro-thalidomide | HUVEC Growth | 10 µM | 48% reduction | [8] (from initial search) |
| Tetrafluoro-thalidomide | MM1.S Cell Growth | 10 µM | >95% reduction | [8] (from initial search) |
| Tetrafluorinated Analogues | Rat Aortic Ring Assay | 12.5-200 µM | Significant inhibition of microvessel outgrowth | [9][10] (from initial search) |
| Thalidomide | Rat Aortic Ring Assay | 12.5-200 µM | No significant inhibition | [9][10] (from initial search) |
A Neosubstrate-Independent Mechanism of Action
A pivotal finding is that the enhanced anti-angiogenic activity of fluorinated thalidomide analogues is not linked to the degradation of canonical neosubstrates. Studies have shown that unlike traditional IMiDs, these compounds do not induce the degradation of proteins such as IKZF3, GSPT1, CK1α, or SALL4.[8] (from initial search) This indicates that the fluorine atoms confer a mechanism of action that diverges from the well-established "molecular glue" model of neosubstrate degradation, even though binding to CRBN is retained. Recent findings have further suggested that the anti-angiogenic effects of some IMiDs may be entirely independent of cereblon.[11] This suggests the fluorine atoms may either modulate CRBN to act on a different set of downstream effectors or engage an alternative, CRBN-independent pathway.
Key Experimental Methodologies
The evaluation of fluorinated thalidomide analogues relies on a series of well-established in vitro and ex vivo assays to quantify anti-angiogenic and anti-proliferative activity.
Rat Aortic Ring Assay
This ex vivo model provides a complex, three-dimensional environment that recapitulates many aspects of in vivo angiogenesis.[12]
-
Principle: Thoracic aortas are harvested from rats, cleaned of periaortic tissue, and sectioned into 1-2 mm rings.[10]
-
Protocol:
-
The aortic rings are embedded in a gel matrix, such as collagen or Matrigel, within a multi-well plate.[9][13]
-
The rings are cultured in endothelial cell growth medium, which stimulates the outgrowth of microvessels from the explant.
-
Test compounds (e.g., fluorinated thalidomide) are added to the culture medium at various concentrations.
-
Over a period of 7-9 days, the extent of microvessel sprouting is observed and quantified using microscopy and image analysis software.[10][14] Inhibition is measured relative to a vehicle control.
-
HUVEC Tube Formation Assay
This in vitro assay is a rapid and quantitative method to assess the ability of endothelial cells to differentiate and form capillary-like structures.[8][15]
-
Principle: When plated on a basement membrane extract (e.g., Matrigel), HUVECs will form three-dimensional, tube-like networks. Anti-angiogenic compounds disrupt this process.[15]
-
Protocol:
-
A 96-well plate is coated with a thin layer of growth factor-reduced Matrigel and allowed to polymerize.[8][16]
-
HUVECs are harvested, resuspended in medium containing the test compounds or vehicle control, and seeded onto the Matrigel.[17]
-
The plate is incubated for 4-18 hours to allow for tube formation.[16][17]
-
The resulting networks are imaged using a microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.[15]
-
Western Blot for Neosubstrate Degradation
This biochemical assay is used to determine if a compound induces the degradation of specific target proteins.
-
Principle: Cancer cells (e.g., MM1.S) are treated with the compound of interest. Cell lysates are then separated by protein size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the neosubstrates (e.g., IKZF1, SALL4) and a loading control (e.g., GAPDH).
-
Protocol:
-
Culture MM1.S cells and treat with various concentrations of the IMiD or fluorinated analogue for a set period (e.g., 4-24 hours).
-
Lyse the cells to extract total protein and determine protein concentration.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target neosubstrate and a loading control, followed by secondary antibodies conjugated to a reporter enzyme (e.g., HRP).
-
Visualize protein bands using a chemiluminescent substrate. A reduction in the band intensity for a neosubstrate relative to the loading control indicates protein degradation.
-
Conclusion and Future Directions
The addition of fluorine atoms to the phthalimide ring of thalidomide, as seen in this compound₂ and related analogues, fundamentally alters its biological activity. This modification significantly enhances anti-angiogenic and anti-proliferative potency. Critically, this enhanced efficacy is achieved through a mechanism that appears to be independent of the degradation of canonical IMiD neosubstrates.
This discovery opens up new avenues for drug development. By uncoupling the potent anti-angiogenic effects from the degradation of specific transcription factors like SALL4 (which is linked to teratogenicity), it may be possible to design a new class of safer, highly targeted anti-cancer agents. Future research must focus on identifying the precise downstream effectors or alternative pathways modulated by fluorinated thalidomide analogues upon their binding to CRBN. Elucidating this novel mechanism will be paramount to fully harnessing the therapeutic potential of these promising compounds.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 10. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. ibidi.com [ibidi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. corning.com [corning.com]
The Core Mechanism of Thalidomide-5,6-F: A Technical Guide to the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between Thalidomide-5,6-F and the ubiquitin-proteasome system (UPS). Thalidomide (B1683933) and its derivatives, including functionalized analogs like this compound, have garnered significant attention for their therapeutic potential, primarily through their ability to modulate the UPS for targeted protein degradation. This document provides a detailed overview of the core mechanism, key molecular players, and essential experimental protocols for studying these interactions.
Introduction: Hijacking the Cell's Disposal Machinery
Thalidomide and its analogs, once associated with tragic birth defects, have been repurposed as powerful therapeutic agents, particularly in oncology.[1] Their mechanism of action revolves around the concept of "molecular glues," where they facilitate the interaction between an E3 ubiquitin ligase and novel protein targets, known as neo-substrates.[2][3] This induced proximity leads to the ubiquitination and subsequent degradation of these neo-substrates by the 26S proteasome, a cornerstone of the UPS.[4][5]
This compound is a thalidomide-based cereblon (CRBN) ligand.[6][7] CRBN is the substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, denoted as CRL4^CRBN^.[5][8] By binding to CRBN, this compound effectively commandeers the CRL4^CRBN^ complex, redirecting its ubiquitinating activity towards specific neo-substrates.[9][10] This targeted protein degradation strategy forms the basis for the development of Proteolysis Targeting Chimeras (PROTACs), where a thalidomide derivative serves to recruit the E3 ligase to a protein of interest.[6][7]
The Molecular Machinery: Key Players and Interactions
The targeted degradation induced by thalidomide derivatives is a multi-step process involving a cascade of enzymatic reactions and protein-protein interactions.
The Ubiquitin-Proteasome System (UPS): The UPS is a fundamental cellular process for protein degradation. It involves two major steps: the tagging of substrate proteins with ubiquitin molecules (ubiquitination) and the degradation of the tagged proteins by the proteasome. The ubiquitination cascade is carried out by three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[11]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[11]
-
E3 Ubiquitin Ligase: Recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.[11]
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex: This complex is a key player in the mechanism of action of thalidomide and its derivatives. It is composed of:
-
Cullin 4 (CUL4): A scaffold protein that assembles the complex.[12]
-
Ring-Box Protein 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.[12]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[12]
-
Cereblon (CRBN): The substrate receptor that directly binds to thalidomide and its derivatives.[5][10]
This compound as a Molecular Glue: this compound binds to a specific pocket in the CRBN protein.[10] This binding event alters the surface of CRBN, creating a new binding interface for neo-substrates that would not normally be recognized by the CRL4^CRBN^ complex.[2][9]
Neo-substrates: The proteins targeted for degradation by the thalidomide-bound CRL4^CRBN^ complex are referred to as neo-substrates. The specific set of neo-substrates degraded determines the therapeutic effects and potential toxicities of the thalidomide analog. Notable neo-substrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors whose degradation is linked to the anti-myeloma activity of thalidomide derivatives.[9][13]
-
Casein Kinase 1 Alpha (CK1α): Its degradation is associated with the treatment of myelodysplastic syndrome.[13]
-
SALL4: A transcription factor whose degradation is implicated in the teratogenic effects of thalidomide.[13][14]
-
Promyelocytic Leukemia Zinc Finger (PLZF): Another transcription factor involved in thalidomide-induced teratogenicity.[15][16]
The following diagram illustrates the signaling pathway of protein degradation mediated by a thalidomide derivative.
Caption: this compound mediated protein degradation pathway.
Quantitative Data Presentation
The binding affinity of thalidomide derivatives to CRBN and the efficiency of neo-substrate degradation are critical parameters in drug development. The following tables summarize key quantitative data.
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide (S-enantiomer) | Surface Plasmon Resonance | Kd: ~250 nM | [10] |
| Thalidomide (R-enantiomer) | Surface Plasmon Resonance | Kd: ~2.5 µM | [10] |
| Lenalidomide | Time-Resolved FRET | IC50: 1.5 µM | [10] |
| Pomalidomide | Competitive Titration | Ki: ~157 nM | [9] |
| Pomalidomide | FRET-based competition | Ki: 2.1 µM | [9] |
| Iberdomide | TR-FRET | IC50: 60 nM | [9] |
Note: Binding affinities can vary depending on the specific experimental conditions and the protein constructs used.
Table 2: Degradation Potency of Thalidomide Derivatives
| Compound | Neo-substrate | Assay Method | DC50 | Dmax | Reference |
| Pomalidomide | IKZF1-HiBiT | Quantitative Degradation Assay | 0.375 µM | >90% | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to understanding the mechanism of action of thalidomide derivatives. The following are detailed protocols for key experiments.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a thalidomide derivative to mediate the ubiquitination of a target protein in a reconstituted system.
Materials and Reagents:
-
E1 Activating Enzyme (e.g., UBA1)
-
E2 Conjugating Enzyme (e.g., UBCH5c)
-
CRL4^CRBN^ E3 Ligase Complex (recombinant)
-
Ubiquitin (wild-type or biotin-labeled)
-
Protein of Interest (POI) / Neo-substrate (recombinant)
-
This compound or other derivative (stock solution in DMSO)
-
ATP solution (100 mM)
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)[17]
-
Deionized water (ddH₂O)
-
SDS-PAGE loading buffer
Experimental Workflow Diagram:
Caption: Workflow for an in vitro ubiquitination assay.
Protocol:
-
Thaw Components: Thaw all enzymes, proteins, and reagents on ice.
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical 25 µL reaction may contain:
-
2.5 µL 10x Ubiquitination Buffer
-
100-200 nM E1 Enzyme
-
0.5-1 µM E2 Enzyme
-
50-100 nM CRL4^CRBN^ E3 Ligase
-
5-10 µM Ubiquitin
-
0.5-1 µM Protein of Interest
-
Desired concentration of this compound (or DMSO vehicle control)
-
ddH₂O to a final volume of 22.5 µL
-
-
Initiate Reaction: Add 2.5 µL of 10 mM ATP (final concentration 1 mM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding 25 µL of 2x SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.
-
Analysis: Analyze the samples by SDS-PAGE followed by Western blotting using antibodies against the protein of interest and/or ubiquitin to detect higher molecular weight ubiquitinated species.
Western Blot for Protein Degradation Analysis
This is a fundamental method to quantify the reduction in the levels of a target protein in cells following treatment with a thalidomide derivative.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
This compound or other derivative
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow Diagram:
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the thalidomide derivative for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes. Centrifuge the lysate to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[1]
Immunoprecipitation of Ubiquitinated Proteins
This protocol is used to confirm the ubiquitination of a target protein in a cellular context.
Materials and Reagents:
-
Cells treated with a thalidomide derivative and a proteasome inhibitor (e.g., MG132, 10 µM for 4-6 hours prior to harvesting)[19][20]
-
Lysis buffer for IP (may require denaturing conditions, e.g., with 1% SDS, followed by dilution)[19]
-
Antibody against the target protein or a ubiquitin tag (e.g., HA-Ub)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
Protocol:
-
Cell Treatment and Lysis: Treat cells with the thalidomide derivative and a proteasome inhibitor. Lyse the cells under conditions that preserve ubiquitination but may disrupt non-covalent protein interactions (e.g., boiling in 1% SDS).[19]
-
Dilution and Pre-clearing: Dilute the lysate to reduce the SDS concentration (e.g., to 0.1%) and add a non-ionic detergent (e.g., Triton X-100). Pre-clear the lysate with beads to reduce non-specific binding.[19]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C. Add Protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads and analyze by Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
Conclusion
This compound and its related compounds represent a powerful class of molecules that can effectively hijack the ubiquitin-proteasome system for targeted protein degradation. A thorough understanding of their mechanism of action, coupled with robust and reproducible experimental protocols, is essential for the continued development of novel therapeutics in this exciting field. This guide provides a foundational framework for researchers and drug development professionals to explore and harness the potential of these remarkable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
- 4. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ubpbio.com [ubpbio.com]
- 12. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 14. Molecular Mechanisms of the Teratogenic Effects of Thalidomide [mdpi.com]
- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Ubiquitin Proteasome System Rescues the Defective Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA1) Protein Causing Chianina Cattle Pseudomyotonia - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-5,6-F for studying E3 ligase biology
An In-Depth Technical Guide to Thalidomide-5,6-F for Studying E3 Ligase Biology
Introduction
Thalidomide (B1683933), a drug with a complex and transformative history, has evolved from a sedative infamous for its teratogenic effects to a cornerstone of targeted protein degradation research.[1][2][3] This resurgence is due to the discovery of its mechanism of action: it functions as a "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5][6] CRBN is a substrate receptor within the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] The binding of thalidomide or its analogs, known as immunomodulatory drugs (IMiDs), to CRBN alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins termed "neosubstrates," such as the transcription factors IKZF1 and SALL4.[4][7][8]
This unique mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ligase.[9][10] this compound is a thalidomide-based ligand specifically designed for incorporation into PROTACs to recruit the CRBN E3 ligase, thereby enabling the targeted degradation of virtually any protein for which a binder can be developed.[9] This guide provides a technical overview of the core principles, quantitative data, and experimental protocols for utilizing this compound and related compounds in the study of E3 ligase biology and the development of novel therapeutics.
Mechanism of Action: Molecular Glues and PROTACs
The central mechanism involves the hijacking of the ubiquitin-proteasome system (UPS). The CRL4^CRBN^ complex, composed of Cullin 4 (Cul4), DDB1, and RBX1, is responsible for marking substrate proteins with ubiquitin for degradation.[4][5]
-
As a Molecular Glue: Thalidomide and its analogs bind directly to a pocket in the CRBN protein. This binding event reshapes the substrate-binding surface of CRBN, enabling it to recognize and bind to neosubstrates that it would not otherwise interact with. This induced proximity leads to the polyubiquitination of the neosubstrate, flagging it for destruction by the 26S proteasome.
-
In a PROTAC: this compound serves as the CRBN-recruiting ligand in a PROTAC molecule.[9] The other end of the PROTAC binds to a specific POI. This dual binding induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the target protein into close proximity with the E3 ligase machinery. The E3 ligase then catalyzes the transfer of ubiquitin to the POI, leading to its degradation. This event-driven, catalytic mechanism allows for the elimination of target proteins, including those previously considered "undruggable."[10]
Figure 1. Mechanisms of CRBN-mediated protein degradation.
Data Presentation
Quantitative data is crucial for evaluating the efficacy, affinity, and specificity of thalidomide-based compounds.
Binding Affinities of IMiDs to CRBN
The affinity of a ligand for CRBN is a key determinant of its potency in a PROTAC. Binding is typically measured using techniques like Surface Plasmon Resonance (SPR).
| Compound | Binding Affinity (KD) to CRBN | Reference |
| Thalidomide Analog 4 | 55 nM | [11] |
| Thalidomide Analog 6 | 111 nM | [11] |
| Pomalidomide | 1.9 nM (IC50 in PBMCs) | [12] |
| Lenalidomide | 13 nM (IC50 in PBMCs) | [12] |
| Thalidomide Analog 5 | 549 nM | [11] |
| Note: This data is compiled from various sources and experimental conditions may differ. |
Quantitative Proteomics of a Thalidomide-based PROTAC
Proteomics analysis is essential for confirming on-target degradation and identifying off-target effects. The table below shows representative data for a PROTAC designed to degrade BRD4 by recruiting CRBN.
| Protein | Function | Fold Change (PROTAC vs. Vehicle) | Significance (p-value) | Classification |
| BRD4 | Epigenetic Reader | -4.5 (80% degradation) | < 0.001 | On-Target |
| BRD2 | Epigenetic Reader | -3.8 | < 0.001 | On-Target Family |
| BRD3 | Epigenetic Reader | -3.5 | < 0.001 | On-Target Family |
| IKZF1 (Ikaros) | Transcription Factor | -2.1 | < 0.05 | Off-Target (Neosubstrate) |
| IKZF3 (Aiolos) | Transcription Factor | -2.3 | < 0.05 | Off-Target (Neosubstrate) |
| ZFP91 | Zinc Finger Protein | -1.8 | < 0.05 | Off-Target (Neosubstrate) |
| GAPDH | Housekeeping | -0.1 | > 0.05 | Unaffected |
| Note: This data is illustrative and adapted from a representative study on a thalidomide-based BRD4 PROTAC.[13] |
Effect of Thalidomide on Cytokine Production
Thalidomide's immunomodulatory effects include the suppression of certain cytokines. This table summarizes data from an experimental endotoxemia study in human volunteers.
| Cytokine | Peak Response Time (Post-Endotoxin) | % Reduction in AUC (0-24h) by Thalidomide | Significance |
| IL-6 | 3.0 h | 56% | P < 0.05 at multiple time points |
| IL-8 | 2.5 h | 30% | Not Statistically Significant |
| TNF-α | 1.5 h | 32% | Not Statistically Significant |
| Data from a study where volunteers received 100 mg of thalidomide every 6 hours before endotoxin (B1171834) challenge.[14] |
Experimental Protocols
Detailed methodologies are required to reliably study E3 ligase biology using this compound based PROTACs.
Figure 2. Experimental workflow for target protein degradation analysis.
Protocol 1: Cell-Based Target Protein Degradation Assay
This protocol is used to determine the efficacy (DC50 and Dmax) of a PROTAC in degrading a target protein within cells.[15]
-
Cell Culture and PROTAC Treatment:
-
Seed a relevant cell line (e.g., HEK293T, or a cancer cell line expressing the POI) in 6-well plates and allow cells to adhere for 24 hours.
-
Prepare a stock solution of the this compound-based PROTAC in DMSO. Create serial dilutions in the growth medium to achieve final concentrations for a dose-response curve (e.g., 1 nM to 10 µM).
-
Replace the medium with the PROTAC-containing medium. Include a vehicle-only (DMSO) control.
-
Incubate the cells for a set time period (e.g., 6, 12, or 24 hours) to allow for protein degradation.[13]
-
-
Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold PBS and harvest by scraping.
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.[13]
-
-
Western Blot Analysis:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the POI, CRBN, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensities to determine the extent of degradation relative to the vehicle control.
-
Protocol 2: Tandem Mass Tag (TMT)-Based Quantitative Proteomics for Specificity Profiling
This protocol provides a global view of protein level changes, enabling the identification of both on-target and off-target effects.[13]
Figure 3. Quantitative proteomics workflow for PROTAC specificity.
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC and a vehicle control as described in Protocol 1. It is critical to have multiple biological replicates for statistical power.
-
-
Protein Extraction and Digestion:
-
Lyse cells, quantify protein, and take a standardized amount (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides overnight using sequencing-grade trypsin.[13]
-
-
TMT Labeling and Sample Combination:
-
Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Quench the reaction and combine all labeled samples into a single tube.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the combined peptide mixture using a C18 SPE cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like Proteome Discoverer or MaxQuant.
-
Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the TMT reporter ion intensities to determine the relative abundance of each protein across the different conditions.
-
Perform statistical analysis to identify proteins with significant changes in abundance, distinguishing on-target, off-target, and downstream effects.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
This protocol is used to provide direct evidence of the PROTAC-induced ternary complex (POI-PROTAC-CRBN).
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC, a vehicle control, and potentially a negative control degrader for a short duration (e.g., 1-4 hours) to maximize the presence of the ternary complex before degradation occurs.
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the cleared lysate with an antibody against either the POI or CRBN overnight at 4°C. An antibody against a tag (e.g., FLAG, HA) can be used if the proteins are overexpressed with tags.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the input, flow-through, and eluted IP samples by Western blotting.
-
Probe separate blots for the POI and for CRBN. A successful Co-IP will show the presence of both the POI and CRBN in the sample where the corresponding binding partner was immunoprecipitated, only in the presence of the active PROTAC.
-
Conclusion
This compound is a powerful chemical tool that leverages decades of research into the unique biology of thalidomide and the CRBN E3 ligase.[5][9] By serving as a high-affinity anchor to the CRL4^CRBN^ complex, it enables the development of PROTACs capable of inducing the degradation of specific target proteins.[9][] The systematic application of the biochemical, cellular, and proteomic protocols detailed in this guide is essential for researchers, scientists, and drug developers to successfully characterize the efficacy and specificity of these molecules. This comprehensive approach will continue to drive the field of targeted protein degradation forward, unlocking new therapeutic strategies for a wide range of diseases.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. themarkfoundation.org [themarkfoundation.org]
- 7. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Thalidomide suppressed interleukin-6 but not tumor necrosis factor-alpha in volunteers with experimental endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Exploring the Substrate Specificity of Thalidomide-5,6-F-based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. Among the various classes of PROTACs, those based on thalidomide (B1683933) and its analogs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are of significant interest due to their demonstrated clinical potential. The introduction of fluorine atoms, as in the Thalidomide-5,6-F moiety, is a common strategy in medicinal chemistry to enhance binding affinity and modulate physicochemical properties. This guide provides a comprehensive technical overview of the methodologies used to explore the substrate specificity of this compound-based PROTACs. We will delve into the core principles of their mechanism of action, present detailed experimental protocols for their characterization, and provide a framework for interpreting the resulting data. While specific quantitative data for this compound-based PROTACs is not extensively available in the public domain, this guide will utilize data from structurally related thalidomide-based PROTACs to illustrate key concepts and analytical approaches.
Introduction: The Mechanism of Action of Thalidomide-based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), a linker, and a thalidomide-derived moiety that engages the CRBN E3 ligase.[1] The formation of a ternary complex between the POI, the PROTAC, and CRBN is the critical event that initiates the degradation process.[2] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC is subsequently released and can participate in further catalytic cycles of degradation.[2]
A crucial aspect of thalidomide-based PROTACs is the phenomenon of "neo-substrate" degradation. Thalidomide and its analogs can induce the degradation of proteins that are not natural substrates of CRBN, such as the transcription factors IKZF1 and IKZF3.[3] This inherent activity of the E3 ligase ligand must be carefully considered when evaluating the overall substrate specificity of a PROTAC. The 5,6-difluorination of the thalidomide moiety may influence the binding affinity for CRBN and potentially modulate the recruitment of both the intended target and neo-substrates.
Quantitative Data on Thalidomide-based PROTACs
The efficacy and specificity of a PROTAC are primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[4] Quantitative proteomics provides a global view of a PROTAC's impact on the cellular proteome, enabling the assessment of on-target degradation and the identification of off-target effects.[5]
The following tables summarize representative quantitative data for well-characterized thalidomide and pomalidomide-based PROTACs targeting the BET protein BRD4. This data illustrates the expected outcomes from experimental evaluation and serves as a benchmark for assessing novel PROTACs.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [6]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Table 2: Illustrative Quantitative Proteomics Data for a Thalidomide-PEG-BRD4 PROTAC [5]
| Protein | Description | Fold Change (PROTAC vs. Vehicle) | p-value | Primary Effect |
| BRD4 | Bromodomain-containing protein 4 | -4.5 | < 0.01 | On-Target Degradation |
| BRD2 | Bromodomain-containing protein 2 | -3.8 | < 0.01 | On-Target Degradation |
| BRD3 | Bromodomain-containing protein 3 | -3.5 | < 0.01 | On-Target Degradation |
| IKZF1 | Ikaros Family Zinc Finger 1 | -2.5 | < 0.01 | Off-Target (Neosubstrate) Degradation |
| IKZF3 | Ikaros Family Zinc Finger 3 | -2.2 | < 0.01 | Off-Target (Neosubstrate) Degradation |
| ZFP91 | Zinc Finger Protein 91 | -1.5 | < 0.05 | Potential Off-Target Degradation |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | -0.1 | > 0.05 | No Significant Change |
Note: This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are for illustrative purposes.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of PROTAC substrate specificity.
Ternary Complex Formation Assay (Time-Resolved FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[7]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
This compound-based PROTAC
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
Procedure:
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC in DMSO, followed by a final dilution in assay buffer.
-
Reaction Setup: In a 384-well plate, add the PROTAC dilutions.
-
Protein Addition: Add a mixture of the tagged POI and E3 ligase complex to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Antibody Addition: Add a mixture of the donor and acceptor-labeled antibodies.
-
Final Incubation: Incubate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the TR-FRET signal against PROTAC concentration, which is indicative of the "hook effect".[8]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[1]
Materials:
-
Purified POI
-
Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and CRBN/DDB1 E3 ligase complex
-
Ubiquitin
-
ATP
-
This compound-based PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI
Procedure:
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the POI in the reaction buffer.
-
Initiation: Add the PROTAC to initiate the reaction. Include a vehicle-only control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against the POI. A ladder of higher molecular weight bands in the PROTAC-treated lane indicates polyubiquitination.
Quantitative Proteomics for Specificity Profiling (TMT-based)
This protocol provides a global, unbiased assessment of a PROTAC's effects on the cellular proteome.[9]
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
DTT, iodoacetamide, and trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-pH reversed-phase liquid chromatography system
-
High-resolution tandem mass spectrometer
Procedure:
-
Cell Treatment: Culture cells and treat with the PROTAC at various concentrations and time points. Include a vehicle control.
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptide mixture using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.
Visualizing Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate the key processes involved in the action and analysis of this compound-based PROTACs.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Workflow for TMT-based quantitative proteomics.
Caption: Logical relationship for PROTAC-induced degradation.
Conclusion
The exploration of the substrate specificity of this compound-based PROTACs is a critical component of their preclinical development. A thorough understanding of their on-target efficacy and off-target profile is essential for advancing safe and effective therapeutics. This guide has provided a comprehensive overview of the key experimental approaches and data analysis frameworks required for this assessment. By employing a combination of biophysical, biochemical, and proteomic techniques, researchers can build a detailed picture of a PROTAC's activity and rationally design molecules with improved specificity and therapeutic potential. While the specific impact of the 5,6-difluoro substitution on thalidomide's substrate recruitment profile requires further investigation, the methodologies outlined herein provide a robust roadmap for these crucial studies.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes for Thalidomide-5,6-F in PROTAC Development
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Thalidomide (B1683933) and its derivatives are prominent E3 ligase ligands in PROTAC design, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] Thalidomide-5,6-F is a fluorinated derivative of thalidomide designed for incorporation into PROTACs. The fluorine substitution can potentially enhance binding affinity and metabolic stability. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of novel PROTACs.
Mechanism of Action
A PROTAC incorporating this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.
Data Presentation: Summary of Quantitative Data
The efficacy of a novel PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table provides a template for summarizing the quantitative data obtained from the characterization of a hypothetical PROTAC utilizing this compound.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) |
| PROTAC-XF-1 | BRD4 | HeLa | 15 | >95 | 1.8 |
| PROTAC-XF-1 | BRD4 | MV4-11 | 8 | >90 | 0.9 |
| PROTAC-XF-2 | BTK | MOLM-14 | 25 | >85 | 2.5 |
Note: This data is illustrative and serves as a template. Actual values will vary depending on the specific PROTAC, target protein, and cell line used.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, characterization, and biological evaluation of PROTAC molecules utilizing this compound.
Protocol 1: Synthesis of a PROTAC Using this compound via Click Chemistry
This protocol describes a representative synthesis of a PROTAC by conjugating an azide-functionalized this compound with an alkyne-functionalized ligand for a protein of interest (POI) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4]
Materials:
-
Azide-functionalized this compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., HPLC-grade acetonitrile (B52724) and water)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized this compound (1.1 eq) in a 4:1 mixture of DMF and water.
-
Catalyst Addition: To the stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).[4]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.[4]
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting to determine DC50 and Dmax values.[5][6]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound-based PROTAC stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in complete cell culture medium (e.g., 0.1 nM to 10 µM). Treat the cells with the varying concentrations of the PROTAC and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration of all samples, add Laemmli sample buffer, and heat at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.[6]
-
Data Analysis: Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration (log scale). Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[8]
Protocol 3: Cell Viability Assay (MTT)
This protocol is used to determine the cytotoxic effects of a PROTAC and to calculate its half-maximal inhibitory concentration (IC50).[9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-based PROTAC stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Add the diluted PROTAC solutions to the respective wells and incubate for a desired exposure time (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration (log scale) and use non-linear regression to determine the IC50 value.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of a Thalidomide-5,6-F PROTAC
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing a 5,6-difluoro-thalidomide moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction to Thalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands due to their effective recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] The 5,6-difluoro substitution on the thalidomide core can potentially enhance binding affinity and metabolic stability. This document outlines a detailed protocol for the synthesis of a Thalidomide-5,6-F PROTAC, along with methodologies for its biological characterization.
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs induce the degradation of a target protein by bringing it into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[3]
Experimental Workflow
The overall workflow for the development and evaluation of a this compound PROTAC is a multi-step process encompassing chemical synthesis, purification, characterization, and biological testing.[1][2]
Synthesis of this compound PROTAC
This protocol describes a general method for the synthesis of a this compound PROTAC via a standard amide coupling reaction. The synthesis involves three main components: the this compound E3 ligase ligand with a linker attachment point, a linker with a complementary functional group, and the POI ligand.
Materials and Reagents
-
This compound with a suitable functional group for linker attachment (e.g., amine or carboxylic acid)
-
Linker with terminal functional groups (e.g., carboxylic acid and amine)
-
POI ligand with a suitable functional group for linker attachment
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate)
-
High-performance liquid chromatography (HPLC) system for purification
Synthetic Protocol (Amide Coupling)
-
Activation of Carboxylic Acid: In a clean, dry reaction vial under an inert atmosphere, dissolve the component with the carboxylic acid moiety (either the E3 ligase ligand-linker or the POI ligand) (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (DIPEA, 3.0 eq) to the solution.
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[2]
-
Coupling Reaction: In a separate vial, dissolve the component with the amine functionality (1.1 eq) in anhydrous DMF.
-
Add the solution of the amine component to the activated carboxylic acid solution.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.[2]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via preparative reverse-phase HPLC to yield the final this compound PROTAC.[3]
-
Lyophilize the pure fractions to obtain the final product as a powder.[3]
Analytical Characterization
The purity and identity of the synthesized PROTAC should be confirmed using standard analytical techniques.
| Parameter | Description | Expected Outcome |
| ¹H NMR | Structural confirmation | Peaks corresponding to all protons in the expected chemical environment.[5] |
| ¹³C NMR | Structural confirmation | Peaks corresponding to all carbons in the expected chemical environment.[5] |
| HRMS | Molecular weight confirmation | Observed mass should be within 5 ppm of the calculated mass.[5] |
| Analytical HPLC | Purity assessment | A single major peak indicating >95% purity.[5] |
Table 1: Analytical Characterization of the Synthesized PROTAC
Biological Evaluation Protocols
Western Blot for Protein Degradation
This protocol is used to determine the degradation of the target protein in a cellular context.
-
Cell Treatment: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease inhibitors.[2]
-
Clarify the lysates by centrifugation.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 and Dmax values.[5]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of the PROTAC on cell proliferation and viability.
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[5]
-
Assay Procedure: Perform the viability assay according to the manufacturer's protocol (e.g., add MTT reagent and solubilize formazan (B1609692) crystals, or add CellTiter-Glo reagent and measure luminescence).[6]
-
Data Analysis: Measure the absorbance or luminescence to determine cell viability and calculate the IC50 value.[5]
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by several key parameters.
| Parameter | Description | Typical Range for a Potent PROTAC |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein.[1] | 1 - 100 nM[5] |
| Dmax | The maximum percentage of protein degradation achieved.[1] | > 90%[5] |
| IC50 | The concentration of the PROTAC that inhibits 50% of cell growth or viability. | Varies depending on the target and cell line.[5] |
Table 2: Quantitative Parameters for PROTAC Biological Activity
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of a this compound PROTAC. Careful execution of these methodologies will enable researchers to develop and assess novel PROTACs for targeted protein degradation. The modular nature of PROTACs allows for the systematic optimization of the E3 ligase ligand, linker, and POI ligand to achieve desired potency and selectivity.[3]
References
Application Notes and Protocols for Designing a Linker for a Thalidomide-5,6-F PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Among the E3 ligases, Cereblon (CRBN) is extensively utilized, with thalidomide (B1683933) and its analogs serving as potent ligands.[1]
This document provides detailed application notes and protocols for the design and evaluation of a linker for a PROTAC utilizing a 5,6-difluorinated thalidomide moiety as the CRBN-recruiting ligand. The introduction of fluorine atoms to the thalidomide scaffold is a strategic modification intended to enhance binding affinity to CRBN and potentially improve the physicochemical properties and metabolic stability of the resulting PROTAC, as well as reduce off-target effects.
Rationale for Thalidomide-5,6-F Moiety
The rationale for employing a 5,6-difluorinated thalidomide ligand is twofold:
-
Enhanced CRBN Binding Affinity: Studies have shown that fluorination of thalidomide analogs can increase their binding affinity for CRBN. This enhanced affinity can contribute to the formation of a more stable ternary complex (POI-PROTAC-CRBN), which is a critical determinant of degradation efficiency.
-
Reduced Off-Target Effects: Modifications at the C5 and C6 positions of the phthalimide (B116566) ring of pomalidomide, a thalidomide analog, have been shown to reduce the off-target degradation of endogenous zinc-finger (ZF) transcription factors. This is a known liability of some thalidomide-based PROTACs. Therefore, the 5,6-difluoro substitution is hypothesized to improve the selectivity profile of the PROTAC.
Linker Design and Optimization
The linker is a critical component that influences a PROTAC's efficacy, selectivity, and pharmacokinetic profile.[2] Its length, composition, and attachment point are key determinants in the formation of a stable and productive ternary complex.[2]
Linker Composition
The most common linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains.
-
PEG Linkers: These are hydrophilic and flexible, which can improve the solubility of the PROTAC and facilitate the formation of a productive ternary complex.[3]
-
Alkyl Chains: These offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations to increase the probability of forming a productive ternary complex.[4] However, long alkyl chains can increase lipophilicity and negatively impact solubility.[5]
-
Hybrid Linkers: These combine elements of both PEG and alkyl chains to balance hydrophilicity and flexibility. Rigid moieties like piperazine (B1678402) or piperidine (B6355638) can also be incorporated to improve potency and pharmacokinetic properties.
Linker Length
The optimal linker length is crucial and must be empirically determined for each POI and E3 ligase pair.[6]
-
Too Short: A short linker may lead to steric clashes between the POI and CRBN, preventing the formation of a stable ternary complex.[6]
-
Too Long: An excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitination, or it could lead to unproductive binding modes.[6] A common phenomenon observed is the "hook effect," where high concentrations of a PROTAC with a long linker can favor the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) over the productive ternary complex.[7]
Attachment Point
The point of linker attachment to the this compound moiety is critical. For thalidomide and its analogs, the C4 and C5 positions of the phthalimide ring are the most common attachment points.[3] For a 5,6-difluorothalidomide, attachment at the C4 position would be a logical starting point to avoid interfering with the fluorine atoms.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize representative data illustrating the impact of linker length and composition on PROTAC performance. While specific data for a this compound PROTAC is not yet widely published, these examples with standard thalidomide provide a framework for linker optimization.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Thalidomide | PEG | 8 | BRD4 | HeLa | 50 | >90 |
| PROTAC-2 | Thalidomide | PEG | 12 | BRD4 | HeLa | 15 | >95 |
| PROTAC-3 | Thalidomide | PEG | 16 | BRD4 | HeLa | 35 | >90 |
| PROTAC-4 | Thalidomide | PEG | 20 | BRD4 | HeLa | 150 | 80 |
Data is illustrative and compiled from general findings in PROTAC literature.
Table 2: Effect of Linker Composition on BTK Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | Thalidomide | Alkyl | BTK | Ramos | 25 | >90 |
| PROTAC-B | Thalidomide | PEG | BTK | Ramos | 10 | >95 |
| PROTAC-C | Thalidomide | Alkyl-Piperazine | BTK | Ramos | 5 | >95 |
Data is illustrative and compiled from general findings in PROTAC literature.
Experimental Protocols
Protocol 1: Synthesis of a this compound - Linker - POI Ligand PROTAC
This protocol outlines a general synthetic scheme for a PROTAC using a this compound moiety, a PEG linker, and a hypothetical POI ligand with a terminal alkyne.
Step 1: Synthesis of 5,6-Difluorothalidomide
-
Synthesis of 4,5-Difluorophthalic Anhydride (B1165640): Start from commercially available 1,2,4,5-tetrafluorobenzene. Through a series of reactions including nucleophilic substitution and cyclization, 4,5-difluorophthalic acid can be synthesized, which is then converted to 4,5-difluorophthalic anhydride upon heating with acetic anhydride.
-
Condensation with Glutamine: React 4,5-difluorophthalic anhydride with L-glutamine in a suitable solvent like acetic acid or dimethylformamide (DMF) at elevated temperatures to yield N-(4,5-difluoro-phthaloyl)-L-glutamine.
-
Cyclization: Cyclize the N-(4,5-difluoro-phthaloyl)-L-glutamine using a dehydrating agent such as acetic anhydride or a carbodiimide (B86325) to form 5,6-difluorothalidomide.
Step 2: Functionalization of 5,6-Difluorothalidomide for Linker Attachment
-
Alkylation: Alkylate the N-H of the glutarimide (B196013) ring of 5,6-difluorothalidomide with a bifunctional linker precursor containing a terminal azide, for example, 1-azido-3-bromopropane, in the presence of a base like potassium carbonate in DMF. This will yield an azide-functionalized 5,6-difluorothalidomide derivative.
Step 3: PROTAC Assembly via Click Chemistry
-
Click Reaction: Couple the azide-functionalized 5,6-difluorothalidomide with an alkyne-functionalized POI ligand using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is typically carried out using copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) in a solvent mixture such as DMF/water.
-
Purification: Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[8]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex in cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or CRBN overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to pull down the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the POI and CRBN. The presence of both proteins in the immunoprecipitate confirms the formation of the ternary complex.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC can be used to measure the binding affinities and thermodynamics of the binary and ternary complexes, and to determine the cooperativity (α) of ternary complex formation.
-
Sample Preparation: Purify the target protein and the CRBN-DDB1 complex. Prepare solutions of the proteins and the PROTAC in the same buffer to minimize heat of dilution effects.
-
Binary Titrations: Perform two separate experiments: titrate the PROTAC into the target protein solution, and titrate the PROTAC into the CRBN-DDB1 solution to determine the binary binding affinities (Kd1 and Kd2).
-
Ternary Titration: Titrate the target protein into a solution containing the CRBN-DDB1 complex and a saturating concentration of the PROTAC.
-
Data Analysis: Analyze the thermograms to determine the binding affinity for the ternary complex (Kd_ternary). The cooperativity factor (α) can be calculated using the equation: α = (Kd1 * Kd2) / (Kd_ternary * [PROTAC]). An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein to the PROTAC enhances the binding of the second protein.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC characterization.
Caption: Conceptual relationship between linker properties and PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]
Application Notes and Protocols: Thalidomide-5,6-F in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5,6-F is a derivative of thalidomide (B1683933), a molecule with a complex history that has been repurposed as a cornerstone of treatment for multiple myeloma and other hematological malignancies. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to the protein cereblon (CRBN). This interaction redirects the activity of the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of specific target proteins.
Recent advancements in targeted protein degradation have led to the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules consist of a ligand that binds to an E3 ligase (like CRBN), connected by a linker to a ligand that binds to a target protein of interest. This compound is designed as a CRBN ligand, serving as a critical component for the synthesis of PROTACs aimed at degrading specific cancer-promoting proteins. While specific data on this compound is limited as it is a specialized reagent for PROTAC development, its application is rooted in the well-established mechanism of thalidomide and its analogs.
Mechanism of Action
Thalidomide and its analogs function by binding to cereblon, a component of the Cullin-4A ring E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates. In the context of multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these factors is cytotoxic to myeloma cells.[2][3]
This compound is utilized to hijack this natural cellular process. When incorporated into a PROTAC, the this compound moiety serves to recruit the CRL4-CRBN complex. The other end of the PROTAC binds to a specific protein of interest (e.g., a kinase, a transcription factor) that is implicated in cancer progression. This proximity, induced by the PROTAC, leads to the ubiquitination and degradation of the target protein, thereby inhibiting its cancer-promoting function.
Beyond direct cytotoxicity, the anticancer effects of thalidomide-based compounds are also attributed to immunomodulatory and anti-angiogenic properties.[4] These include the enhancement of T-cell and Natural Killer (NK) cell activity and the inhibition of tumor necrosis factor-alpha (TNF-α) production.
Applications in Cancer Research
The primary application of this compound in cancer research is as a foundational chemical scaffold for the development of novel PROTACs. The potential applications of PROTACs synthesized using this compound are vast and include:
-
Targeted Degradation of Oncogenic Proteins: PROTACs can be designed to target specific oncoproteins that are otherwise difficult to inhibit with traditional small molecules. This includes kinases, scaffolding proteins, and transcription factors that drive tumor growth and survival.
-
Overcoming Drug Resistance: By degrading the target protein rather than simply inhibiting it, PROTACs can be effective against tumors that have developed resistance to conventional inhibitors through mutations in the target protein's active site.
-
Expansion of the "Druggable" Proteome: Many proteins lack well-defined binding pockets for small molecule inhibitors, making them "undruggable." PROTACs offer a new modality to target these proteins for degradation.
-
Study of Protein Function: PROTACs serve as powerful research tools for the rapid and reversible knockdown of specific proteins, allowing for the elucidation of their roles in cancer biology.
Quantitative Data
Table 1: Representative Anti-proliferative Activity of Thalidomide Analogs in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Thalidomide | MM.1S | >100 |
| Lenalidomide | MM.1S | 1.5 |
| Pomalidomide | MM.1S | 0.05 |
| CC-122 | U266 | 0.02 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Representative Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Data
| Compound | Cell Line | IKZF1 DC50 (nM) | IKZF3 DC50 (nM) |
| Lenalidomide | MM.1S | 25 | 10 |
| Pomalidomide | MM.1S | 3 | 1 |
DC50 represents the concentration required to degrade 50% of the target protein. Data is representative.
Experimental Protocols
The following are generalized protocols for experiments that would be conducted to characterize a novel PROTAC synthesized using this compound.
Protocol 1: Cell Viability Assay
Objective: To determine the anti-proliferative effect of a this compound-based PROTAC on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MM.1S for multiple myeloma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-based PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear bottom white plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the this compound-based PROTAC in complete growth medium.
-
Add 100 µL of the PROTAC dilutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Protein Degradation
Objective: To confirm the degradation of the target protein by the this compound-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
This compound-based PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of the this compound-based PROTAC for a specified time (e.g., 4, 8, 24 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: General experimental workflow for evaluating a novel PROTAC.
References
Application Notes: Targeted Protein Degradation Using Thalidomide-5,6-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins rather than simply inhibiting them.[1] This approach leverages the ubiquitin-proteasome system (UPS), a natural cellular process for protein homeostasis.[2] Small molecules, such as Proteolysis Targeting Chimeras (PROTACs), are designed to hijack this system.[3]
Thalidomide-5,6-F is a functionalized ligand derived from thalidomide (B1683933).[4][5] It is not a degrader on its own but serves as a critical building block for synthesizing PROTACs.[3][6] The thalidomide moiety specifically binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-CRBN E3 ubiquitin ligase complex.[7][8][9] By incorporating this compound into a PROTAC, researchers can direct this powerful E3 ligase to a specific protein of interest (POI), marking it for destruction.[3][10]
These application notes provide a comprehensive guide to the principles and protocols for using a PROTAC constructed with this compound to induce the degradation of a target protein.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
A PROTAC synthesized using this compound is a heterobifunctional molecule composed of three parts: a ligand for the POI, a linker, and the this compound ligand that recruits the CRBN E3 ligase.[11] The mechanism is a catalytic cycle:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ligase complex, forming a ternary POI-PROTAC-CRBN complex.[12]
-
Ubiquitination : This induced proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[2][13]
-
Proteasomal Degradation : The chain of ubiquitin molecules (polyubiquitination) acts as a signal, targeting the POI to the 26S proteasome for degradation into small peptides.[2][13][14]
-
PROTAC Recycling : After the POI is degraded, the PROTAC is released and can bind to another POI molecule, continuing the degradation cycle.[11]
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its DC50 (the concentration that induces 50% degradation of the target) and Dmax (the maximum achievable degradation).[12][15] Lower DC50 values indicate higher potency, while a higher Dmax value signifies greater efficacy.[15] This data is crucial for comparing different PROTAC designs.
Table 1: Illustrative Degradation Potency of a BRD4-Targeting PROTAC (Note: Data is for illustrative purposes. Actual values must be determined experimentally for your specific POI and PROTAC construct.)
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-based PROTAC 1 | BRD4 | H661 | < 500 | > 90 |
| Thalidomide-based PROTAC 2 | TBK1 | Various | Submicromolar | > 90 |
Experimental Protocols
General Experimental Workflow
The overall process involves treating cells with the PROTAC, quantifying the remaining target protein, and analyzing the data to determine DC50 and Dmax values.[12]
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of a specific POI.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound-based PROTAC stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors[16][17]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membranes[16]
-
Blocking buffer (5% non-fat milk or BSA in TBST)[16]
-
Primary antibody for POI and loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency at harvest.[12] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium. A typical range is 0.1 nM to 10 µM.[18]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[12]
-
Remove old medium and treat cells with the PROTAC dilutions for a fixed time (e.g., 16-24 hours).[12][16]
-
-
Cell Lysis:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.[16]
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]
-
Incubate on ice for 30 minutes, vortexing periodically.[16]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[16][19] Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate via electrophoresis.[20]
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[16][19]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[16]
-
Incubate the membrane with the primary antibody against the POI (diluted as per manufacturer's recommendation) overnight at 4°C.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[16] Avoid signal saturation.[19]
-
Strip the membrane and re-probe for a loading control protein.[19]
-
Quantify band intensities using densitometry software (e.g., ImageJ).[16]
-
Normalize the POI band intensity to the loading control band intensity for each sample.[18][19]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control (set to 100%).[18][20]
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.[12][15]
-
Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling
Mass spectrometry (MS) provides an unbiased, global view of a PROTAC's effects, enabling the assessment of on-target degradation and off-target effects across the entire proteome.[21][22][23]
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Protein Digestion:
-
Quantify protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.[23]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using proteomics software (e.g., MaxQuant, Skyline).[21]
-
Identify and quantify thousands of proteins in each sample.
-
Perform statistical analysis to identify proteins whose abundance changes significantly upon PROTAC treatment. This will confirm on-target degradation and reveal any off-target effects.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Degradation | Poor cell permeability of PROTAC. | Verify compound uptake. Modify linker to improve physicochemical properties. |
| Ternary complex does not form efficiently. | Redesign linker (length, composition, attachment point) to optimize ternary complex geometry.[11] | |
| POI is not accessible to the UPS. | Confirm POI has surface-exposed lysine residues for ubiquitination. | |
| High Background Signal (Western Blot) | Insufficient blocking or washing. | Increase blocking time to 1 hour; increase number and duration of TBST washes.[19] |
| Antibody concentration too high. | Titrate primary and secondary antibodies to optimal concentrations. | |
| Inconsistent Results | Inconsistent cell health or confluency. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[12] |
| Degradation of protein during sample prep. | Always use fresh lysis buffer with protease/phosphatase inhibitors and keep samples on ice.[17] | |
| Inaccurate protein quantification. | Ensure BCA assay is performed carefully with a fresh standard curve for each experiment. |
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1496997-41-1 | BroadPharm [broadpharm.com]
- 5. targetmol.cn [targetmol.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - CAS:1496997-41-1 - KKL Med Inc. [kklmed.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 23. benchchem.com [benchchem.com]
- 24. Targeted Protein Degraders | Bruker [bruker.com]
Application Notes: Quantitative Western Blot Analysis of Thalidomide-5,6-F Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes bifunctional molecules, such as those employing Thalidomide-5,6-F, to hijack the cell's natural protein disposal machinery. Thalidomide (B1683933) and its derivatives function as "molecular glues" by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1][2] When incorporated into a Proteolysis-Targeting Chimera (PROTAC), the thalidomide moiety engages the CRBN E3 ligase complex, while another ligand on the PROTAC binds to a specific protein of interest (POI). This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] Western blotting is a fundamental and widely used technique to monitor and quantify the reduction in the abundance of a specific protein, providing a direct measure of its degradation.[5] This document provides a detailed protocol for assessing protein degradation mediated by molecules containing this compound using quantitative Western blot analysis.
Signaling Pathway of this compound-Mediated Degradation
This compound acts as a recruiter for the CRBN subunit of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3] When part of a PROTAC, it facilitates the formation of a ternary complex between the target protein and CRBN.[5] This proximity allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3]
Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.
Data Presentation: Efficacy of Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[6] Lower DC50 values indicate higher potency. The following table presents representative data from studies on PROTACs using thalidomide or its derivatives to degrade various target proteins.
| PROTAC Name/ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide | Burkitt's Lymphoma (BL) Cells | < 1 | >90 | [4] |
| PROTAC B03 | CDK9 | Pomalidomide | MV4-11 | 7.62 | >90 | [4][6] |
| PS-RC-1 | IKZF3 | Thalidomide derivative | Mino | 44 | >90 | [7] |
| Compound 13b | Androgen Receptor (AR) | Thalidomide | LNCaP | 5211 | Not Specified | [8] |
| Degrader 3 | CDK9 | Thalidomide derivative | Not Specified | ~20,000 (65% degradation at 20µM) | ~65 | [4][6] |
Note: The data presented are for illustrative purposes and are derived from various sources. Degradation efficacy can vary significantly based on the specific PROTAC structure, cell line, and experimental conditions.
Experimental Protocols
Workflow for Western Blot Analysis of Protein Degradation
The experimental workflow involves treating cells with the degrader molecule, preparing cell lysates, quantifying protein concentration, separating proteins by size, transferring them to a membrane, and detecting the target protein with specific antibodies.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Detailed Protocol
This protocol provides a standard method to quantify the degradation of a target protein in cultured cells following treatment with a this compound-containing degrader.
1. Cell Culture and Treatment a. Seed cells (e.g., HeLa, THP-1, or a cell line endogenously expressing the protein of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[3][8] Allow cells to adhere overnight. b. Prepare a stock solution of the this compound-based degrader in DMSO. c. Prepare serial dilutions of the degrader in fresh culture medium. For a dose-response experiment, a typical concentration range is 0.1 nM to 10 µM.[6] Include a vehicle-only control (e.g., 0.1% DMSO). d. Aspirate the old medium from the cells and add the medium containing the degrader dilutions. e. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
2. Cell Lysis and Protein Quantification a. After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3] b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1] c. Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[9] d. Incubate on ice for 30 minutes, vortexing occasionally.[10] e. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3] f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[1]
3. SDS-PAGE and Western Blotting a. Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11] c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[11] d. Run the gel at a constant voltage until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5] f. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[11] g. Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6] h. Wash the membrane three times with TBST for 5-10 minutes each.[6] i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6] j. Wash the membrane three times with TBST for 10 minutes each.[6] k. To ensure equal loading, strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin), followed by the secondary antibody and detection steps.[5]
4. Detection and Data Analysis a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[6] b. Capture the chemiluminescent signal using a digital imaging system.[6] c. Quantify the band intensities using densitometry software (e.g., ImageJ).[12] d. For each sample, normalize the intensity of the target protein band to the intensity of its corresponding loading control band. e. Calculate the percentage of protein degradation for each concentration relative to the vehicle-treated control (set to 100% protein level). f. Plot the percentage of protein remaining against the log concentration of the degrader to determine the DC50 and Dmax values using a non-linear regression curve fit.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Tubulin Resists Degradation by Cereblon-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Co-immunoprecipitation Assay with Thalidomide-5,6-F PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] Thalidomide (B1683933) and its derivatives are widely used to recruit the Cereblon (CRBN) E3 ligase.[5][6] This document provides detailed application notes and protocols for conducting co-immunoprecipitation (Co-IP) assays to study the formation of the ternary complex (POI-PROTAC-CRBN) mediated by PROTACs containing a Thalidomide-5,6-F moiety. Fluorination of thalidomide derivatives has been shown to enhance their binding affinity to CRBN, potentially leading to more efficient ternary complex formation and subsequent protein degradation.[7][8]
The co-immunoprecipitation assay is a crucial method to confirm the formation of the PROTAC-induced ternary complex within a cellular context.[3][9] This technique involves the immunoprecipitation of a specific component of the complex, followed by the detection of the co-precipitated partners by western blotting.
Signaling Pathway
This compound PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase complex. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Data Presentation
Table 1: Binding Affinity of Fluorinated Thalidomide Analogs to CRBN
| Compound | Binding Affinity (KD) to CRBN | Method | Reference |
| Thalidomide | ~1-2 µM | ITC / Fluorescence Assay | [10] |
| Fluorinated Thalidomide Analogs | Enhanced binding compared to non-fluorinated counterparts | Not specified | [7][8] |
| Pomalidomide | ~0.2 µM | ITC | [11] |
Note: The exact binding affinity can vary depending on the experimental conditions. Fluorination has been reported to increase binding affinity.[7][8]
Table 2: Degradation Potency of a PROTAC with a Fluorinated Thalidomide Moiety
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC IRAK4 degrader-1 (contains Thalidomide 5-fluoride) | IRAK4 | OCI-LY-10 | <1 µM | >50% at 1 µM | [12] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Co-immunoprecipitation Workflow
The general workflow for a co-immunoprecipitation experiment to detect the ternary complex is outlined below.
Caption: Experimental workflow for co-immunoprecipitation.
Detailed Protocol: Co-immunoprecipitation of a Target Protein with CRBN
This protocol describes the immunoprecipitation of a target protein of interest (POI) to detect its interaction with CRBN in the presence of a this compound PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the this compound PROTAC at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Immunoprecipitation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Take 1-2 mg of total protein for each immunoprecipitation.
-
Pre-clear the lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add 2-4 µg of the primary antibody against the target protein to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
5. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower concentration of detergent).
-
After the final wash, carefully remove all residual buffer.
6. Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis:
-
Load the eluted samples and input controls (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and CRBN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Logical Framework for PROTAC Evaluation
The co-immunoprecipitation assay is a key step in the broader evaluation of a novel PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for confirming and quantifying the engagement of a ligand with its protein target within a cellular environment.[1][2] This technique is predicated on the principle that the thermal stability of a protein is altered upon ligand binding.[3][4] When a protein is heated, it denatures and aggregates; however, the binding of a small molecule can increase the protein's stability, leading to a higher denaturation temperature.[3][5] This "thermal shift" is a direct measure of target engagement in intact cells, cell lysates, or tissue samples.[3] CETSA is an invaluable tool in drug discovery for validating the mechanism of action of a drug candidate in a physiologically relevant setting.[1]
This document provides detailed protocols for two primary CETSA formats:
-
CETSA Melt Curve: To determine the change in the melting temperature (Tagg) of a target protein upon ligand binding.[6]
-
Isothermal Dose-Response (ITDR): To determine the potency of a compound in stabilizing its target at a fixed temperature.[6]
Key Applications in Drug Discovery
-
Target Engagement Confirmation: Directly demonstrates the physical interaction between a drug and its intended target in a cellular context.[2]
-
Structure-Activity Relationship (SAR) Studies: Guides lead optimization by correlating chemical structure modifications with changes in target engagement.[6]
-
PROTAC Development: Confirms the binding of Proteolysis Targeting Chimeras (PROTACs) to both the protein of interest (POI) and the E3 ligase.[2]
-
Biomarker Development: Can help in identifying downstream biomarkers of target engagement.[4]
Principle of CETSA
The fundamental principle of CETSA is based on ligand-induced thermal stabilization of a target protein. Unbound proteins denature and precipitate out of solution when heated. Ligand-bound proteins are stabilized and remain soluble at higher temperatures. By separating the soluble and insoluble fractions after a heat challenge, the amount of remaining soluble target protein can be quantified as a measure of target engagement.[1][3]
Experimental Workflow and Signaling
The general workflow for a CETSA experiment involves cell treatment, a heat challenge, cell lysis, separation of soluble and aggregated proteins, and analysis of the soluble fraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CETSA [cetsa.org]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Thalidomide-5,6-F PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Thalidomide (B1683933) and its analogs are widely used ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2] The incorporation of fluorine atoms into the thalidomide scaffold, such as in Thalidomide-5,6-F, can modulate the physicochemical properties and binding affinity of the PROTAC, potentially leading to improved potency and selectivity.[3]
These application notes provide a comprehensive guide to the cell-based assays essential for characterizing the activity of this compound PROTACs. Detailed protocols for quantifying target protein degradation, assessing cytotoxicity, and elucidating the mechanism of action are provided to enable researchers to effectively evaluate novel protein degraders.
Mechanism of Action: CRBN-Mediated Protein Degradation
This compound based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase complex.[1][2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Figure 1: PROTAC-mediated protein degradation pathway.
Experimental Workflow
A systematic approach is essential for the comprehensive evaluation of a this compound PROTAC. The following workflow outlines the key experimental stages from initial cell treatment to data analysis and interpretation.
Figure 2: General experimental workflow for PROTAC evaluation.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing the quantitative data for a hypothetical this compound PROTAC targeting a protein of interest (POI).
| PROTAC Name | Target POI | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | IC50 (µM) |
| This compound-Linker-Warhead | POI-X | Cell Line A | Western Blot | 15 | >90 | 2.5 |
| This compound-Linker-Warhead | POI-X | Cell Line B | HiBiT Assay | 12 | >95 | 3.1 |
Experimental Protocols
Protocol 1: Target Protein Degradation Assay (Western Blotting)
This protocol details the steps to quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC (stock solution in DMSO)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
For a dose-response experiment, treat cells with increasing concentrations of the PROTAC for a fixed time (e.g., 24 hours).
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.[4]
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Data Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of ATP, which is an indicator of metabolically active cells.[6]
Materials:
-
Cell line of interest
-
This compound PROTAC (stock solution in DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the this compound PROTAC for the desired duration (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the PROTAC-induced proximity of the target protein and CRBN in live cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-CRBN
-
Transfection reagent
-
White, 96-well plates
-
HaloTag® NanoBRET® 618 Ligand
-
This compound PROTAC
-
Luminometer with BRET capabilities
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a white, 96-well plate.
-
Co-transfect the cells with NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Incubate for 24-48 hours.
-
-
Compound Treatment and Ligand Addition:
-
Prepare serial dilutions of the this compound PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Add the HaloTag® NanoBRET® 618 Ligand to all wells.
-
-
BRET Measurement and Data Analysis:
-
Measure both donor (460 nm) and acceptor (618 nm) emission simultaneously using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
Protocol 4: Target Protein Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly detects the ubiquitinated forms of the target protein.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (denaturing conditions, e.g., containing 1% SDS)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein to pull it down.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
-
Conclusion
The successful characterization of this compound PROTACs relies on a suite of robust and well-executed cell-based assays. The protocols provided in these application notes offer a comprehensive framework for assessing target protein degradation, cytotoxicity, and the underlying mechanism of action. By systematically applying these methods, researchers can effectively evaluate the potency, efficacy, and selectivity of novel PROTACs, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SLAS2024 [slas2024.eventscribe.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
In Vivo Applications of Thalidomide-5,6-F PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A significant class of PROTACs utilizes derivatives of thalidomide (B1683933) as E3 ligase ligands to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. However, a notable challenge with traditional thalidomide-based PROTACs is the off-target degradation of "neosubstrates," some of which, like SALL4, are associated with thalidomide's historical teratogenicity.
Recent advancements have led to the development of Thalidomide-5,6-F PROTACs, which incorporate a fluoro-modification on the phthalimide (B116566) ring of the thalidomide scaffold. This modification has been shown to significantly alter the neosubstrate profile, leading to selective and potent degradation of therapeutically relevant targets while sparing those associated with adverse effects. Specifically, PROTACs utilizing a 6-fluoro-lenalidomide (a thalidomide analog) moiety have demonstrated selective degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1][2] This enhanced selectivity makes this compound PROTACs promising candidates for the treatment of hematological malignancies such as multiple myeloma (MM) and 5q-myelodysplastic syndrome (5q-MDS).
These application notes provide a comprehensive overview of the in vivo applications of this compound PROTACs, including detailed experimental protocols and data presentation guidelines for researchers in drug development.
Mechanism of Action: Enhanced Selectivity
This compound PROTACs operate by inducing the formation of a ternary complex between the target protein of interest (POI), the CRBN E3 ligase, and the PROTAC molecule itself. The fluoro-modification at the 5 or 6 position of the phthalimide ring sterically hinders the binding of unwanted neosubstrates like SALL4 to the CRBN-PROTAC complex, while preserving or enhancing the recruitment of desired targets such as IKZF1, IKZF3, and CK1α.[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of the specific target proteins.
Signaling Pathways
The therapeutic effects of this compound PROTACs in hematological malignancies are driven by the degradation of key signaling proteins.
IKZF1/IKZF3 Degradation Pathway in Multiple Myeloma
In multiple myeloma, the transcription factors IKZF1 and IKZF3 are critical for tumor cell survival. Their degradation by this compound PROTACs leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and c-MYC, resulting in cell cycle arrest and apoptosis. Furthermore, the degradation of IKZF1/IKZF3 derepresses the transcription of the IL-2 gene in T-cells, contributing to an anti-tumor immune response.[1]
Caption: IKZF1/IKZF3 Degradation Pathway in Multiple Myeloma.
CK1α Degradation Pathway in 5q-Myelodysplastic Syndrome
In 5q-MDS, malignant cells are characterized by the heterozygous deletion of chromosome 5q, which harbors the gene for CK1α. This haploinsufficiency makes the cells particularly vulnerable to further reduction in CK1α levels. This compound PROTACs induce the degradation of the remaining CK1α, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis of the malignant clone.[1][2]
Caption: CK1α Degradation Pathway in 5q-MDS.
Data Presentation
Quantitative data from in vitro and in vivo studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
In Vitro Activity Data
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) |
| 6-Fluoro-lenalidomide | IKZF1 | MM1.S | <100 | >90 | ~100 |
| " | IKZF3 | MM1.S | <100 | >90 | " |
| " | CK1α | MOLM-13 | ~500 | >80 | ~500 |
| BET-PROTAC (6-F-Len) | BRD4 | MM1.S | <10 | >95 | <50 |
| " | IKZF1 | MM1.S | ~100 | >90 | " |
| " | SALL4 | 293T | >1000 | <20 | N/A |
Note: Data is representative and compiled from published literature.[1][2] Actual values may vary depending on experimental conditions.
In Vivo Efficacy and Pharmacokinetics
| PROTAC | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Target Degradation in Tumor (%) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| This compound-POI | Mouse Xenograft (e.g., MM1.S) | Data not available in published literature | Data not available in published literature | Data not available in published literature | Data not available in published literature | Data not available in published literature | Data not available in published literature |
Note: While specific in vivo data for this compound PROTACs is not yet widely published, this table provides a template for presenting such data as it becomes available.
Experimental Protocols
General Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a this compound PROTAC.
Caption: General Workflow for In Vivo PROTAC Studies.
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor activity of a this compound PROTAC in a relevant mouse xenograft model (e.g., multiple myeloma or AML).
Materials:
-
This compound PROTAC
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Human cancer cell line (e.g., MM.1S for multiple myeloma)
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Methodology:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.
-
Prepare the this compound PROTAC formulation fresh daily.
-
Administer the PROTAC or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (% TGI) for the treatment group compared to the vehicle control group.
-
Plot tumor growth curves for each group.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Target Degradation
Objective: To determine the extent and duration of target protein degradation in tumor tissue following administration of a this compound PROTAC.
Methodology:
-
Study Design:
-
Use a satellite group of tumor-bearing mice for PD analysis.
-
Administer a single dose of the this compound PROTAC.
-
-
Tissue Collection:
-
At various time points post-dose (e.g., 2, 4, 8, 24, 48 hours), euthanize a subset of mice.
-
Excise tumors and snap-freeze in liquid nitrogen or place in a lysis buffer with protease and phosphatase inhibitors.
-
-
Protein Extraction and Quantification:
-
Homogenize the tumor tissue and extract total protein.
-
Determine the protein concentration of the lysates using a BCA or similar assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the target protein (e.g., BRD4, IKZF1) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of target protein remaining at each time point relative to the vehicle-treated control.
-
Conclusion
This compound PROTACs represent a significant advancement in the field of targeted protein degradation, offering the potential for improved safety and efficacy by selectively degrading key drivers of hematological malignancies. The protocols and guidelines presented in these application notes provide a framework for the preclinical in vivo evaluation of this promising new class of therapeutics. As research progresses, the generation of robust in vivo efficacy and pharmacokinetic data will be crucial for the clinical translation of this compound PROTACs.
References
Application Note: Quantification of Thalidomide-5,6-dione in Cellular Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Thalidomide (B1683933), a drug with a complex history, is used for the treatment of multiple myeloma and erythema nodosum leprosum.[6] Its mechanism of action is primarily mediated through its binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The metabolism of thalidomide is complex, involving both enzymatic hydroxylation and non-enzymatic hydrolysis.[8] While hydroxylated metabolites like 5-hydroxythalidomide (B1239145) and 5'-hydroxythalidomide have been studied, the role of further oxidative metabolites, such as Thalidomide-5,6-dione, is less understood. The quantification of these metabolites in cellular models is crucial for elucidating their contribution to the therapeutic and teratogenic effects of the parent drug. This application note provides a robust starting point for researchers aiming to develop a sensitive and specific LC-MS/MS assay for Thalidomide-5,6-dione in a cellular context.
Experimental Workflow
The overall experimental workflow for the quantification of Thalidomide-5,6-dione in cells is depicted below.
Detailed Protocols
1. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, multiple myeloma cell lines) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Thalidomide Treatment: Prepare a stock solution of Thalidomide in DMSO. Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Aspirate the old medium from the cells and replace it with the Thalidomide-containing medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
2. Sample Preparation
-
Cell Harvesting: After incubation, aspirate the medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add 500 µL of ice-cold methanol (B129727) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Add an equal volume of ice-cold acetonitrile (B52724) to the cell lysate. Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate (B1210297) to the supernatant. Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.
3. LC-MS/MS Analysis
The following parameters are proposed as a starting point for method development and are based on established methods for Thalidomide and its metabolites.[1][2][4]
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 150 mm x 4.0 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient (e.g., 30-50% B) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) m/z | ~289.2 (Proposed for [M+H]+ of Thalidomide-5,6-dione) |
| Product Ion (Q3) m/z | To be determined empirically* |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
| Internal Standard | Umbelliferone or an isotope-labeled Thalidomide analog |
Note: The product ion should be determined by infusing a standard of Thalidomide-5,6-dione and performing a product ion scan. In the absence of a standard, a plausible fragmentation would involve the loss of the glutarimide (B196013) ring or parts of it.
Quantitative Data (Expected Performance)
The following table summarizes the expected performance characteristics of the proposed method, based on validated assays for Thalidomide in cellular matrices.[1][2] These values should be established specifically for Thalidomide-5,6-dione during method validation.
Table 3: Expected Quantitative Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | 70 - 90% |
Thalidomide Signaling Pathway
Thalidomide's primary mechanism of action involves its interaction with the E3 ubiquitin ligase complex containing Cereblon (CRBN). This interaction leads to the degradation of specific target proteins.
Conclusion
This application note provides a detailed framework for the development of an LC-MS/MS method to quantify Thalidomide-5,6-dione in cellular samples. By adapting established protocols for Thalidomide, researchers can establish a sensitive and reliable assay. The successful implementation of this method will enable a more comprehensive understanding of Thalidomide's metabolism and the potential role of its oxidative metabolites in its pharmacological and toxicological profiles. Method validation, including the determination of specific mass transitions and performance characteristics for Thalidomide-5,6-dione, is a critical next step.
References
- 1. Quinones Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Thalidomide-5,6-F PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Thalidomide-5,6-F
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands in PROTAC design.[1][4] They function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][5] this compound is a thalidomide-based cereblon ligand used in the recruitment of the CRBN protein and can be connected to a POI ligand via a linker to form PROTACs.[6] The solid-phase synthesis of thalidomide-based PROTACs offers significant advantages over traditional solution-phase methods, including simplified purification and the ability to drive reactions to completion using excess reagents.[2] This approach is also amenable to automated and parallel synthesis, which is ideal for creating libraries for structure-activity relationship (SAR) studies.[1][2]
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs initiate the degradation of a target protein by inducing its proximity to the CRBN E3 ligase complex.[2] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to the formation of a polyubiquitin (B1169507) chain. This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1]
Caption: Mechanism of PROTAC-induced protein degradation.
Solid-Phase Synthesis Workflow
The solid-phase synthesis of a thalidomide-based PROTAC typically involves the immobilization of a thalidomide precursor onto a solid support, followed by the sequential coupling of the linker and the POI ligand. The final PROTAC is then cleaved from the resin and purified.[1]
Caption: General workflow for solid-phase PROTAC synthesis.
Quantitative Data Summary
The following tables summarize representative quantitative data for key steps in the solid-phase synthesis of thalidomide-based PROTACs. These values can serve as a general guideline and may require optimization for specific synthetic schemes.
Table 1: Reaction Conditions for Solid-Phase PROTAC Synthesis
| Step | Reagents | Solvent | Time (hours) | Temperature |
| Resin Swelling | DMF | DMF | 1 | Room Temp. |
| Linker Coupling | t-Boc-N-amido-PEG-Br, DIPEA | DMF | 24 | Room Temp. |
| POI Ligand Coupling | Carboxylic acid-functionalized POI ligand, HATU, DIPEA | DMF | 16 | Room Temp. |
| Final Cleavage | 95% TFA, 2.5% triisopropylsilane, 2.5% water | - | 2-3 | Room Temp. |
Data compiled from representative protocols.[1]
Table 2: Example Yields and Purity for Solid-Phase Synthesis Steps
| Step | Typical Yield (%) | Typical Purity (%) |
| Resin Loading | 85 - 95 | - |
| Linker Coupling | > 90 | > 95 (on-resin) |
| POI Ligand Coupling | 70 - 90 | > 95 (on-resin) |
| Final PROTAC (after purification) | 40 - 70 | > 95 |
Note: Yields are dependent on the specific sequence and reaction conditions and can vary.
Experimental Protocols
This section provides a generalized protocol for the solid-phase synthesis of a this compound PROTAC. This protocol is intended as a template and may require optimization based on the specific ligands and linker being used.[7]
Protocol 1: Solid-Phase Synthesis of Thalidomide Intermediate
This protocol outlines the synthesis of a resin-bound thalidomide intermediate, which serves as the foundation for subsequent linker and POI ligand coupling.[1]
Materials:
-
Rink Amide resin
-
This compound precursor with a suitable functional group for attachment to the resin
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.[7]
-
Fmoc Deprotection (if applicable): If starting with Fmoc-protected Rink Amide resin, treat the resin with a solution of 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc group.[7]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Thalidomide Precursor Activation: In a separate vessel, dissolve the this compound precursor, coupling reagents (e.g., HATU, HOBt), and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated thalidomide precursor solution to the resin and shake at room temperature for 16-24 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[1]
Protocol 2: Linker and POI Ligand Coupling
Materials:
-
Thalidomide-functionalized resin
-
Linker with a protected functional group (e.g., Fmoc- or Boc-protected)
-
POI ligand with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagents (e.g., 20% piperidine in DMF for Fmoc; TFA for Boc)
-
Solvents: DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the thalidomide-functionalized resin in DMF.[1]
-
Linker Deprotection (if applicable): If the linker has a protecting group, deprotect it using the appropriate deprotection reagent. For example, use 20% piperidine in DMF for Fmoc deprotection.[7]
-
Washing: Wash the resin thoroughly with DMF.[7]
-
Linker Coupling: Dissolve the linker (e.g., t-Boc-N-amido-PEG-Br, 2 eq.) and DIPEA (4 eq.) in DMF. Add the solution to the resin and shake the reaction mixture at room temperature for 24 hours.[1]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[1]
-
POI Ligand Activation: In a separate vessel, activate the carboxylic acid-functionalized POI ligand with a coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.[1]
-
POI Ligand Coupling: Add the activated POI ligand solution to the resin and shake at room temperature for 16 hours.[1]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.[1]
Protocol 3: Cleavage and Purification
Materials:
-
PROTAC-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Cold diethyl ether
-
Solvents for purification (e.g., HPLC-grade acetonitrile (B52724) and water)
Procedure:
-
Cleavage: Add the cleavage cocktail to the dry resin and shake at room temperature for 2-3 hours.[1]
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.[1]
-
Centrifugation: Centrifuge the mixture to pellet the crude product. Decant the ether and dry the pellet under vacuum.[1]
-
Purification: Purify the crude PROTAC using preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a powder.[1]
Conclusion
The solid-phase synthesis of this compound-based PROTACs offers a streamlined and efficient platform for the rapid generation of these promising therapeutic agents. The protocols and data presented in this application note provide a solid foundation for researchers to design and synthesize novel PROTACs for targeted protein degradation. The adaptability of these methods allows for the exploration of diverse linkers and POI ligands, facilitating the optimization of PROTAC potency and selectivity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Click Chemistry Conjugation of Thalidomide-5,6-F Derivatives to a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of Thalidomide-5,6-F derivatives to a ligand of interest using click chemistry. The protocols and data presented herein are intended to facilitate the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), which utilize thalidomide (B1683933) and its analogs to recruit the E3 ubiquitin ligase Cereblon (CRBN).
This compound, a difluorinated analog of thalidomide, serves as a potent CRBN ligand. For the purpose of click chemistry conjugation, this compound must first be functionalized with a bioorthogonal handle, either an azide (B81097) or an alkyne. This document outlines the general synthetic strategies for preparing these derivatives and provides detailed protocols for their conjugation to a ligand using both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Overview of Click Chemistry for this compound Conjugation
Click chemistry provides a powerful and versatile platform for the rapid and efficient conjugation of molecules in a specific and high-yielding manner. For the development of PROTACs and other targeted therapies, click chemistry is widely employed to link an E3 ligase ligand, such as a functionalized this compound, to a ligand targeting a protein of interest (POI).
Two primary click chemistry strategies are discussed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the copper-catalyzed cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole linkage. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving sensitive biological molecules.
Synthesis of Click-Ready this compound Derivatives
The synthesis of a functionalized this compound for click chemistry begins with the appropriate difluorinated phthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione. A linker containing the desired click chemistry handle (azide or alkyne) is then introduced. The following are generalized synthetic schemes.
Scheme 1: General Synthesis of an Azide-Functionalized this compound Derivative
A common route involves the synthesis of 4- or 5-amino-thalidomide derivatives which can then be further functionalized with an azide-containing linker. For this compound, one would start with a difluorinated phthalic anhydride. A plausible, though not explicitly detailed in the provided search results, synthetic approach would be the condensation of 4,5-difluorophthalic anhydride with 3-aminopiperidine-2,6-dione, followed by the introduction of an azide-terminated linker at a suitable position on the phthalimide (B116566) ring.
Scheme 2: General Synthesis of an Alkyne-Functionalized this compound Derivative
Similarly, an alkyne-functionalized linker can be introduced onto the this compound core. This often involves the reaction of a hydroxy-thalidomide derivative with a propargyl halide or a similar alkyne-containing electrophile.
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of azide- and alkyne-functionalized this compound derivatives to a ligand of interest.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized this compound derivative to a ligand functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
Azide-functionalized this compound
-
DBCO-functionalized ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction vials
-
Stir plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Azide-functionalized this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the DBCO-functionalized ligand in anhydrous DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the desired volume of the DBCO-functionalized ligand stock solution.
-
Add 1.1 to 1.5 equivalents of the Azide-functionalized this compound stock solution to the reaction vial.
-
If necessary, add additional anhydrous DMSO to achieve a final reaction concentration in the range of 1-10 mM.
-
-
Incubation and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the limiting starting material is consumed.[1]
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., DMSO or methanol).
-
Purify the conjugate by preparative HPLC using a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized this compound derivative to a ligand functionalized with an azide group.
Materials:
-
Alkyne-functionalized this compound
-
Azide-functionalized ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Water (deionized)
-
Reaction vials
-
HPLC system for purification
-
MS and NMR spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Alkyne-functionalized this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the Azide-functionalized ligand in a suitable solvent (e.g., DMSO).
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., water for THPTA, DMSO for TBTA).
-
-
Reaction Setup:
-
In a reaction vial, combine the Alkyne-functionalized this compound (1.0 equivalent) and the Azide-functionalized ligand (1.1 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
Add the THPTA or TBTA solution (final concentration ~1 mM).
-
Add the sodium ascorbate solution (final concentration ~5 mM).
-
Initiate the reaction by adding the CuSO₄·5H₂O solution (final concentration ~0.1-0.5 mM).
-
-
Incubation and Monitoring:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by preparative HPLC.
-
-
Characterization:
-
Analyze the purified conjugate by LC-MS and NMR to confirm its identity and purity.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and binding of thalidomide-based conjugates. It is important to note that specific values for this compound derivatives may vary and should be determined empirically.
Table 1: Representative Yields for Click Chemistry Conjugation of Thalidomide Derivatives
| Click Chemistry Method | E3 Ligase Ligand | POI Ligand | Reported Yield (%) | Reference |
| CuAAC | Alkyne-functionalized Cereblon Ligand | Azido-functionalized JQ1 | 55-90 | [2] |
| CuAAC | Azide-functionalized Pomalidomide | Alkyne-functionalized JQ1 | 67 |
Table 2: Representative Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant (Ki or Kd) | Reference |
| Thalidomide | Fluorescence Polarization | 249.20 nM (Ki) | [3] |
| Lenalidomide | Fluorescence Polarization | 177.80 nM (Ki) | [3] |
| Pomalidomide | Fluorescence Polarization | 156.60 nM (Ki) | [3] |
| (S)-Thalidomide | Not Specified | ~10-fold stronger than (R)-enantiomer | [1] |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of PROTAC-mediated protein degradation using a this compound conjugate.
Experimental Workflow
Caption: General experimental workflow for the synthesis and validation of a this compound based PROTAC.
Characterization of this compound Conjugates
Rigorous characterization is essential to confirm the successful synthesis and purity of the this compound conjugate.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to monitor the progress of the conjugation reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the conjugate, confirming the successful coupling of the this compound derivative and the ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the final conjugate.
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can be used to determine the binding affinity of the conjugate to both the target protein and CRBN.[1]
-
Cellular Degradation Assays: Western blotting is commonly used to measure the degradation of the target protein in cells treated with the PROTAC. Dose-response experiments are performed to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
By following these application notes and protocols, researchers can effectively synthesize and characterize novel this compound conjugates for the targeted degradation of proteins of interest.
References
Measuring Ternary Complex Formation with Thalidomide-5,6-F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs have garnered significant attention in drug discovery, not only for their historical context but for their repurposed role as "molecular glues." These molecules function by binding to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity and inducing the degradation of neo-substrates.[1][2] This mechanism is the cornerstone of Proteolysis Targeting Chimeras (PROTACs), which utilize a CRBN ligand, a linker, and a ligand for a protein of interest to induce its degradation.[3][4]
Thalidomide-5,6-F is a fluorescently labeled derivative of thalidomide that serves as a powerful tool for studying the formation of the critical ternary complex, which consists of the E3 ligase, the thalidomide-based molecule, and the target protein.[5] The ability to quantitatively measure the formation of this complex is essential for the development and optimization of novel therapeutics based on targeted protein degradation.
These application notes provide detailed protocols for utilizing this compound and similar fluorescent analogs in common biochemical assays to measure ternary complex formation, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
Mechanism of Action: CRBN-Mediated Protein Degradation
Thalidomide-based molecules initiate the degradation process by binding to CRBN, a substrate receptor within the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4).[3][4] This binding event creates a novel surface on CRBN that can recruit "neosubstrates"—proteins not normally targeted by this E3 ligase. In the context of a PROTAC, the thalidomide moiety recruits CRBN, while the other end of the PROTAC binds to the protein of interest (POI). This induced proximity allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: CRBN-Mediated Protein Degradation Pathway.
Quantitative Data Summary
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Assay Type | Binding Constant (Kd or Ki) | Reference |
| Thalidomide | Fluorescence Polarization | Ki: 249.20 nM | [6] |
| Lenalidomide | Fluorescence Polarization | Ki: 177.80 nM | [6] |
| Pomalidomide | Fluorescence Polarization | Ki: 156.60 nM | [6] |
| BODIPY FL Thalidomide | TR-FRET | Kd: 3.6 nM | [7][8] |
Table 2: IC50 Values from a Competitive TR-FRET Binding Assay [7]
| Compound | IC50 (nM) |
| Thalidomide | 22.4 |
| Lenalidomide | 8.9 |
| Pomalidomide | 6.4 |
| (S)-Thalidomide | 9.8 - 16.9 |
| (R)-Thalidomide | 124.5 - 394.0 |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding
This protocol is adapted from a highly sensitive TR-FRET assay developed for the characterization of Cereblon ligands using a high-affinity fluorescent thalidomide probe.[7][8] This competitive binding assay measures the displacement of a fluorescent thalidomide analog (like this compound or BODIPY FL Thalidomide) from His-tagged CRBN by a test compound.
Materials:
-
His-tagged human Cereblon (CRBN) protein
-
This compound or other suitable fluorescent thalidomide analog (e.g., BODIPY FL Thalidomide)
-
Terbium (Tb)-conjugated anti-His antibody (Donor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test compounds (e.g., unlabeled thalidomide, lenalidomide, or novel compounds)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: TR-FRET Experimental Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <= 1%).
-
Prepare a working solution of His-CRBN and Tb-anti-His antibody in assay buffer. Optimal concentrations should be determined empirically, but starting concentrations of 4 nM His-CRBN and 4 nM Tb-anti-His are recommended.
-
Prepare a working solution of this compound in assay buffer. A final concentration of approximately its Kd value is a good starting point (e.g., 4 nM).[7]
-
-
Assay Assembly (384-well plate):
-
Add 5 µL of the test compound dilutions to the appropriate wells.
-
Add 5 µL of the His-CRBN/Tb-anti-His antibody mixture to all wells.
-
Add 5 µL of the this compound solution to all wells.
-
The final volume in each well will be 15 µL. The final concentrations in this example would be ~2 nM His-CRBN, ~2 nM Tb-anti-His, and ~4 nM this compound.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 to 180 minutes, protected from light. The signal is typically stable within this timeframe.[7]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate filters for the terbium donor and the fluorescent acceptor (the specific excitation and emission wavelengths will depend on the fluorophore of this compound).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at Acceptor Wavelength / Emission at Donor Wavelength).
-
Plot the TR-FRET ratio against the log of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
Protocol 2: Fluorescence Polarization (FP) Assay for CRBN Binding
This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN using a fluorescently labeled thalidomide analog as a tracer.
Principle:
A small, fluorescently-labeled molecule (the tracer, e.g., this compound) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (CRBN), its tumbling is restricted, leading to an increase in fluorescence polarization. An unlabeled competitor compound that displaces the tracer from CRBN will cause a decrease in the polarization signal.
Materials:
-
Recombinant human CRBN protein (often as a complex with DDB1 for stability)
-
This compound (or another fluorescent thalidomide tracer)
-
Test compounds
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, non-binding 384-well plates
-
Plate reader with fluorescence polarization capabilities
Experimental Workflow:
Caption: Fluorescence Polarization Experimental Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution of CRBN protein and the fluorescent tracer at fixed concentrations in assay buffer. The tracer concentration should ideally be at or below its Kd for CRBN, and the CRBN concentration should be sufficient to bind a significant fraction of the tracer (e.g., 50-80%). For example, 20 nM of a Cy5-conjugated thalidomide and 100 nM of CRBN-DDB1 have been used.[7]
-
-
Assay Setup (384-well plate):
-
In a black 384-well plate, add the serially diluted test compound or control.
-
Add the CRBN/tracer mixture to the wells.
-
Include control wells:
-
Tracer only (for minimum polarization).
-
Tracer + CRBN (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader using the appropriate excitation and emission filters for the fluorophore on this compound.
-
-
Data Analysis:
-
Plot the FP signal (mP) against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
The IC50 can be converted to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
This compound and similar fluorescent analogs are invaluable tools for the quantitative analysis of ternary complex formation in the context of targeted protein degradation. The TR-FRET and FP assays detailed here provide robust and sensitive methods for characterizing the binding of novel compounds to Cereblon and for screening libraries of potential molecular glues or PROTACs. Accurate measurement of these interactions is a critical step in the rational design of next-generation therapeutics that harness the power of the ubiquitin-proteasome system.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Protein Degradation with Thalidomide-5,6-F-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to selectively eliminate target proteins by commandeering the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3]
Thalidomide-based PROTACs are a significant class of these degraders. They incorporate a derivative of thalidomide (B1683933) as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN).[4][5] Thalidomide-5,6-F is a fluorinated analog of thalidomide used as a CRBN ligand in the synthesis of PROTACs.[6] When linked to a ligand for a protein of interest (POI), the resulting PROTAC facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][7]
Flow cytometry is a powerful, high-throughput technique for the quantitative analysis of intracellular protein levels on a single-cell basis.[8][9] This makes it an invaluable tool for characterizing the efficacy and kinetics of PROTAC-mediated protein degradation. By utilizing fluorescently labeled antibodies specific to the target protein, researchers can rapidly and accurately determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8]
These application notes provide a detailed guide for the analysis of protein degradation induced by PROTACs utilizing a this compound ligand for CRBN recruitment, using flow cytometry. Included are a comprehensive protocol, guidelines for data presentation, and visual representations of the underlying biological pathways and experimental workflows.
Signaling Pathway and Experimental Workflow
The mechanism of action for a this compound-based PROTAC involves the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein. The experimental workflow for assessing this degradation by flow cytometry involves a series of steps from cell treatment to data analysis.
Figure 1. Mechanism of protein degradation by a this compound-based PROTAC.
Figure 2. Flow cytometry experimental workflow.
Data Presentation
The efficacy of a PROTAC is quantified by its DC50 and Dmax values. This data should be presented in a clear, tabular format to allow for easy comparison.
Table 1: Illustrative Degradation Potency and Efficacy of a this compound-based PROTAC against Target Protein X in HEK293T cells after 24-hour treatment.
| PROTAC Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 15000 | 100% |
| 0.1 | 14850 | 99% |
| 1 | 12750 | 85% |
| 10 | 7500 | 50% |
| 100 | 2250 | 15% |
| 1000 | 1800 | 12% |
| 10000 | 1650 | 11% |
Table 2: Summary of Degradation Parameters.
| Parameter | Value |
| DC50 | 10 nM |
| Dmax | 89% |
Note: The data presented in Tables 1 and 2 are for illustrative purposes only and will vary depending on the specific PROTAC, target protein, and experimental conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of intracellular protein degradation using a this compound-based PROTAC, followed by flow cytometry.[8]
Materials and Reagents
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Non-enzymatic cell dissociation solution (for adherent cells)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Primary antibody specific to the POI
-
Fluorochrome-conjugated secondary antibody
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Procedure
1. Cell Seeding and PROTAC Treatment:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover overnight.[8]
-
Prepare serial dilutions of the this compound-based PROTAC in cell culture medium. For dose-response experiments, use a fixed time point (e.g., 24 hours) with varying PROTAC concentrations.[8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Replace the medium in the wells with the PROTAC-containing medium.
-
Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours) to determine degradation kinetics.[8]
2. Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution. For suspension cells, gently pipette to resuspend.[8]
-
Transfer the cell suspension to flow cytometry tubes.
-
Centrifuge at 300-500 x g for 5 minutes at 4°C and discard the supernatant.[8]
3. Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
Add 100 µL of 4% PFA (for a final concentration of 2%) and vortex gently.
-
Incubate for 15-20 minutes at room temperature, protected from light.[3]
-
Wash the cells twice with 1 mL of Wash Buffer, centrifuging at 300-500 x g for 5 minutes at 4°C between washes.
4. Permeabilization:
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.[3]
5. Intracellular Staining:
-
Without washing, add the primary antibody (at a pre-titrated optimal concentration) diluted in Permeabilization Buffer to the cells.
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C, protected from light.
-
Wash the cells twice with 1 mL of Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody (at its optimal concentration).
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
Wash the cells twice with 1 mL of Wash Buffer.
6. Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Wash Buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.[8]
-
Ensure proper setup of forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.
7. Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the single-cell population.
-
Determine the Mean Fluorescence Intensity (MFI) for the target protein in each sample.[8]
-
Normalize the MFI of the PROTAC-treated samples to the vehicle control to calculate the percentage of remaining protein.
-
Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values.[8]
Controls for a Robust Assay
-
Positive Control: A treatment known to degrade the target protein (if available).[8]
-
Negative Control PROTAC: A structurally similar but inactive PROTAC (e.g., with an epimerized binder) to ensure the observed degradation is specific to the active molecule.[8]
-
Secondary Antibody Only Control: To assess non-specific binding of the secondary antibody.
-
Untreated Cells: To establish the baseline protein expression level.
By following these detailed application notes and protocols, researchers can effectively utilize flow cytometry to quantify the degradation of target proteins induced by this compound-based PROTACs, thereby accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficiency of Thalidomide-5,6-F PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of Thalidomide-5,6-F Proteolysis Targeting Chimeras (PROTACs). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in a direct question-and-answer format, along with detailed experimental protocols and illustrative diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the initial and most critical checkpoints if my this compound PROTAC shows low or no degradation of my target protein?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three areas: the PROTAC molecule itself, the biological system, or the formation of a productive ternary complex.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in media can be a significant factor.
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933) and its analogs. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency. It is crucial to test a broad concentration range (e.g., 0.1 nM to 10 µM) to identify a potential bell-shaped dose-response curve.
-
Confirm Proteasome Activity: Ensure the proteasome is active in your cells. Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the target protein from degradation, confirming a proteasome-dependent mechanism.
Q2: How might the 5,6-difluoro modification on the thalidomide moiety impact my PROTAC's efficiency?
A2: Fluorination of thalidomide analogs can influence their binding affinity to CRBN. Studies have shown that fluorination can correlate with CRBN binding affinity. Specifically, 6-fluorination of lenalidomide (B1683929) has been shown to induce more robust degradation of certain neosubstrates. This suggests that the 5,6-difluoro modification could potentially enhance CRBN binding, which may lead to more efficient ternary complex formation and subsequent degradation. However, this is not guaranteed and must be empirically tested for your specific target and PROTAC architecture. It is also important to consider that changes in the electronic properties of the phthalimide (B116566) ring due to fluorination could affect interactions with the target protein within the ternary complex.
Q3: How critical is the linker design for this compound PROTACs?
A3: The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. Its length, composition, and attachment point to the thalidomide ring significantly impact performance.
-
Linker Length: There is no universal optimal linker length. A linker that is too short can cause steric hindrance, preventing ternary complex formation, while a linker that is too long can lead to an unstable complex. The optimal length is target-dependent and must be determined experimentally.
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are often used to improve solubility, while more rigid linkers like those containing piperazine (B1678402) or piperidine (B6355638) can enhance stability.
-
Attachment Point: The most common attachment points on the thalidomide ring are the C4 and C5 positions of the phthalimide ring. C4-position attachment often yields potent PROTACs. Modifications at the C5 position can be used to reduce the degradation of known thalidomide-dependent neosubstrates like IKZF1 and IKZF3, which could be advantageous for improving the selectivity of your PROTAC.
Q4: My PROTAC shows good binary binding but poor degradation. What should I investigate next?
A4: This scenario strongly suggests an issue with the formation of a productive ternary complex or downstream events.
-
Inefficient Ternary Complex Formation: Even with good binary affinities, the PROTAC may not orient the target protein and CRBN effectively for ubiquitination. The linker may be of a suboptimal length or composition.
-
Negative Cooperativity: The binding of one protein partner may hinder the binding of the other, leading to a less stable ternary complex.
-
Inefficient Ubiquitination: The lysine (B10760008) residues on the target protein's surface may not be accessible for ubiquitination within the ternary complex.
-
Rapid Deubiquitination: The target protein may be efficiently deubiquitinated by deubiquitinating enzymes (DUBs), counteracting the PROTAC's effect.
-
Rapid Protein Resynthesis: The cell may be synthesizing the target protein at a rate that outpaces its degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low degradation across a wide concentration range. | 1. PROTAC instability or impurity. 2. Low CRBN expression in the cell line. 3. Poor cell permeability. 4. Lack of binary binding to either target or CRBN. | 1. Verify compound integrity via LC-MS and NMR. Assess stability in cell culture media.2. Check CRBN expression levels by Western blot or qPCR. If low, use a different cell line.3. Perform a cellular uptake assay (e.g., LC-MS/MS of cell lysates). Modify linker to improve physicochemical properties.4. Confirm binary binding using biophysical assays (e.g., SPR, ITC, or fluorescence polarization). |
| A "hook effect" is observed (degradation decreases at high concentrations). | Formation of non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) at high concentrations. | Use lower concentrations of the PROTAC. The optimal concentration is typically at the peak of the bell-shaped curve. This is an inherent property of many PROTACs. |
| Good binary binding, but poor degradation. | 1. Suboptimal linker (length, composition, or attachment point). 2. Negative cooperativity in ternary complex formation. 3. Inefficient ubiquitination. | 1. Synthesize and test a library of PROTACs with varying linkers.2. Assess ternary complex formation and stability directly using assays like NanoBRET or Co-IP.3. Perform an in-cell ubiquitination assay. If ubiquitination is low, a different linker or warhead may be needed to reorient the complex. |
| Target protein is ubiquitinated but not degraded. | 1. Proteasome impairment. 2. Rapid deubiquitination by DUBs. | 1. Ensure the proteasome is active; this is generally not an issue in healthy cells.2. Co-treat with a broad-spectrum DUB inhibitor to see if degradation is enhanced. |
| Off-target protein degradation is observed. | 1. Degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3). 2. Promiscuous binding of the target-binding ligand (warhead). | 1. Confirm neosubstrate degradation via Western blot. Consider modifying the thalidomide moiety (e.g., at the C5 position) to reduce neosubstrate recognition.2. Assess the selectivity of your warhead using kinase or other relevant profiling assays. Synthesize a negative control PROTAC with an inactive warhead. |
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for BRD4 Degradation
| PROTAC | Linker (PEG Units) | DC50 (µM) | Dmax (%) | Note |
| PROTAC 1 | 0 (No PEG) | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| PROTAC 2 | 2 | > 5 | ~50 | An intermediate PEG length can significantly reduce potency. |
| PROTAC 3 | 4 | < 0.5 | > 90 | Potency can be regained with a longer PEG linker. |
Table 2: Comparison of Linker Attachment Points on the Thalidomide Scaffold for BRD4 Degradation
| PROTAC | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| Compound A | C4-thalidomide | 1.8 | >95 | |
| Compound B | C5-thalidomide | 25 | ~90 |
Mandatory Visualization
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for low PROTAC efficiency.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol quantifies target protein levels in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH
Navigating the PROTAC Hook Effect: A Technical Support Center
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful modality. However, the unique tripartite mechanism of these molecules can lead to a counterintuitive phenomenon known as the "hook effect," where increasing the concentration of a PROTAC paradoxically diminishes its efficacy. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome the hook effect in your PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" refers to the characteristic bell-shaped dose-response curve observed in many PROTAC-mediated degradation experiments.[1][2] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the degradation of the target protein decreases as the PROTAC concentration becomes excessively high.[3] This can lead to the misinterpretation of a PROTAC's potency and efficacy.[2]
Q2: What causes the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[4] A PROTAC's efficacy is dependent on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target–PROTAC or E3 Ligase–PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][2]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration does the hook effect typically occur?
A4: The concentration at which the hook effect appears is highly variable and depends on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[4] It is often observed at micromolar (µM) concentrations, but can begin at concentrations as low as 300 nM to 1000 nM.[4] Therefore, it is critical to perform a wide dose-response experiment to identify the optimal degradation window and detect the onset of the hook effect.[6]
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.
Solutions:
-
Optimize PROTAC Concentration:
-
Recommendation: Perform a broad dose-response experiment with a wider range of concentrations, including very low (picomolar) and very high (micromolar) ranges, to fully characterize the bell-shaped curve.[7] This will allow for the accurate determination of the optimal concentration for maximum degradation (Dmax) and the DC50 value.
-
Experimental Protocol: See Protocol 1: Dose-Response Analysis by Western Blot .
-
-
Directly Assess Ternary Complex Formation:
-
Recommendation: Utilize biophysical or cellular assays to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations will confirm the hook effect mechanism.
-
Experimental Protocols: See Protocol 2: Co-immunoprecipitation for Ternary Complex Detection and Protocol 3: AlphaLISA for Ternary Complex Quantification .
-
Problem 2: My PROTAC shows weak or no degradation at all tested concentrations.
Likely Cause: This could be due to several factors, including the hook effect occurring at concentrations lower than you tested, poor cell permeability, or an inactive PROTAC.
Solutions:
-
Expand the Concentration Range:
-
Recommendation: Test a much broader range of concentrations, including very low (picomolar) and very high (micromolar) ranges. It's possible the optimal concentration is outside your initial test window.[7]
-
Experimental Protocol: See Protocol 1: Dose-Response Analysis by Western Blot .
-
-
Verify Target Engagement and Ternary Complex Formation:
-
Recommendation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase individually and promote the formation of a ternary complex.
-
Experimental Protocols: See Protocol 2: Co-immunoprecipitation for Ternary Complex Detection and Protocol 3: AlphaLISA for Ternary Complex Quantification .
-
-
Assess Target Ubiquitination:
-
Recommendation: Directly measure the ubiquitination of the target protein. This will confirm if the ternary complex is productive and leading to the downstream ubiquitination cascade.
-
Experimental Protocol: See Protocol 4: In Vitro Ubiquitination Assay .
-
-
Optimize Linker Design:
-
Recommendation: If you have the capability, synthesize and test a series of PROTACs with varying linker lengths and compositions. The goal is to identify a linker that promotes more stable and cooperative ternary complex formation, which can mitigate the hook effect.[2] Both flexible (e.g., PEG) and rigid (e.g., piperazine-containing) linkers have been used successfully, and the optimal choice is often target-dependent.[2]
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting the Hook Effect
This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.[7]
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 65 |
| 10000 | 30 |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy and Hook Effect (Hypothetical Data)
This table summarizes hypothetical quantitative data to illustrate how varying the length of a PEG linker can impact the DC50, Dmax, and the onset of the hook effect.[4]
| PROTAC ID | PEG Linker Length (n units) | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A1 | 2 | 150 | 65 | >1000 |
| PROTAC-A2 | 4 | 50 | 85 | ~500 |
| PROTAC-A3 | 8 | 25 | 92 | >1000 |
| PROTAC-A4 | 12 | 75 | 70 | ~750 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment to determine DC50 and Dmax values and to identify a potential hook effect.[1][8]
Materials:
-
Cultured cells expressing the target protein and E3 ligase
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in a multi-well format to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to capture the full dose-response curve.
-
Include a vehicle-only control (e.g., DMSO).
-
Treat cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve.
-
Protocol 2: Co-immunoprecipitation for Ternary Complex Detection
This protocol confirms the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.[5][9]
Materials:
-
Cultured cells
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 or NP-40 based)
-
Primary antibody against the target protein or E3 ligase for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of PROTAC or vehicle for a specified time (e.g., 2-4 hours).
-
To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 2 hours.
-
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein or E3 ligase overnight at 4°C.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Protocol 3: AlphaLISA for Ternary Complex Quantification
This protocol outlines a general procedure for a highly sensitive, bead-based immunoassay to quantify PROTAC-induced ternary complex formation in vitro.[10][11]
Materials:
-
Tagged Protein of Interest (POI), e.g., GST-tagged
-
Tagged E3 Ligase, e.g., FLAG-tagged
-
PROTAC of interest
-
AlphaLISA Donor Beads (e.g., Streptavidin-coated)
-
AlphaLISA Acceptor Beads (e.g., Anti-FLAG coated)
-
Biotinylated anti-GST antibody
-
AlphaLISA Assay Buffer
-
384-well white microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer.
-
Prepare working solutions of the POI, E3 ligase, and biotinylated anti-GST antibody at appropriate concentrations in assay buffer.
-
-
Assay Plate Setup:
-
Add the PROTAC serial dilutions to the wells of the 384-well plate.
-
Add a mixture containing the POI and E3 ligase to all wells.
-
Add the biotinylated anti-GST antibody to all wells.
-
Incubate at room temperature for 90 minutes to allow for complex formation.
-
-
Bead Addition:
-
Add AlphaLISA Acceptor beads to all wells.
-
Add AlphaLISA Donor beads to all wells.
-
Incubate the plate in the dark at room temperature for 90 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible reader.
-
The formation of the ternary complex brings the donor and acceptor beads into close proximity, resulting in a luminescent signal. Plot the signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect.
-
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[12][13]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)
-
Recombinant target protein (POI)
-
PROTAC of interest
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE loading buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Reaction Setup:
-
On ice, assemble the reaction mixture containing E1, E2, E3, POI, ubiquitin, ATP, and reaction buffer.
-
Add the PROTAC at various concentrations or a vehicle control (DMSO).
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a membrane and perform a Western blot using a primary antibody against the POI. A ladder of higher molecular weight bands in the PROTAC-treated lanes indicates polyubiquitination of the target protein.
-
Controls for In Vitro Ubiquitination Assay:
-
No E1: To confirm ATP and E1-dependence.
-
No E3: To demonstrate E3-dependence.
-
No PROTAC (Vehicle Control): To show that ubiquitination is PROTAC-dependent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-5,6-F based PROTACs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of linker length for Thalidomide-5,6-F based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses common challenges encountered during the optimization of linker length for this compound based PROTACs.
Issue 1: My PROTAC shows good binary binding to the target protein and Cereblon (CRBN), but I observe minimal or no target protein degradation.
This is a common issue in PROTAC development and often points to a suboptimal ternary complex formation. The linker is a critical component for a productive ternary complex.[1]
-
Potential Cause 1: Suboptimal Linker Length.
-
Explanation: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, a linker that is too long might not effectively bring the two proteins into the correct proximity for efficient ubiquitination, leading to an unstable complex.[1][2]
-
Troubleshooting: Synthesize a library of PROTACs with varying linker lengths. This can be achieved by systematically adding or removing chemical units like polyethylene (B3416737) glycol (PEG) or alkyl chains to identify the optimal length for your specific system.[1]
-
-
Potential Cause 2: Incorrect Linker Composition and Rigidity.
-
Explanation: The chemical nature of the linker influences its flexibility. A highly flexible linker might lead to a non-productive ternary complex conformation, while a very rigid linker could prevent the necessary conformational adjustments for effective ubiquitination.[1]
-
Troubleshooting: Experiment with linkers of varying rigidity. For instance, if you are using a flexible PEG linker, try incorporating more rigid elements like piperazine (B1678402) or phenyl groups.[3][4]
-
-
Potential Cause 3: Poor Cell Permeability.
-
Explanation: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[2][3]
-
Troubleshooting: Modify the linker to improve its physicochemical properties. Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve solubility.[2][3] Cellular permeability can be assessed using assays like the parallel artificial membrane permeability assay (PAMPA).[1]
-
Issue 2: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations.
The "hook effect" is a characteristic phenomenon for PROTACs and is related to the formation of binary complexes at high concentrations.[2]
-
Explanation: At high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex.[2] These binary complexes are not capable of inducing protein degradation.
-
Troubleshooting:
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a this compound based PROTAC?
A1: The linker connects the this compound moiety (which binds to the E3 ligase Cereblon) to the ligand that binds to your protein of interest (POI). Its main function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[2] The length, composition, and attachment points of the linker are critical for the PROTAC's efficacy.[2]
Q2: Is there a universal optimal linker length for all this compound based PROTACs?
A2: No, there is no universally optimal linker length. The ideal linker length is highly dependent on the specific target protein and must be determined empirically.[2] For some targets, shorter linkers are more effective, while for others, longer linkers are required to achieve potent degradation.[2]
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most common linker types are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and flexibility.[2][5] PEG linkers can improve solubility and are generally more flexible, while alkyl chains are more hydrophobic.[6][7] More rigid linkers incorporating cyclic structures are also used to restrict conformational flexibility.[5][]
Q4: How do I choose the attachment points for the linker on the this compound and the target ligand?
A4: The linker should be attached at a solvent-exposed position on both ligands that does not interfere with their binding to their respective proteins.[9] Analyzing the crystal structures of the ligands bound to their proteins can help in selecting suitable attachment points.[9] For thalidomide (B1683933) derivatives, the linker is often attached at the C4 or C5 position of the phthalimide (B116566) ring.[6]
Data Presentation
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Alkyl/Ether | < 12 | No degradation | - |
| PROTAC 2 | Alkyl/Ether | 12 - 29 | Submicromolar | - |
| PROTAC 3 | Alkyl/Ether | 21 | 3 | 96 |
| PROTAC 4 | Alkyl/Ether | 29 | 292 | 76 |
| Data adapted from studies on BRD4 degradation, illustrating the non-linear relationship between linker length and efficacy.[9][10] |
Table 2: Impact of Linker Length on p38α Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG-based | 15-17 | 10-30 | >90 |
| PEG-based | <15 or >17 | >100 | <50 |
| This data highlights that for p38α, there is an optimal linker length range for effective degradation.[9] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction of a target protein in cells after PROTAC treatment.[11][12]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).[4]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1] Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate.[1] Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[3]
-
Chip Preparation: Immobilize one of the proteins, typically the E3 ligase (e.g., biotinylated CRBN on a streptavidin chip), onto the sensor chip surface.[1][11]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis: To assess ternary complex formation, pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase. An enhanced binding response compared to the PROTAC alone indicates the formation of a ternary complex.[1]
Protocol 3: In-cell Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is productive and leads to the ubiquitination of the target protein.[4]
-
Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRBN complex), ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.[4]
-
Incubation: Incubate the reaction at 37°C to allow the ubiquitination cascade to proceed.[4]
-
Analysis: Stop the reaction and analyze the products by Western blot using an antibody specific for the target protein. A high-molecular-weight smear or ladder of bands indicates polyubiquitination.[13]
Mandatory Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Caption: Troubleshooting decision tree for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Solubility Challenges of Thalidomide-5,6-F PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thalidomide-5,6-F PROTACs. Due to their high molecular weight and lipophilicity, these molecules often present significant solubility challenges, impacting experimental reproducibility and therapeutic development.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why do this compound PROTACs often exhibit poor aqueous solubility?
A1: PROTACs, by their nature, are large molecules (often with a molecular weight >700 Da) that fall into the "beyond Rule of Five" (bRo5) chemical space.[1][2] This classification is associated with poor solubility and permeability. The complex structure, which includes two ligands and a linker, often results in a large, hydrophobic surface area, contributing to low aqueous solubility. While the inclusion of fluorine atoms in the thalidomide (B1683933) moiety can influence properties like binding affinity, it may also increase lipophilicity, further challenging aqueous solubility.[3]
Q2: What are the common experimental consequences of poor PROTAC solubility?
A2: Poor solubility can lead to several issues in experimental settings, including:
-
Precipitation in assays: The PROTAC may precipitate when diluted from a DMSO stock into aqueous buffers for cell-based or biochemical assays, leading to inaccurate potency measurements (e.g., DC50, IC50).[1]
-
Inaccurate compound concentration: Undissolved PROTAC can lead to errors in the actual concentration in stock solutions and experimental wells.[1]
-
Low bioavailability: In both cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes to reach its intracellular target.[1]
-
Lack of reproducibility: The extent of precipitation can differ between experiments, resulting in high variability and unreliable data.[1]
Q3: How does the 5,6-difluoro modification on the thalidomide moiety potentially impact solubility?
A3: The introduction of fluorine atoms can have complex effects on the physicochemical properties of a molecule. While fluorination can sometimes improve metabolic stability and binding affinity, it generally increases lipophilicity.[3] An increase in lipophilicity is often correlated with a decrease in aqueous solubility. Therefore, while the 5,6-difluoro modification may be beneficial for other pharmacological properties, it can exacerbate the inherent solubility challenges of the PROTAC scaffold.
Q4: What are the primary strategies for improving the solubility of this compound PROTACs?
A4: There are two main approaches to address solubility issues with these PROTACs: chemical modification and formulation strategies.
-
Chemical Modification: This involves altering the PROTAC's structure, such as optimizing the linker by incorporating more polar functional groups (e.g., polyethylene (B3416737) glycol) or modifying the warhead to reduce its hydrophobicity.
-
Formulation Strategies: These methods focus on the delivery of the PROTAC without changing its chemical structure. Common techniques include the use of co-solvents, cyclodextrins, and amorphous solid dispersions (ASDs).[4][5]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered during experiments with this compound PROTACs.
Problem: My PROTAC precipitates when I dilute the DMSO stock into my aqueous assay buffer.
| Potential Cause | Suggested Solution |
| High final concentration | Perform serial dilutions to determine the kinetic solubility limit in your specific assay buffer. Operate at concentrations below this limit. |
| Insufficient solvent | Increase the percentage of DMSO in your final assay medium. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your biological system. |
| Buffer composition | The pH and salt concentration of your buffer can influence solubility. Experiment with different buffer formulations to find one that is more amenable to your PROTAC. |
Problem: I am observing inconsistent results in my cell-based assays.
| Potential Cause | Suggested Solution |
| Variable PROTAC precipitation | Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation before adding to cells. Consider filtering the final diluted solution through a 0.22 µm filter. |
| Interaction with media components | Components in the cell culture media, such as proteins, can sometimes cause hydrophobic compounds to precipitate. Try decreasing the final PROTAC concentration or altering the serum percentage. |
Data Presentation
Table 1: Physicochemical Properties of Thalidomide and its N-Alkyl Analogs
This table summarizes how chemical modifications to the thalidomide scaffold can impact key physicochemical properties related to solubility. While not specific to 5,6-difluoro analogs, it illustrates the principles of how structural changes affect solubility.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (µg/mL) | Log P |
| Thalidomide | 258.23 | 275 | ~50 | - |
| N-Methyl Thalidomide | 272.26 | 172-174 | ~300 | - |
| N-Propyl Thalidomide | 300.31 | 66-68 | - | - |
| N-Pentyl Thalidomide | 328.36 | 74-76 | - | - |
Data adapted from physicochemical characterization studies of thalidomide analogs.[6][7] Methylation of the imide nitrogen leads to a significant drop in melting point and a six-fold increase in aqueous solubility compared to the parent thalidomide.[6][7] However, further increasing the alkyl chain length decreases aqueous solubility.[6][7]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
This compound PROTAC
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Perform serial dilutions of the DMSO stock solution in the 96-well plate.
-
Add the aqueous buffer to each well to achieve the final desired PROTAC concentrations, ensuring the final DMSO concentration is constant (e.g., 1%).
-
Incubate the plate at room temperature for 1-2 hours on a plate shaker.
-
Measure the turbidity of each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[8]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol describes a solvent evaporation method to prepare an ASD, which can enhance the dissolution of a poorly soluble PROTAC.[4][5]
Materials:
-
This compound PROTAC
-
Polymer (e.g., HPMCAS, PVP)
-
Volatile organic solvent (e.g., dichloromethane, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve the PROTAC and the polymer in the volatile organic solvent.
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Further dry the film in a vacuum oven to remove any residual solvent.
-
Collect the dried ASD.
Mandatory Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for addressing poor PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thalidomide-5,6-F PROTAC Stability
Welcome to the technical support center for researchers utilizing Thalidomide-5,6-F PROTAC. This resource provides troubleshooting guides and answers to frequently asked questions regarding the stability of this molecule in cell culture media, helping you ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for thalidomide-based PROTACs in cell culture media?
A1: PROTACs containing a thalidomide (B1683933) moiety can exhibit instability through two primary mechanisms:
-
Chemical Instability : The thalidomide structure itself is susceptible to hydrolysis in aqueous solutions at physiological pH (~7.4).[1][2] This spontaneous degradation can occur at the amide bonds within the phthalimide (B116566) and glutarimide (B196013) rings, leading to a loss of Cereblon (CRBN) E3 ligase binding and subsequent inactivity.[2]
-
Metabolic Instability : If the cell culture medium is supplemented with serum or contains cells, the PROTAC can be metabolized by cellular enzymes.[1][3] Key enzymes like Cytochrome P450s (CYPs) and various hydrolases or esterases present in serum can modify or cleave the PROTAC, reducing its effective concentration.[1]
Q2: I am observing inconsistent or no degradation of my target protein. Could this be a stability issue with my this compound PROTAC?
A2: Yes, inconsistent results are a common sign of PROTAC instability.[4] If the PROTAC degrades over the course of your experiment, its effective concentration will decrease, leading to variable or poor target degradation. It is crucial to distinguish between chemical degradation in the medium and rapid metabolic breakdown by cells.[1] Other factors could also be at play, such as poor cell permeability, low expression of the CRBN E3 ligase in your cell line, or using a PROTAC concentration that falls into the "hook effect" range (where efficacy decreases at high concentrations).[5]
Q3: How does the linker component of the PROTAC influence its stability?
A3: The linker is a critical determinant of a PROTAC's stability. Linkers containing metabolically susceptible groups, such as long alkyl chains or ester bonds, can be liabilities for enzymatic degradation.[1] Conversely, incorporating more stable structures like polyethylene (B3416737) glycol (PEG), piperazine, or aromatic rings can improve metabolic stability.[1][6] While the PEG linker in many thalidomide-based PROTACs is designed to improve solubility and stability, the overall stability of the molecule must be empirically determined.[2][7]
Q4: How can I experimentally determine the stability of my this compound PROTAC in my specific cell culture medium?
A4: The most direct method is to perform an LC-MS/MS stability assay. This involves incubating the PROTAC in your specific cell culture medium (with and without serum/cells) at 37°C and analyzing its concentration at various time points.[3][4] This allows you to calculate the half-life (t₁/₂) of your compound under experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: No or Weak Degradation of the Target Protein
If you observe little to no degradation, it may not solely be a stability issue. Follow this workflow to diagnose the problem.
Issue 2: High Variability Between Experiments
This often points to compound instability or issues with solubility and precipitation.
| Possible Cause | Troubleshooting Strategy |
| Chemical Instability | The PROTAC is degrading in the aqueous medium over time.[3] |
| Solution: Perform an LC-MS stability assay to determine the half-life. If it is short, consider preparing fresh PROTAC dilutions for each experiment and shortening the incubation time.[2] | |
| Metabolic Instability | The PROTAC is being rapidly metabolized by enzymes in the cells or serum.[4] |
| Solution: Compare stability in basal medium vs. complete medium (with serum) vs. a full cell culture. Significantly faster degradation in the presence of cells/serum points to metabolic issues.[1] | |
| Poor Solubility | The PROTAC is precipitating out of the cell culture medium, reducing its effective concentration.[4] |
| Solution: Visually inspect the media in treated wells for precipitate. Assess solubility in the medium. Use co-solvents like DMSO, but keep the final concentration low (typically ≤ 0.1%) to avoid cell toxicity.[2][3] |
Quantitative Data
No specific quantitative stability data for this compound PROTAC in cell culture media is currently published. However, data for the parent thalidomide compound provides a baseline, with a reported half-life of 5 to 12 hours in aqueous solutions at physiological pH.[2] Researchers must generate their own stability data for their specific PROTAC and experimental system.
Table 1: Template for Recording Experimental Stability Data
| Time Point (Hours) | PROTAC Concentration (µM) | % Remaining (Normalized to T=0) |
| 0 | e.g., 1.00 | 100% |
| 2 | User Data | User Data |
| 4 | User Data | User Data |
| 8 | User Data | User Data |
| 12 | User Data | User Data |
| 24 | User Data | User Data |
| Calculated Half-Life (t₁/₂): | User Calculation |
Experimental Protocols
Protocol 1: LC-MS/MS Assay for PROTAC Stability in Cell Culture Media
This protocol outlines a method to determine the chemical stability of your PROTAC in a specific cell culture medium.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound PROTAC (e.g., 10 mM) in 100% DMSO.
-
Spike Medium: Spike the PROTAC into your desired cell culture medium (e.g., DMEM + 10% FBS) to the final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (≤ 0.1%).[2]
-
Time Points: Immediately take a "Time 0" aliquot. Incubate the remaining medium at 37°C in a 5% CO₂ incubator. Collect additional aliquots at subsequent time points (e.g., 2, 4, 8, 12, 24 hours).[2][4]
-
Sample Preparation: For each time point, quench the reaction by adding the aliquot to a tube containing cold acetonitrile (ACN) with a known concentration of an internal standard (a stable, non-interfering compound).[4] Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant and analyze by LC-MS/MS to quantify the amount of intact PROTAC remaining relative to the internal standard.
-
Data Analysis: Plot the percentage of remaining PROTAC against time. Calculate the half-life (t₁/₂) from the slope of the linear regression of the natural log of the percentage of remaining PROTAC versus time.[4]
Protocol 2: Western Blot for Measuring Protein Degradation
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[8]
Methodology:
-
Cell Treatment: Seed cells at an appropriate density to be 70-80% confluent at harvest. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][9]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[8] Lyse the cells in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[8][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay.[8][9]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, separate them by SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.[4][8]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein.[4] Wash and incubate with an HRP-conjugated secondary antibody. Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).[4]
-
Detection and Quantification: Apply an ECL substrate and image the blot.[5] Quantify the band intensities and normalize the target protein signal to the loading control signal. Plot the normalized protein levels to determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This protocol helps confirm that the PROTAC is mediating an interaction between your target protein and the E3 ligase.
Methodology:
-
Cell Treatment: Treat cells with an optimal concentration of the PROTAC for a short period (e.g., 2-4 hours).[3]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[3][9]
-
Immunoprecipitation: Pre-clear the lysates. Then, incubate the lysates with an antibody against the target protein or the E3 ligase (e.g., anti-CRBN) overnight at 4°C.[3]
-
Western Blot: Elute the bound proteins and analyze by Western blot. Probe separate blots for the presence of the target protein and the E3 ligase. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Off-target effects of Thalidomide-5,6-F and how to test for them
Welcome to the Technical Support Center for researchers utilizing Thalidomide-5,6-F. This guide provides answers to frequently asked questions and troubleshooting advice for identifying and characterizing potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target effects?
This compound is a chemical derivative of thalidomide (B1683933). It functions as a ligand for the Cereblon (CRBN) protein.[1] CRBN is a critical component of the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^.[2][3] In the context of Proteolysis Targeting Chimeras (PROTACs), this compound serves as the E3 ligase-recruiting moiety.
The primary "off-target" effects of this compound are not due to binding to unintended receptors in the classical sense, but rather through the recruitment and subsequent degradation of endogenous proteins, known as "neosubstrates," that are not the intended target of the PROTAC. When this compound binds to CRBN, it alters the substrate specificity of the E3 ligase, leading to the ubiquitination and proteasomal degradation of these neosubstrates.[3][4] This mechanism is responsible for both the therapeutic and the toxic effects of thalidomide-based compounds.[2][5]
Caption: On-target vs. Off-target degradation by this compound based PROTACs.
Q2: What are the known off-target neosubstrates of the thalidomide-CRBN complex?
Several endogenous proteins have been identified as neosubstrates of the CRBN-thalidomide complex. The degradation of these proteins is linked to various biological outcomes, including the severe teratogenic effects historically associated with thalidomide.[5][6] Researchers must be aware of these potential off-targets when using this compound.
| Neosubstrate | Associated Biological Effect / Significance |
| SALL4 | A transcription factor crucial for embryonic development. Its degradation is strongly linked to thalidomide-induced teratogenicity, particularly limb malformations.[6] |
| IKZF1 (Ikaros) | A lymphoid transcription factor. Its degradation is a key mechanism for the anti-myeloma and immunomodulatory effects of thalidomide derivatives.[4] |
| IKZF3 (Aiolos) | A lymphoid transcription factor similar to IKZF1. Its degradation also contributes to the anti-myeloma activity of thalidomide derivatives.[2][4] |
| GSPT1 | Eukaryotic peptide chain release factor GTP-binding subunit. Its degradation by novel CRBN-binding compounds shows potent anti-cancer effects.[7] |
| CK1α (Casein Kinase 1α) | A serine/threonine kinase. Its degradation by lenalidomide (B1683929) (a thalidomide analog) is effective against myelodysplastic syndromes with a specific chromosome 5q deletion.[3] |
| p63 | A transcription factor in the p53 family involved in epithelial development. Its degradation is another potential contributor to teratogenic effects.[3] |
| MEIS2 | A homeobox protein and transcription factor. It is stabilized by thalidomide binding to CRBN, which may negatively regulate limb outgrowth.[7] |
Troubleshooting Guides
Problem: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
Possible Cause: These unexpectedly degraded proteins are likely off-target neosubstrates of the this compound-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.
Troubleshooting & Validation Workflow:
Caption: Workflow for validating off-target proteins identified in a proteomics screen.
Detailed Steps:
-
Bioinformatic Analysis: Compare your list of degraded proteins against the known thalidomide neosubstrates listed in the table above.[8] This provides an immediate indication of whether you are observing known off-target activities of the thalidomide moiety.
-
Synthesize Control Compounds:
-
Negative Control PROTAC: Create a PROTAC with an inactive enantiomer or a mutated version of the ligand that cannot bind your protein of interest (POI). If the off-target degradation persists with this control, it is strongly suggested to be mediated by the this compound moiety.[8]
-
Inactive Epimer Control: Synthesize the corresponding PROTAC using an inactive epimer of thalidomide that does not bind CRBN. Disappearance of both on-target and off-target degradation with this control confirms the effects are CRBN-dependent.
-
-
Dose-Response and Time-Course Experiments: Analyze the degradation of both your target and the potential off-target proteins at various PROTAC concentrations and time points. This helps to distinguish direct from indirect effects and to determine the therapeutic window where on-target degradation is maximized and off-target effects are minimized.[8]
-
Orthogonal Validation: Use targeted methods to confirm the most critical findings from your global proteomics screen.
-
Immunoblotting: A straightforward method to validate the degradation of specific off-target candidates.
-
Targeted Proteomics: Employ methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for highly sensitive and quantitative validation of protein degradation.[8]
-
Problem: My PROTAC shows potent degradation of my target protein but also significant cellular toxicity.
Possible Cause: The observed toxicity could be due to (1) an on-target effect where the function of your POI is essential for cell viability, or (2) an off-target effect caused by the degradation of an essential neosubstrate.
Troubleshooting & Validation Workflow:
Caption: Decision tree for deconvoluting on-target vs. off-target toxicity.
Detailed Steps:
-
Identify Degraded Proteins: If not already done, perform global proteomics to get a comprehensive list of all proteins degraded by your PROTAC. Pay close attention to known essential proteins or those involved in critical cellular pathways.[9][10]
-
CRISPR-Cas9 Knockout of Target Protein: Use a gene-editing tool like CRISPR-Cas9 to create a cell line that does not express your intended POI.[8]
-
Test PROTAC in Knockout Cells: Treat the POI-knockout cell line and the parental (wild-type) cell line with your PROTAC and measure toxicity.
-
If toxicity persists in the knockout cells: This is strong evidence that the toxicity is an off-target effect, independent of your intended target.[8]
-
If toxicity is eliminated or significantly reduced in the knockout cells: This indicates the toxicity is on-target, resulting from the degradation of your POI.
-
-
Rescue Experiments: If a specific off-target is suspected to cause the toxicity, you can perform a rescue experiment. Overexpress a degradation-resistant version of the suspected off-target protein in the presence of the PROTAC. If this rescues the cells from toxicity, it confirms that the specific off-target is responsible.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (General Workflow)
This method provides an unbiased view of all protein abundance changes following treatment with this compound or a derived PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, or a relevant cancer cell line) at a desired density.
-
Treat cells with the test compound (this compound based PROTAC) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation. Flash-freeze pellets in liquid nitrogen and store at -80°C.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a denaturant (e.g., 8M urea), protease, and phosphatase inhibitors.
-
Sonicate the lysate to shear genomic DNA and reduce viscosity.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using an enzyme like Trypsin.
-
-
Peptide Cleanup and Labeling (Optional but Recommended):
-
Acidify the peptide solution and desalt using a C18 solid-phase extraction (SPE) column.
-
For quantitative proteomics, label peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for multiplexing of different samples (e.g., control vs. treated).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Peptides are separated by reverse-phase liquid chromatography and electrosprayed into the mass spectrometer.
-
The mass spectrometer acquires data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Search against a comprehensive protein database (e.g., UniProt Human).
-
Perform statistical analysis to identify proteins with significantly decreased abundance in the treated samples compared to the vehicle control. These are your potential degraded off-targets.
-
Protocol 2: CRISPR-Cas9 Knockout for Toxicity Validation
This protocol allows for the definitive determination of on-target versus off-target toxicity.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting an early exon of the gene encoding your POI using a design tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Cell Transfection/Transduction:
-
Deliver the Cas9/gRNA plasmid into your cell line of choice using lipid-based transfection or lentiviral transduction.
-
Include a non-targeting gRNA control.
-
-
Selection and Clonal Isolation:
-
Select for successfully transfected/transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.
-
Generate single-cell clones by limiting dilution or FACS sorting into 96-well plates.
-
-
Screening and Validation of Knockout Clones:
-
Expand the single-cell clones.
-
Screen for successful knockout by immunoblotting to confirm the absence of your POI.
-
Confirm the gene edit at the genomic level by Sanger sequencing of the targeted locus.
-
-
Functional Assay (Toxicity Measurement):
-
Plate the validated knockout clone(s) and the parental (wild-type) cell line.
-
Treat both cell lines with a dose-response curve of your PROTAC.
-
After the desired treatment time (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo, MTT).
-
Compare the viability curves of the knockout and wild-type cells to determine if the toxicity is on- or off-target.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Thalidomide-Based PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when a Thalidomide-5,6-F Proteolysis Targeting Chimera (PROTAC) fails to degrade its target protein.
Section 1: Foundational Knowledge & Initial Checks
Before delving into complex troubleshooting, it is essential to confirm the fundamentals of the PROTAC mechanism. Thalidomide-based PROTACs function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] This catalytic process is contingent on the successful formation of a stable ternary complex involving the PROTAC, the POI, and the CRBN E3 ligase.[][4]
Caption: General mechanism of action for a Thalidomide-based PROTAC.
FAQ 1: My PROTAC isn't showing any degradation of my target protein. Where should I start?
When observing no degradation, a systematic validation of each component and step is crucial. Begin by investigating the most common and fundamental points of failure.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Initial Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity, purity, and stability of your PROTAC stock solution using methods like LC-MS and NMR. Degradation of the stock solution is a common issue.[5]
-
Assess Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[6][7] Poor cell permeability is a frequent cause of inactivity in cellular assays.[8]
-
Confirm Protein Expression: Use Western Blot to verify that both the target protein (POI) and the CRBN E3 ligase are expressed at sufficient levels in your chosen cell line.[5][9] Low expression of either component can limit degradation.
Section 2: Troubleshooting Ternary Complex Formation
The formation of a stable POI-PROTAC-CRBN ternary complex is the pivotal event in the degradation process.[10] Failure at this stage is a primary reason for inactive PROTACs.
FAQ 2: My PROTAC binds the target and CRBN individually, but still fails to degrade the target. What's the problem?
This scenario strongly points to an issue with the formation of a productive ternary complex. The linker connecting the two ligands plays a critical role in this process.[11]
-
Incorrect Linker Length: A linker that is too short may cause steric hindrance, preventing the complex from forming.[12] Conversely, a linker that is too long can lead to an unstable or improperly oriented complex, resulting in inefficient ubiquitination.[11][12]
-
Poor Cooperativity: Some PROTACs exhibit positive cooperativity, where the binding of one protein increases the affinity for the second, stabilizing the ternary complex.[] A lack of positive (or presence of negative) cooperativity can lead to a low population of the ternary complex at any given time.
-
Suboptimal Attachment Points: The points where the linker is attached to the target ligand and the thalidomide moiety dictate the final orientation of the proteins. An unfavorable orientation may prevent the E3 ligase from accessing lysine residues on the target protein's surface.[8]
Table 1: Comparison of Assays for Ternary Complex Formation
| Assay Method | Principle | Throughput | Key Advantages | Key Disadvantages |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a tagged protein to detect interacting partners via Western Blot. | Low | Detects interactions in a cellular context; widely accessible. | Semi-quantitative; prone to false positives/negatives. |
| TR-FRET | Measures energy transfer between fluorescently labeled POI and E3 ligase upon proximity.[4] | High | Homogeneous, quantitative assay; good for screening.[4] | Requires purified, labeled proteins; potential for compound interference. |
| NanoBRET™ | Measures energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled partner in live cells.[10] | High | Live-cell measurements; can assess kinetics and degradation simultaneously.[10][13] | Requires genetic modification of cells to express tagged proteins. |
| Surface Plasmon Resonance (SPR) | Monitors the binding of analytes to an immobilized partner in real-time.[] | Medium | Provides detailed kinetic data (on/off rates) and affinity.[] | Requires specialized equipment; technically demanding. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding to determine thermodynamic parameters.[14] | Low | Gold standard for measuring binding affinity and cooperativity.[14] | Requires large amounts of pure protein; low throughput. |
Section 3: Investigating Ubiquitination and Degradation
If ternary complex formation is confirmed, the next steps in the pathway—ubiquitination and proteasomal degradation—must be investigated.
FAQ 3: How can I confirm if my target protein is being ubiquitinated?
Observing an increase in higher molecular weight species of your target protein is indicative of ubiquitination. The most direct method is to immunoprecipitate your POI and then perform a Western blot using an antibody that recognizes ubiquitin.[9][15]
FAQ 4: What if my target is ubiquitinated but not degraded?
This is an uncommon but possible scenario. It suggests that the ubiquitinated target is not being efficiently recognized or processed by the 26S proteasome.
-
Proteasome Inhibition Control: A critical experiment is to co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132).[16] If the PROTAC is working, you should see an accumulation of the ubiquitinated form of your target protein, confirming that its degradation is proteasome-dependent.
-
Impaired Proteasome Function: The cell line itself might have impaired proteasome activity. This can be assessed directly using a proteasome activity assay.
Section 4: Addressing Common Experimental Artifacts
FAQ 5: I'm seeing a "Hook Effect" where degradation decreases at high concentrations. Why?
The "hook effect" is a well-documented phenomenon for PROTACs.[5][17] It occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex.[6][8] These binary complexes sequester the components needed for degradation, leading to reduced efficacy.[18][19] The solution is to perform a wide dose-response experiment to identify the optimal concentration range that maximizes degradation.
Caption: The hook effect: high PROTAC concentrations favor unproductive binary complexes.
Table 2: Illustrative Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining | Observation |
| 0 (Vehicle) | 100% | Baseline |
| 1 | 85% | Minimal degradation |
| 10 | 52% | Near DC50 |
| 100 | 15% | Maximum degradation (Dmax) |
| 1000 | 45% | Hook effect begins |
| 10000 | 78% | Significant hook effect |
Section 5: Key Experimental Protocols
Protocol 1: Western Blot for Target Protein and CRBN Expression
This protocol is used to determine the baseline levels of the target protein and the CRBN E3 ligase in your cell model.
-
Cell Lysis: Plate and grow cells to ~80-90% confluency. Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies against your target protein, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target and CRBN band intensities to the loading control.
Protocol 2: Target Ubiquitination Assay (IP-Western)
This protocol determines if the target protein is ubiquitinated in response to PROTAC treatment.
-
Cell Treatment: Treat cells with the PROTAC at its optimal concentration and a vehicle control for a predetermined time. For a positive control, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in an IP lysis buffer (e.g., containing 1% NP-40, protease inhibitors, and a deubiquitinase inhibitor like PR-619).
-
Immunoprecipitation (IP): Incubate the cleared cell lysate with an antibody against your target protein overnight at 4°C to capture the POI. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[9]
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and transfer to a membrane. Probe the membrane with a primary antibody against Ubiquitin (e.g., P4D1 or FK2) to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target. A high-molecular-weight smear or laddering pattern indicates successful ubiquitination.[]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Impact of CRBN expression levels on Thalidomide-5,6-F PROTAC efficacy
This guide provides troubleshooting and frequently asked questions for researchers utilizing Thalidomide-5,6-F PROTACs, focusing on the critical impact of Cereblon (CRBN) expression on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Thalidomide-based PROTAC?
A1: A Thalidomide-based Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate a specific protein of interest (POI) from the cell.[1][2] It consists of three parts: a ligand that binds the POI, a linker, and a thalidomide-derived ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex.[4] This proximity allows the E3 ligase to tag the POI with ubiquitin chains, marking it for destruction by the 26S proteasome.[4][5] The PROTAC molecule is then released to mediate further degradation cycles.[4]
Q2: Why is the expression level of CRBN critical for PROTAC efficacy?
A2: The efficacy of a thalidomide-based PROTAC is directly dependent on the presence and abundance of the CRBN protein.[6] Since the PROTAC hijacks the CRL4-CRBN E3 ligase complex to ubiquitinate the target, insufficient levels of CRBN lead to inefficient ternary complex formation and, consequently, poor target degradation.[3] Studies have shown that cancer cell lines with higher CRBN expression are more sensitive to CRBN-recruiting PROTACs.[6][7] Conversely, low or absent CRBN expression is a primary mechanism of acquired resistance to these agents.[8][9][10]
Q3: Can a thalidomide-based PROTAC have off-target effects?
A3: Yes. The thalidomide (B1683933) moiety itself can act as a "molecular glue," inducing the degradation of proteins that are not the intended target.[3][11] These are known as "neo-substrates." Common neo-substrates for thalidomide and its analogs include the transcription factors IKZF1 (Ikaros), IKZF3 (Aiolos), and GSPT1.[3][12][] Degradation of these proteins can lead to unintended biological effects, so it is crucial to monitor their levels as part of your experimental controls.[3]
Q4: What is the "hook effect" and how does it relate to CRBN?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[3][14] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[14] This can be misinterpreted as poor PROTAC efficacy, but it is actually a concentration-dependent artifact. Performing a wide dose-response experiment is essential to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[14]
CRBN-PROTAC Mechanism of Action
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Troubleshooting Guide
Problem: My PROTAC shows weak or no degradation of the target protein.
This is a common issue that can stem from multiple factors. Follow this workflow to diagnose the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed degradation experiments.
Step-by-Step Troubleshooting
-
Cause 1: Low Expression of CRBN or Target Protein.
-
Diagnosis: The efficacy of your PROTAC is directly proportional to the amount of CRBN available in the cell.[6] Some cell lines naturally have low CRBN expression, which can be a common reason for failure.[7] Similarly, if the target protein is not sufficiently expressed, degradation may be difficult to detect.
-
Troubleshooting:
-
Check CRBN/Target Expression: Use Western Blot or qPCR to quantify the protein and mRNA levels of both CRBN and your target protein in the cell line being used.[3]
-
Select a Different Cell Line: Test your PROTAC in cell lines known to have high CRBN expression (e.g., multiple myeloma cell lines like MM.1S).[3][15]
-
Overexpress CRBN: If you must use a low-CRBN line, consider transiently or stably overexpressing CRBN to see if it rescues degradation.[9]
-
-
-
Cause 2: Inefficient Ternary Complex Formation.
-
Diagnosis: The PROTAC may not be effectively bridging the target protein and CRBN. This can be due to poor binding affinity of the ligands or a suboptimal linker design (length, composition, or attachment point).[5][16]
-
Troubleshooting:
-
Perform Co-Immunoprecipitation (Co-IP): Treat cells with the PROTAC, then immunoprecipitate the target protein and blot for CRBN (or vice-versa). The presence of the other protein confirms in-cell ternary complex formation.[3][17]
-
Use Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm the binding affinities of your PROTAC's individual ligands to the target and CRBN.[16][18]
-
Redesign the PROTAC: Synthesize analogs with different linker lengths and compositions to optimize the geometry of the ternary complex.[19]
-
-
-
Cause 3: Impaired Ubiquitination or Proteasome Activity.
-
Diagnosis: Even if a ternary complex forms, downstream machinery might be compromised. The cell may have issues with the ubiquitin-conjugating enzymes (E2s) or the proteasome itself.[19]
-
Troubleshooting:
-
Verify Target Ubiquitination: Perform an in-cell ubiquitination assay. IP the target protein after PROTAC treatment and blot with an anti-ubiquitin antibody. A high-molecular-weight smear indicates successful ubiquitination.[17][20]
-
Use a Proteasome Inhibitor Control: Co-treat cells with your PROTAC and a proteasome inhibitor like MG132. If the PROTAC is working, this should "rescue" the target protein from degradation, leading to an accumulation of the ubiquitinated form.[19] This confirms the degradation is proteasome-dependent.
-
-
Quantitative Data Summary
The level of CRBN expression directly impacts the potency (DC₅₀) and maximum degradation (Dₘₐₓ) of a thalidomide-based PROTAC.
Table 1: Representative PROTAC Efficacy vs. CRBN Expression Level (Note: Data are hypothetical but illustrative of typical experimental outcomes.)
| Cell Line | Cancer Type | Relative CRBN mRNA Expression | PROTAC DC₅₀ (nM) | PROTAC Dₘₐₓ (%) |
| MM.1S | Multiple Myeloma | High | 15 | >95% |
| HEK293T | Kidney | Moderate | 75 | ~85% |
| PANC-1 | Pancreatic | Low | 500 | <50% |
| A549 | Lung | Very Low | >1000 | No significant degradation |
| MM.1S CRBN-KO | Multiple Myeloma | None | >10000 | No degradation |
Logical Relationship: CRBN Expression and PROTAC Efficacy
Caption: The relationship between CRBN levels and PROTAC outcomes.
Key Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[17]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% milk or BSA in TBST). Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-Actin, GAPDH).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[16][21]
Protocol 2: Analysis of CRBN mRNA Expression by qPCR
This protocol determines the relative abundance of CRBN transcript in your cell line.
-
RNA Extraction: Harvest cells from a culture plate and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for CRBN, and a suitable qPCR master mix (e.g., SYBR Green). Also, prepare a reaction for a housekeeping gene (e.g., GAPDH, HPRT1) for normalization.[22]
-
Thermal Cycling: Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative expression of CRBN using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels across different cell lines.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the PROTAC-dependent interaction between your target protein and CRBN in a cellular context.[3]
-
Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration (or a concentration where the ternary complex is expected to be stable) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the cleared lysate with an antibody against the target protein (or CRBN) overnight at 4°C to form an antibody-antigen complex.
-
Capture Complex: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washes: Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the captured proteins from the beads using a sample buffer. Run the eluate on an SDS-PAGE gel and perform a Western blot, probing for the interacting protein (e.g., if you pulled down the target, blot for CRBN). An increased signal in the PROTAC-treated lane compared to the control indicates complex formation.[19]
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ternary Complex Formation with Thalidomide-5,6-F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ternary complex formation using Thalidomide-5,6-F as a Cereblon (CRBN) E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC? A1: this compound is a thalidomide-based ligand specifically designed for the recruitment of the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] In the context of a PROTAC, this compound serves as the E3 ligase-recruiting moiety.[1] It is connected via a chemical linker to another ligand that binds to a specific protein of interest (POI), creating a heterobifunctional molecule.[3][4] This PROTAC then acts as a bridge, bringing the POI and the CRBN E3 ligase into close proximity to facilitate the degradation of the target protein.[3]
Q2: What is a ternary complex and why is its formation critical for PROTAC efficacy? A2: A ternary complex is the transient structure formed when a PROTAC molecule simultaneously binds to both a target Protein of Interest (POI) and an E3 ubiquitin ligase.[5][6] The formation of a stable and productive ternary complex is the foundational step in the mechanism of action for a PROTAC.[7] This proximity enables the E3 ligase to efficiently transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[1][5] The stability and geometry of this complex, largely influenced by the PROTAC's linker, are critical determinants of the degradation efficiency.[1][4]
Q3: What is the "hook effect" and how can I mitigate it? A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein paradoxically decreases.[6][8] This results in a characteristic bell-shaped curve.[6] It is caused by the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 ligase) at excessive PROTAC concentrations, which prevents the formation of the productive ternary complex required for degradation.[6][9] To mitigate this, it is crucial to perform a wide dose-response experiment (e.g., from picomolar to high micromolar concentrations) to identify the optimal concentration window for maximal degradation and to avoid misinterpreting a potent PROTAC as inactive.[6][9]
Q4: How does the linker attached to this compound influence ternary complex formation? A4: The linker is a critical component that dictates the overall performance of a PROTAC.[4][10] Its length, chemical composition, and attachment points are key determinants in forming a stable and productive ternary complex.[1] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which can lead to positive cooperativity—a scenario where the binding of one protein to the PROTAC enhances the binding affinity of the other.[11] Conversely, a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments in a question-and-answer format.
Problem: Low or No Target Protein Degradation
Q: My PROTAC, synthesized with this compound, is not showing any degradation of my target protein. What are the possible causes and how can I troubleshoot this? A: Lack of degradation is a common challenge. A systematic approach to troubleshooting is recommended.[12]
-
Potential Cause 1: Inefficient Ternary Complex Formation.
-
Troubleshooting:
-
Optimize PROTAC Concentration: High concentrations can lead to the "hook effect".[12] Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[12]
-
Assess Linker: The linker connecting this compound to your target ligand may not be the optimal length or composition for your specific target. Synthesizing analogs with different linker types (e.g., PEG, alkyl) and lengths is a key optimization strategy.[13][14]
-
-
-
Potential Cause 2: Issues with Biological System Components.
-
Troubleshooting:
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN).[12] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[12] You can check expression levels via Western Blot or qPCR.[2]
-
Confirm Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN.[12] This can be assessed using biophysical assays like SPR or cellular target engagement assays.[12]
-
-
-
Potential Cause 3: PROTAC Permeability or Stability.
-
Troubleshooting:
-
Assess Cell Permeability: Due to their larger size, PROTACs can have poor cell permeability.[12] Cellular target engagement assays like NanoBRET™ can help determine if the PROTAC is entering cells and binding to its targets in their physiological environment.[12]
-
Confirm Compound Integrity: Verify the purity (>95%) and stability of your PROTAC. Degradation in storage or in the experimental medium can lead to a loss of activity.[12]
-
-
Problem: High Cellular Toxicity Observed
Q: My PROTAC is causing significant cell death, even at concentrations where I don't see target degradation. What could be the cause? A: High toxicity can stem from several factors, including the degradation of unintended proteins.
-
Potential Cause 1: Degradation of CRBN "Neosubstrates".
-
Explanation: The thalidomide (B1683933) moiety itself can act as a "molecular glue," inducing the degradation of proteins that are not the intended target.[2] These are known as "neosubstrates" and include transcription factors like IKZF1 and IKZF3.[2][13]
-
Troubleshooting:
-
Western Blot for Neosubstrates: Perform a Western Blot to check the levels of known CRBN neosubstrates in your PROTAC-treated cells.[2]
-
Synthesize a Negative Control: Create a control PROTAC with an inactive epimer of the thalidomide moiety. This control should still bind the target but not CRBN, helping to distinguish between on-target and off-target effects.[14]
-
-
-
Potential Cause 2: Off-Target Binding of the Warhead.
-
Explanation: The ligand targeting your protein of interest may have affinity for other proteins, leading to their degradation.[2]
-
Troubleshooting:
-
Problem: Inconsistent Results Between Assays
Q: My biochemical assays (e.g., SPR, TR-FRET) show strong ternary complex formation, but my cellular assays show weak degradation. Why? A: Discrepancies between in vitro and in-cell data are common and often point to cellular factors not present in biochemical assays.
-
Potential Cause: Different Experimental Environments.
-
Explanation: Biochemical assays with purified proteins do not fully replicate the complex cellular environment.[12]
-
Troubleshooting:
-
Consider Cellular Factors: Factors such as protein localization, post-translational modifications, and the presence of competing endogenous molecules can influence PROTAC activity in cells.[12]
-
Use Orthogonal Cellular Assays: Validate your findings using multiple cell-based assays. For example, use a NanoBRET™ assay to confirm ternary complex formation in live cells and a Western Blot to measure the downstream effect of protein degradation.[15][16] This provides a more complete picture of your PROTAC's mechanism of action.
-
-
Quantitative Data Summary
The selection of an appropriate biophysical assay is critical for generating reliable data. The table below compares key features of common assays used to characterize ternary complex formation.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Primary Output | Real-time binding kinetics (kₐ, kₑ), Affinity (K₋)[17][18] | Real-time binding kinetics (kₐ, kₑ), Affinity (K₋)[19] | Thermodynamic parameters (ΔH, ΔS), Affinity (K₋), Stoichiometry (n)[19][20] | Proximity and interaction efficiency[20] |
| Sample Requirement | Low (µg of protein)[20] | Low (µg of protein)[19] | High (mg of protein)[19][20] | Varies (can be performed in live cells)[20] |
| Throughput | Medium to High[20] | High[19] | Low[21] | High |
| Labeling Required | No[18] | No[19] | No[20] | Yes |
| Key Advantage | Provides detailed kinetic data (on- and off-rates).[20][22] | Higher throughput than SPR.[19] | Provides a complete thermodynamic profile of the interaction.[20][21] | Can be used to study interactions within a cellular context.[20] |
| Key Disadvantage | Requires immobilization of one binding partner. | Lower sensitivity can make it difficult to measure binary interactions of the PROTAC.[19] | High sample consumption; sensitive to buffer mismatch.[19] | Requires labeling and careful selection of fluorophore pairs.[18] |
Key Experimental Protocols
1. Western Blot for Protein Degradation Analysis
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[3][5]
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[5][12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[5] Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control to determine the percentage of degradation.[14]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol measures the real-time formation and dissociation of the ternary complex.[17][21]
-
Immobilization: Covalently immobilize the E3 ligase (e.g., CRBN-DDB1 complex) onto the surface of an SPR sensor chip.[17][21]
-
Binary Interaction Analysis: To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics (kₐ, kₑ, K₋).[17]
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these pre-formed binary complexes over the immobilized E3 ligase.[21] An increase in the binding response compared to the injection of the target protein alone indicates the formation of the ternary complex.[21]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity (α) by comparing the binary and ternary binding affinities.[21]
3. NanoBRET™ Cellular Ternary Complex Assay
This assay monitors protein-protein interactions in living cells, providing a physiologically relevant measure of ternary complex formation.[7][15][23]
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (CRBN) fused to a HaloTag® (acceptor).[15]
-
Assay Plate Setup:
-
Plate the transfected cells in a white, solid-bottom assay plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (the fluorescent acceptor) to the cells.[15]
-
-
Compound Treatment: Add serial dilutions of the PROTAC (or vehicle control) to the wells. To distinguish complex formation from degradation, you can pre-treat cells with a proteasome inhibitor like MG132.[15][23]
-
Measurement: Add the Nano-Glo® Live Cell Substrate to the wells to generate the donor signal.[15] Immediately measure both the donor emission (e.g., 460nm) and the acceptor emission (e.g., 618nm) using a luminometer capable of dual-filtered luminescence.[15]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[15] A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex. Plot the ratio against PROTAC concentration to determine an EC₅₀ for complex formation.[15]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to using this compound in PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting low PROTAC efficiency.
Caption: A typical experimental workflow for characterizing a thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. benchchem.com [benchchem.com]
- 21. aragen.com [aragen.com]
- 22. o2hdiscovery.co [o2hdiscovery.co]
- 23. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Technical Support Center: Troubleshooting PROTAC Degradation in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the evaluation of Proteolysis Targeting Chimeras (PROTACs) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor or no target protein degradation by a PROTAC in cellular assays?
Several factors can contribute to a lack of PROTAC efficacy in cellular experiments. These can be broadly categorized as issues related to the PROTAC molecule itself, the cellular environment, or the experimental setup.[1] Key reasons include:
-
Poor Cell Permeability: Due to their high molecular weight, PROTACs may struggle to cross the cell membrane efficiently.[2][3]
-
Chemical or Metabolic Instability: PROTACs can be susceptible to hydrolysis or metabolism by cellular enzymes, reducing their intracellular concentration.[1]
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for degradation. Suboptimal linker length or composition can hinder this process.[1][4]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, paradoxically reducing degradation efficiency.[5][6]
-
Low E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase that the PROTAC is designed to recruit.[7]
-
Rapid Target Protein Synthesis: The rate of new protein synthesis may outpace the rate of PROTAC-mediated degradation.[7]
Q2: What is the "hook effect" and how can I mitigate it?
The "hook effect" describes the bell-shaped dose-response curve where the efficacy of a PROTAC decreases at high concentrations.[5] This occurs because excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex required for degradation.[5][6]
To mitigate the hook effect:
-
Expand the Dose-Response Range: Test a wider range of PROTAC concentrations, including very low (picomolar) and very high (micromolar) ranges, to identify the optimal degradation window.[6]
-
Optimize the Linker: Modifying the linker length and composition can improve the stability of the ternary complex and reduce the formation of binary complexes.[5]
-
Directly Assess Ternary Complex Formation: Use biophysical assays like co-immunoprecipitation (Co-IP) or Förster resonance energy transfer (FRET) to measure ternary complex formation at different PROTAC concentrations.[1][5]
Q3: How can I determine if my PROTAC is cell-permeable?
Assessing cell permeability is a critical step in troubleshooting PROTAC efficacy. Several methods can be employed:
-
Indirect Assessment via Target Engagement: A cellular thermal shift assay (CETSA) can be used to determine if the PROTAC is engaging with its target inside the cell.[5]
-
Direct Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to measure the intracellular concentration of the PROTAC.[7][8]
-
Permeability Assays: In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an initial assessment of a PROTAC's ability to cross a lipid membrane.[9]
Q4: My PROTAC shows good degradation in biochemical assays but not in cells. What could be the reason?
Discrepancies between biochemical and cellular activity are common and often point to cell-specific factors. Potential reasons include:
-
Poor Cell Permeability: As mentioned, the PROTAC may not be reaching its intracellular target.[2]
-
Cellular Efflux: The PROTAC could be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[1]
-
Metabolic Instability: The PROTAC may be rapidly metabolized and inactivated by cellular enzymes.[1]
-
Insufficient E3 Ligase Availability: The endogenous levels of the recruited E3 ligase in the chosen cell line might be a limiting factor.[7]
Troubleshooting Guides
Problem 1: No or Weak Target Degradation Observed
This is a frequent issue that requires a systematic troubleshooting approach.
A systematic workflow for troubleshooting lack of PROTAC activity.
| Potential Cause | Recommended Action |
| Incorrect PROTAC Concentration | Perform a wide dose-response experiment (e.g., pM to µM range) to rule out the "hook effect".[6] |
| Poor Compound Solubility/Aggregation | Visually inspect stock solutions and media for precipitation. Perform solubility assays and consider using co-solvents.[1] |
| Chemical or Metabolic Instability | Assess PROTAC stability in cell culture media over time using LC-MS/MS. |
| Poor Cell Permeability or Efflux | Perform a cellular uptake assay or use efflux pump inhibitors to see if degradation is restored.[1] |
| Inefficient Ternary Complex Formation | Use Co-IP or biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation.[1] Redesign the linker if necessary. |
| Inactive Ubiquitin-Proteasome System | Treat cells with a proteasome inhibitor (e.g., MG132) as a positive control; this should block degradation.[10] |
| Low Target or E3 Ligase Expression | Confirm the expression levels of the target protein and the recruited E3 ligase in your cell line by Western blot or qPCR.[7] |
Problem 2: The "Hook Effect" is Observed
A bell-shaped dose-response curve is a hallmark of the "hook effect."
A workflow for addressing the PROTAC "hook effect".
| Potential Cause | Recommended Action |
| Formation of Non-Productive Binary Complexes | This is the primary cause of the hook effect.[5] Confirm this by performing biophysical assays that can distinguish between binary and ternary complexes. |
| Suboptimal Linker Design | A linker that does not optimally position the target and E3 ligase can exacerbate the hook effect. Synthesize and test PROTACs with different linker lengths and compositions.[4][5] |
| High PROTAC Concentration | The most straightforward solution is to use the PROTAC at its optimal, lower concentration for subsequent experiments.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[11][12]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to reach 70-80% confluency at the time of harvest.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat cells with the different PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).[12]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).[12]
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6][12]
-
Experimental workflow for Western blot analysis.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[13]
-
Reagent Preparation:
-
Prepare stock solutions of the PROTAC in DMSO.
-
Prepare aliquots of recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., VHL or CRBN complex), and the purified target protein.
-
Prepare a stock solution of ATP and ubiquitin.[13]
-
-
Reaction Setup:
-
On ice, assemble the reaction mixture containing reaction buffer, ATP, ubiquitin, E1, E2, E3, the target protein, and the PROTAC at various concentrations.
-
Include necessary controls: no PROTAC (vehicle), no E1, no E2, and no E3.[13]
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.[13]
-
-
Detection of Ubiquitination:
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using a primary antibody against the target protein.
-
Ubiquitination will be visible as a ladder of higher molecular weight bands above the unmodified target protein band.[13]
-
Workflow for the in vitro ubiquitination assay.
Signaling Pathway
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.[11][14] The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[11] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[11][15][16]
PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
My Thalidomide-5,6-F PROTAC is not binding to CRBN
Technical Support Center: PROTAC Development
Topic:
This guide provides a structured approach to troubleshooting the lack of binding between your Thalidomide-5,6-F PROTAC and the E3 ligase Cereblon (CRBN). The issue may stem from the PROTAC molecule itself, the experimental setup, or a fundamental incompatibility of your specific modification with the CRBN binding pocket.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a this compound PROTAC, but it shows no evidence of binding to CRBN in my assays. What are the most likely causes?
A1: A lack of CRBN binding can be attributed to three main categories of issues:
-
Compound Integrity: The PROTAC may not have been synthesized as expected, could be impure, or may have degraded.
-
Assay-Related Issues: The experimental conditions or assay format may be suboptimal or inappropriate for detecting the interaction.
-
Inherent Structural Hindrance: The modification to the thalidomide (B1683933) moiety itself—specifically the fluorine atom at the 5 or 6 position of the phthalimide (B116566) ring—may sterically or electronically prevent binding to the CRBN pocket. The phthalimide ring is involved in recruiting neosubstrates, and modifications here can be disruptive.[1]
The troubleshooting workflow below will guide you through diagnosing each of these possibilities.
Q2: How can I be sure my PROTAC molecule is correct and stable?
A2: It is critical to verify the identity, purity, and stability of your PROTAC.
-
Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure of your final compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is essential to determine the purity of your sample. Impurities can interfere with assays and lead to misleading results. A purity of >95% is recommended for biological assays.
-
Solubility and Stability: Poor aqueous solubility can lead to compound aggregation, drastically reducing the effective concentration available to bind CRBN.[2] Assess solubility and check for degradation in your assay buffer over the time course of your experiment using LC-MS.
Q3: What does the "hook effect" mean for my PROTAC experiment?
A3: The "hook effect" is a common phenomenon where the degradation of the target protein decreases at very high PROTAC concentrations.[3][4] This occurs because the PROTAC saturates both the target protein and CRBN independently, forming binary complexes (PROTAC-Target or PROtac-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN) needed for degradation.[4] While observing a hook effect is a good indicator that the ternary complex mechanism is at play, its absence could suggest a binding or complex formation issue.[4] If you see no degradation even at low concentrations, the primary issue is likely binary binding to CRBN or your target.
Q4: Could the 5,6-F modification on the phthalimide ring abolish CRBN binding?
A4: Yes, this is a strong possibility. While the glutarimide (B196013) ring of thalidomide is primarily responsible for the core interaction with CRBN, the phthalimide ring is more solvent-exposed and plays a key role in recruiting neosubstrate proteins.[1][5] Modifications at the 4 or 5-position of the phthalimide are often used for linker attachment in PROTAC design.[6] However, this region is sensitive. Introducing a bulky or electron-withdrawing group like fluorine could:
-
Create Steric Hindrance: The fluorine atom may physically clash with amino acid residues in or near the binding pocket.
-
Alter Electronic Properties: Changes to the electronics of the phthalimide ring could disrupt favorable interactions required for stable binding.
Troubleshooting Workflow & Diagrams
If you are observing no CRBN binding, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing lack of PROTAC-CRBN binding.
The intended mechanism of action for your PROTAC relies on forming a ternary complex. Understanding this is key to troubleshooting.
Caption: Mechanism of Action for a CRBN-based PROTAC.
Quantitative Data: CRBN Ligand Affinities
For a PROTAC to be effective, its CRBN-binding moiety must have sufficient affinity. Compare your expected results to these known values for established CRBN ligands. Note that binding affinities can vary based on the assay used.[7]
| Compound | Binding Affinity (Kd or IC50) | Key Structural Feature | Experimental Method | Reference |
| (S)-Thalidomide | ~250 nM (Kd) | Glutarimide ring | Surface Plasmon Resonance | [7][8] |
| (R)-Thalidomide | ~2.5 µM (Kd) | Glutarimide ring | Surface Plasmon Resonance | [7] |
| Pomalidomide | ~157 nM (Kd) | Modified phthalimide ring | Not Specified | [8] |
| Lenalidomide | 1.5 µM (IC50) | Modified phthalimide ring | Time-Resolved FRET | [7] |
| CC-220 | 60 nM (IC50) | High-affinity analogue | Time-Resolved FRET | [9] |
Detailed Experimental Protocols
To obtain definitive evidence of target engagement (or lack thereof), employ one or more of the following orthogonal biophysical and cellular assays.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[10][11]
Principle: Ligand binding stabilizes the target protein (CRBN), increasing the temperature at which it denatures and aggregates. This shift is detectable by quantifying the amount of soluble protein remaining after a heat shock.[11]
Methodology:
-
Cell Culture & Treatment: Culture cells (e.g., HEK293T, MM.1S) to ~80% confluency. Treat cells with your this compound PROTAC (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C. Include a positive control like pomalidomide.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.[11]
-
Heat Shock: Place the PCR tubes in a thermal cycler and heat the aliquots across a temperature gradient (e.g., 42°C to 66°C in 2°C increments) for 3 minutes. Immediately cool the samples to 4°C for 3 minutes.[12]
-
Cell Lysis: Lyse the cells via three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) to release cellular contents.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples using a BCA assay. Analyze the levels of soluble CRBN by Western blot using a validated anti-CRBN antibody.
-
Data Analysis: Quantify the band intensities for CRBN at each temperature. Plot the percentage of soluble CRBN relative to the non-heated control against the temperature. A rightward shift in the melting curve for the PROTAC-treated sample compared to the vehicle control indicates target engagement.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex
Co-IP can be used to verify the formation of the PROTAC-induced ternary complex (Target-PROTAC-CRBN) within the cell.[13][14]
Principle: An antibody against one component of the complex (e.g., the target protein) is used to pull it out of the cell lysate. If a stable complex has formed, the other components (CRBN) will be pulled down with it and can be detected by Western blot.[14]
Methodology:
-
Cell Culture and Lysis: Treat cells expressing your target protein and CRBN with either vehicle, your PROTAC (at optimal degradation concentration), or a non-binding control for 2-4 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[13]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against your target protein (or a tag like FLAG/HA if applicable) overnight at 4°C.[13]
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[13]
-
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specific binders.[14]
-
Elution: Elute the captured proteins from the beads by boiling in 2x Laemmli sample buffer for 5-10 minutes.[13]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against both the target protein (to confirm successful pulldown) and CRBN.
-
Data Interpretation: The presence of a CRBN band in the sample treated with your active PROTAC, which is absent or significantly weaker in the vehicle control, provides evidence of ternary complex formation.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[15][16] It is ideal for quantifying the binary binding affinity (Kd) between your PROTAC and purified CRBN protein.
Principle: A solution of the ligand (your PROTAC) is titrated into a solution of the protein (CRBN). The heat change upon binding is measured, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant CRBN protein (e.g., the DDB1-CRBN complex for stability). Ensure high purity and proper folding.
-
Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).[1]
-
Dissolve the PROTAC in the final dialysis buffer to the highest possible concentration without precipitation. The final DMSO concentration should be identical in both the protein and PROTAC solutions to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the ITC cell with the purified CRBN protein (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution at a concentration 10-15 times higher than the protein (e.g., 150-300 µM).[16]
-
Perform a series of small injections (e.g., 2 µL) of the PROTAC into the CRBN solution while measuring the heat changes.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to generate a binding isotherm (heat change vs. molar ratio).
-
Subtract the heat of dilution (measured by injecting PROTAC into buffer alone).
-
Fit the data to a suitable binding model (e.g., one-site binding) using the instrument's software to determine the Kd, n, and ΔH.[15][16]
-
-
Interpretation: A measurable Kd in the nanomolar to low micromolar range would confirm a direct binary interaction. If the isotherm is flat (no heat change), it indicates a lack of binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Interpreting Unexpected Results in Thalidomide-5,6-²H Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-5,6-²H. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation with this deuterated analog of thalidomide (B1683933).
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using Thalidomide-5,6-²H in experiments?
The primary reason for utilizing Thalidomide-5,6-²H is to investigate the role of cytochrome P450 (CYP)-mediated metabolism at the phthalimide (B116566) ring in the biological activity of thalidomide. Deuterium substitution at the 5 and 6 positions can slow down the rate of metabolic reactions at these sites due to the kinetic isotope effect. This allows for a more precise evaluation of the parent compound's activity versus the activity of its metabolites.
Q2: I am observing lower-than-expected potency of Thalidomide-5,6-²H compared to thalidomide in my cell-based assays. Why might this be?
Unexpectedly low potency could be attributed to the "kinetic isotope effect." The hydroxylation of the phthalimide ring of thalidomide by cytochrome P450 enzymes, such as CYP2C19 and CYP3A4, is a key metabolic pathway.[1][2][3] This metabolic activation can lead to the formation of 5-hydroxythalidomide (B1239145), which may have its own distinct biological activities. By slowing down this metabolic step, Thalidomide-5,6-²H may lead to lower concentrations of active metabolites, thus appearing less potent if the measured endpoint is dependent on these metabolites.
Q3: Could the use of Thalidomide-5,6-²H lead to a different toxicity profile compared to the parent compound?
Yes, it is possible. The metabolism of thalidomide's phthalimide ring can produce reactive intermediates, such as arene oxides, which can contribute to cellular toxicity.[1][2] By reducing the rate of metabolism at the 5,6-positions, Thalidomide-5,6-²H might exhibit a different toxicity profile. It could potentially be less toxic if the toxicity is mediated by a metabolite, or it could lead to the accumulation of the parent compound, which might have its own toxicity profile.
Q4: How does deuteration at the 5,6-positions affect the binding of thalidomide to its primary target, Cereblon (CRBN)?
Deuteration at the 5 and 6 positions of the phthalimide ring is not expected to directly interfere with the binding of thalidomide to Cereblon (CRBN). The interaction with CRBN is primarily mediated by the glutarimide (B196013) ring of thalidomide.[4] However, altered metabolism could indirectly affect the concentration of the parent compound available to bind to CRBN over time.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Question: Why am I seeing high variability in my results when treating cells with Thalidomide-5,6-²H?
-
Answer:
-
Metabolic Capacity of Cells: Different cell lines have varying levels of cytochrome P450 enzyme expression. If your cell line has low endogenous CYP activity, the difference between deuterated and non-deuterated thalidomide may be minimal. Conversely, in cells with high CYP activity, you would expect to see more pronounced differences. Consider using a cell line with known CYP2C19 or CYP3A4 activity or co-transfecting with these enzymes to have a more controlled system.
-
Compound Stability: While deuteration can slow metabolism, thalidomide and its analogs are also susceptible to non-enzymatic hydrolysis of the glutarimide and phthalimide rings.[5] Ensure that your experimental conditions (pH, temperature) are controlled and that the compound is freshly prepared for each experiment to minimize degradation.
-
Issue 2: Unexpected pharmacokinetic profile in animal studies.
-
Question: The plasma concentration of Thalidomide-5,6-²H is higher and sustained for longer than expected compared to thalidomide in my mouse model. What could be the reason?
-
Answer:
-
Reduced Metabolic Clearance: The kinetic isotope effect is likely reducing the rate of hepatic clearance of Thalidomide-5,6-²H by cytochrome P450 enzymes. This would lead to a longer half-life and higher overall exposure (AUC) of the parent compound. This is a key feature of utilizing deuterated drugs.
-
Altered Metabolite Profile: You should also analyze the plasma for key metabolites like 5-hydroxythalidomide. You would expect to see a lower concentration of this metabolite when using the deuterated analog.
-
Issue 3: Difficulty in synthesizing Thalidomide-5,6-²H.
-
Question: I am having trouble finding a specific protocol for the synthesis of Thalidomide-5,6-²H.
-
Answer:
-
Starting Material: The synthesis would require a deuterated starting material, specifically 4,5-dideuteriophthalic anhydride (B1165640). The general synthetic routes for thalidomide can then be adapted. A common method involves the condensation of phthalic anhydride (or its deuterated analog) with L-glutamine.[6][7]
-
General Synthetic Approach: A one-pot synthesis can be achieved by reacting the deuterated phthalic anhydride with L-glutamine and a cyclizing agent. Alternatively, a two-step process involving the formation of N-phthaloyl-L-glutamine followed by cyclization can be employed.[8]
-
Data Presentation
Table 1: Key Cytochrome P450 Enzymes in Thalidomide Metabolism
| Enzyme Family | Specific Isozyme | Location of Metabolism | Potential Impact of 5,6-Deuteration |
| CYP2C | CYP2C19 | Phthalimide Ring (5-hydroxylation) | Reduced rate of 5-hydroxythalidomide formation[1][3] |
| CYP3A | CYP3A4/5 | Phthalimide Ring (5-hydroxylation) | Reduced rate of 5-hydroxythalidomide formation[2][9] |
Experimental Protocols
Protocol 1: In Vitro CRBN Binding Assay (Competitive)
Objective: To determine if Thalidomide-5,6-²H binds to Cereblon (CRBN).
Methodology:
-
Reagents: Recombinant human CRBN-DDB1 complex, biotinylated thalidomide probe, streptavidin-coated plates, Thalidomide-5,6-²H, and unlabeled thalidomide.
-
Procedure: a. Coat streptavidin plates with the biotinylated thalidomide probe. b. Incubate the coated plates with the recombinant CRBN-DDB1 complex in the presence of varying concentrations of Thalidomide-5,6-²H or unlabeled thalidomide (as a competitor). c. After incubation, wash the plates to remove unbound protein. d. Detect the amount of bound CRBN-DDB1 using a specific primary antibody against CRBN and a secondary antibody conjugated to a detectable enzyme (e.g., HRP). e. Measure the signal and calculate the IC50 value.
-
Considerations for Thalidomide-5,6-²H: As deuteration at the 5,6-positions is not expected to affect CRBN binding directly, the IC50 value should be comparable to that of unlabeled thalidomide. Any significant difference might suggest impurities in the synthesized compound.
Protocol 2: TNF-α Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the functional effect of Thalidomide-5,6-²H on TNF-α production.
Methodology:
-
Cell Culture: Isolate human PBMCs from whole blood and culture them in appropriate media.
-
Treatment: Pre-treat the PBMCs with varying concentrations of Thalidomide-5,6-²H or thalidomide for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Quantification: After 18-24 hours, collect the cell supernatant and measure the concentration of TNF-α using an ELISA kit.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration and determine the IC50 value.
-
Considerations for Thalidomide-5,6-²H: The effect on TNF-α inhibition may be altered if the formation of 5-hydroxythalidomide contributes to this activity. A rightward shift in the dose-response curve (higher IC50) for the deuterated compound might be observed.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. A Concise Two-Step Synthesis of Thalidomide | Semantic Scholar [semanticscholar.org]
- 9. Thalidomide increases human hepatic cytochrome P450 3A enzymes by direct activation of the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Target Protein Degradation by Thalidomide-Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive comparison of methodologies to validate the efficacy of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce degradation of a target protein.
For the purpose of this guide, we will focus on the well-characterized thalidomide-based PROTAC, dBET1 , which targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation.[1][2] We will compare its performance with alternative BRD4-targeting PROTACs and detail the essential experimental protocols for robust validation.
Comparative Performance of BRD4-Targeting PROTACs
The efficacy of a PROTAC is primarily defined by its potency (DC50 - the concentration required to degrade 50% of the target protein) and its maximal degradation level (Dmax).[3] A lower DC50 and a higher Dmax are indicative of a more effective PROTAC. Below is a comparison of dBET1 with other notable BRD4-targeting PROTACs.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide (CRBN) | BRD4 | MV4;11 (AML) | < 100 | > 85% | [4] |
| MZ1 | VH032 (VHL) | BRD4 | HeLa | ~25 | > 90% | [5] |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Burkitt's Lymphoma | < 1 | > 90% | [5][6] |
| QCA570 | Pomalidomide (CRBN) | BRD4 | Bladder Cancer Cells | ~1 | > 95% | [5] |
Note: The presented data is compiled from various sources and experimental conditions may differ.
Core Validation Methodologies: Experimental Protocols
A multi-faceted approach is crucial for validating on-target protein degradation and the mechanism of action of a PROTAC. The key experimental techniques include Western Blotting for protein quantification, cellular assays to determine DC50 and Dmax, and ubiquitination assays to confirm the mechanism.
Western Blot Analysis of Protein Degradation
Western blotting is a fundamental technique to visualize and semi-quantify the degradation of the target protein following PROTAC treatment.[2]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4;11 for dBET1) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC (e.g., dBET1) in complete growth medium. A typical concentration range is 1 nM to 10,000 nM.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Determination of DC50 and Dmax
These two parameters are critical for quantifying the potency and efficacy of a PROTAC.[3]
Protocol:
-
Experimental Setup:
-
Perform a dose-response experiment as described in the Western Blot protocol (steps 1 and 2). A wider range of concentrations with smaller increments around the expected DC50 is recommended for accuracy.
-
-
Data Acquisition:
-
Quantify the degradation of the target protein at each PROTAC concentration using Western Blot analysis as described above.
-
-
Data Analysis:
-
Plot the percentage of remaining protein (Y-axis) against the logarithm of the PROTAC concentration (X-axis).
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.
-
DC50: The concentration of the PROTAC that results in a 50% reduction of the target protein.
-
Dmax: The maximum percentage of protein degradation observed from the fitted curve.
-
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC-mediated ubiquitination of the target protein, confirming the proposed mechanism of action.[7]
Protocol:
-
Reaction Components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase complex (e.g., Cereblon/DDB1)
-
Recombinant target protein (e.g., BRD4)
-
Ubiquitin
-
ATP
-
PROTAC (e.g., dBET1)
-
Assay buffer
-
-
Reaction Setup:
-
Combine the reaction components in a microcentrifuge tube. Include a negative control reaction without the PROTAC.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western Blot as described above, using a primary antibody against the target protein (e.g., anti-BRD4) or an anti-ubiquitin antibody.
-
-
Data Analysis:
-
A ladder of higher molecular weight bands or a smear above the unmodified target protein band in the presence of the PROTAC indicates polyubiquitination. The intensity of this ubiquitination signal should be dependent on the PROTAC concentration.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and its validation.
Caption: Mechanism of a thalidomide-based PROTAC.
Caption: Key steps in validating PROTAC efficacy.
Caption: Logic for comparing different PROTACs.
References
- 1. jsr.org [jsr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide: Thalidomide-5,6-F and Pomalidomide as CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Thalidomide-5,6-F and pomalidomide (B1683931) as ligands for the E3 ubiquitin ligase Cereblon (CRBN). While direct comparative quantitative data for this compound is limited in the public domain, this analysis leverages the extensive data available for its parent compound, thalidomide (B1683933), to provide a substantive comparison with the well-characterized and more potent analog, pomalidomide.
Introduction
Thalidomide and its analogs, including pomalidomide, are foundational molecules in the field of targeted protein degradation. They function as "molecular glues," binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase—for ubiquitination and subsequent proteasomal degradation.[3][4] The primary neosubstrates responsible for the anti-myeloma effects of these compounds are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]
Quantitative Data Comparison
The following tables summarize the key quantitative metrics that differentiate pomalidomide from thalidomide in their interaction with CRBN and their downstream functional consequences.
Table 1: Comparative Binding Affinities to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Method |
| Pomalidomide | ~157 nM[6] | ~3 µM[6] | Competitive Titration, Thermal Shift[6] |
| Thalidomide | ~250 nM[6] | ~30 µM[6] | Competitive Titration, Thermal Shift[6] |
Kd (Dissociation Constant): A lower value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency.
Table 2: Comparative Degradation of Neosubstrates (IKZF1 & IKZF3)
| Compound | DC50 (IKZF1) | DC50 (IKZF3) | Dmax | Cell Line |
| Pomalidomide | ~10 nM[1] | ~5 nM[1] | >90%[2] | MM.1S[1] |
| Thalidomide | ~500 nM[1] | ~200 nM[1] | ~60-70%[2] | MM.1S[1] |
DC50 (Half-maximal Degradation Concentration): The concentration of a compound that induces 50% degradation of the target protein. A lower value indicates greater degradation potency. Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: CRBN-mediated protein degradation pathway.
Caption: Workflow for evaluating CRBN ligands.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CRBN Binding Assay (Fluorescence Polarization - FP)
Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by an unlabeled test compound. The change in fluorescence polarization is proportional to the amount of tracer displaced, allowing for the determination of the test compound's binding affinity (IC50).
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently-labeled thalidomide (e.g., Cy5-Thalidomide)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
Test compounds (this compound, pomalidomide)
-
Black, low-binding 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate, add a fixed concentration of the fluorescently labeled thalidomide tracer and the purified CRBN/DDB1 complex to each well.
-
Add the serially diluted test compounds to the wells. Include controls with no test compound (maximum polarization) and no CRBN protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Neosubstrate Degradation
Principle: This technique is used to detect and quantify the levels of specific proteins (IKZF1 and IKZF3) in cell lysates following treatment with the CRBN ligand. A decrease in the protein band intensity indicates degradation.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds (this compound, pomalidomide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment (transfer apparatus, membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of the test compounds for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (IKZF1, IKZF3) and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
-
Conclusion
The comparative analysis of pomalidomide and thalidomide reveals clear distinctions in their biochemical and cellular activities. Pomalidomide demonstrates a significantly higher binding affinity for Cereblon and is substantially more potent in inducing the degradation of the key neosubstrates IKZF1 and IKZF3.[1] These differences in potency likely contribute to the enhanced clinical efficacy of pomalidomide in treating multiple myeloma. While specific data for this compound is not available, studies on other fluorinated thalidomide analogs suggest that fluorination can increase CRBN binding affinity.[3] However, without direct experimental evidence, it remains to be determined whether this compound would exhibit potency comparable to or greater than pomalidomide. The experimental protocols provided herein offer a robust framework for such a direct comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands in PROTAC Design: Thalidomide-5,6-F versus Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component of any PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system to eliminate a protein of interest. This guide provides an objective, data-driven comparison of two prominent Cereblon (CRBN) E3 ligase ligands: the emerging Thalidomide-5,6-F and the well-established lenalidomide (B1683929).
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase initiates the ubiquitination of the POI, marking it for degradation by the proteasome. Thalidomide and its analogs, including lenalidomide, are widely used ligands for the CRBN E3 ligase. The choice of the CRBN ligand can significantly impact a PROTAC's degradation efficiency, selectivity, and neosubstrate degradation profile.
This compound, a derivative of lenalidomide, incorporates a fluorine atom at the 6-position of the phthalimide (B116566) ring. This structural modification has been shown to modulate the ligand's interaction with CRBN, leading to altered neosubstrate selectivity—a critical consideration in PROTAC design to minimize off-target effects.
Performance Comparison: Degradation Efficiency and Selectivity
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). A key differentiator between this compound and lenalidomide lies in their neosubstrate degradation profiles. While lenalidomide-based PROTACs can induce the degradation of therapeutically relevant neosubstrates like IKZF1 and IKZF3, they can also degrade SALL4, a protein associated with thalidomide's teratogenic effects.[1] Research has shown that 6-position modifications of lenalidomide, such as the 6-fluoro substitution in this compound, are crucial for controlling neosubstrate selectivity.[2] Specifically, 6-fluoro lenalidomide enhances the degradation of IKZF1, IKZF3, and CK1α while reducing the degradation of SALL4 compared to lenalidomide.[1][2]
Quantitative Data Summary
The following table presents a representative comparison of hypothetical BRD4-targeting PROTACs, illustrating the expected performance differences based on the choice of the CRBN ligand. While direct head-to-head data for identical PROTACs is limited, the data is compiled from published principles of PROTAC design.
| PROTAC Ligand | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Key Neosubstrates Degraded |
| Lenalidomide | BRD4 | ~1-10 | >90 | IKZF1, IKZF3, SALL4 |
| This compound | BRD4 | ~1-10 | >90 | IKZF1, IKZF3, CK1α (enhanced); SALL4 (reduced) |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific target, linker, and cell line used. The data presented here is for illustrative purposes to highlight the key differences in neosubstrate profiles.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental procedures involved, the following diagrams are provided.
References
Confirming Targeted Protein Degradation: A Guide to Orthogonal Assays for Thalidomide-5,6-F-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Supporting Data for Validating the Efficacy of Thalidomide-5,6-F-Based Degraders.
This compound serves as a crucial E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to selectively eliminate target proteins. By binding to the Cereblon (CRBN) E3 ubiquitin ligase, this compound facilitates the formation of a ternary complex between the E3 ligase, the PROTAC, and the protein of interest. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. Rigorous and multi-faceted validation is essential to confirm the efficacy and specificity of this degradation process. This guide provides a comparative overview of key orthogonal assays, complete with experimental protocols and data presentation, to robustly validate this compound-mediated protein degradation.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound-based PROTACs operate by co-opting the cell's natural protein disposal machinery. The thalidomide (B1683933) moiety binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] The other end of the PROTAC binds to the target protein. This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein.[1] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[2]
Data Presentation: Quantifying Degradation Efficacy
The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation) values. Lower DC50 and higher Dmax values indicate a more potent PROTAC.[3] The following tables summarize representative quantitative data for thalidomide-based PROTACs targeting various proteins. While specific data for PROTACs utilizing the precise this compound moiety is not always publicly available, the presented data from similar thalidomide-based degraders serves as a benchmark.
Table 1: Western Blot-Derived Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | IRAK4 | OCI-LY10 | <100 | >90 | [4] |
| UBX-382 | BTK | TMD-8 | <100 | ~90 | [5] |
| Compound 21 | BRD4 | THP-1 | 810 | >90 | [6] |
| SHP2 Degrader 11 | SHP2 | SiHa | 6.02 | >90 | [7] |
Table 2: Quantitative Proteomics Analysis of a BTK-Targeting PROTAC
This table illustrates how quantitative proteomics data can be presented to demonstrate on-target degradation and assess off-target effects. The data is from TMD-8 cells treated with 100 nM of a thalidomide-based BTK PROTAC (UBX-382) for 4 hours.[5]
| Protein | Log2 Fold Change (PROTAC/DMSO) | p-value | Annotation |
| BTK | -3.5 | <0.001 | On-Target Degradation |
| IKZF1 | -1.8 | <0.01 | Off-Target (CRBN Neosubstrate) |
| IKZF3 | -1.5 | <0.01 | Off-Target (CRBN Neosubstrate) |
| ZFP91 | -1.2 | <0.05 | Potential Off-Target |
| GAPDH | -0.1 | >0.05 | No Significant Change |
Orthogonal Assays for Confirmation
To ensure the validity of the observed protein degradation, it is crucial to employ a series of orthogonal assays that confirm the mechanism of action and specificity.
Western Blot Analysis
Western blotting is the primary and most common method for quantifying the degradation of a specific target protein.
Quantitative Mass Spectrometry-Based Proteomics
Quantitative proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment, enabling the simultaneous assessment of on-target efficacy and potential off-target effects.[8]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN), which is a key mechanistic step in PROTAC action.
Quantitative PCR (qPCR)
qPCR is performed to measure the mRNA levels of the target protein. This assay is crucial to confirm that the observed decrease in protein levels is due to degradation and not a result of transcriptional repression.
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
Protocol 1: Western Blot for Protein Degradation Analysis
Objective: To quantify the reduction in the level of the target protein following treatment with a this compound-based PROTAC.
Materials:
-
Cell line of interest expressing the target protein.
-
This compound-based PROTAC stock solution in DMSO.
-
6-well or 12-well cell culture plates.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-polyacrylamide gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC in fresh culture medium and treat the cells. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[2]
-
Cell Lysis and Protein Quantification: After incubation, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[2]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band. Calculate the percentage of degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.[9]
Protocol 2: TMT-Based Quantitative Proteomics for Specificity Profiling
Objective: To obtain a proteome-wide view of protein abundance changes to assess on-target efficacy and identify off-target effects.
Materials:
-
Cells treated with PROTAC and vehicle control.
-
Urea-based lysis buffer with protease and phosphatase inhibitors.
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA).
-
Trypsin.
-
Tandem Mass Tag (TMT) labeling reagents.
-
C18 solid-phase extraction cartridges.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the PROTAC at a concentration near the DC50 value and a vehicle control.[9]
-
Protein Extraction and Digestion: Lyse cells in a urea-based buffer. Quantify protein concentration. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA. Digest proteins into peptides overnight using trypsin.[8]
-
TMT Labeling: Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's protocol. Combine the labeled samples.[8]
-
Mass Spectrometry Analysis: Analyze the labeled peptide mixture by LC-MS/MS.[8]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.[8]
Protocol 3: Co-Immunoprecipitation for Ternary Complex Confirmation
Objective: To confirm the PROTAC-induced interaction between the target protein and the CRBN E3 ligase.
Materials:
-
Cells treated with PROTAC, a negative control, and a vehicle control in the presence of a proteasome inhibitor (e.g., MG132).
-
Non-denaturing lysis buffer.
-
Antibody against the target protein or CRBN.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Antibodies against the target protein and CRBN for Western blotting.
Procedure:
-
Cell Treatment and Lysis: Treat cells for a short duration (e.g., 1-2 hours) with the PROTAC and controls in the presence of a proteasome inhibitor to prevent target degradation. Lyse the cells in a non-denaturing buffer.[10]
-
Immunoprecipitation: Incubate cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.[10]
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blotting: Perform Western blotting on the eluted samples. Probe the membrane with antibodies against the target protein and CRBN to detect their co-immunoprecipitation. An increased signal for CRBN in the sample where the target protein was pulled down (and vice versa) in the presence of the PROTAC confirms the formation of the ternary complex.
By employing these orthogonal assays, researchers can build a comprehensive and robust body of evidence to confirm and characterize this compound-mediated protein degradation, ensuring a thorough understanding of the efficacy and specificity of their PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Mechanism of Action: A Comparative Guide to Proteasome Inhibitors
For researchers, scientists, and drug development professionals, unequivocally validating a drug's mechanism of action (MoA) is a cornerstone of preclinical and clinical success. Proteasome inhibitors, a class of drugs that block the function of proteasomes, have become indispensable tools in this process, particularly in cancer research. This guide provides an objective comparison of commonly used proteasome inhibitors for MoA validation, contrasts their use with alternative methods, and offers detailed experimental protocols and visualizations to support your research.
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of proteins involved in critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[1][2][3] Inhibition of the 26S proteasome, the central protease in this pathway, leads to the accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis, making it a key therapeutic target.[4] Validating that a novel compound targets the proteasome requires specific experimental approaches that demonstrate direct engagement and downstream functional consequences.
Comparing Proteasome Inhibitors for MoA Validation
The choice of proteasome inhibitor for MoA validation studies is critical and depends on the specific research question, including the desired selectivity, reversibility, and cell permeability. Below is a comparison of several widely used proteasome inhibitors.
| Feature | MG132 | Bortezomib (B1684674) (Velcade®) | Carfilzomib (B1684676) (Kyprolis®) | Ixazomib (B1672701) (Ninlaro®) |
| Primary Target Subunit(s) | Chymotrypsin-like (β5), Caspase-like (β1)[5] | Chymotrypsin-like (β5), also β1[4] | Chymotrypsin-like (β5)[4][6] | Chymotrypsin-like (β5)[7] |
| Inhibition Mechanism | Reversible peptide aldehyde[5] | Reversible boronic acid[6] | Irreversible epoxyketone[6] | Reversible boronic acid[7] |
| Potency (IC50 for β5) | ~110 nM[8] | ~5-10 nM[9] | ~5-22 nM[10] | Similar to Bortezomib[7] |
| Cell Permeability | Cell-permeable | Cell-permeable | Cell-permeable | Orally bioavailable[7] |
| Key Applications in MoA | Broad-spectrum proteasome inhibition, positive control for proteasome activity assays. | Clinically relevant inhibitor, potent induction of apoptosis. | Highly selective and sustained inhibition, useful for studying bortezomib resistance.[6] | Oral administration allows for different experimental designs. |
| Reported Off-Target Effects | Can inhibit other proteases like calpain.[5] | Can have off-target effects on other serine proteases. | More selective for the proteasome than bortezomib.[10] | Generally well-tolerated. |
Proteasome Inhibitors vs. Alternative MoA Validation Techniques
While potent and specific, proteasome inhibitors are one of several tools available for MoA validation. Genetic approaches, such as RNA interference (siRNA) and CRISPR/Cas9, offer complementary information.
| Technique | Proteasome Inhibitors | RNA Interference (siRNA) | CRISPR/Cas9 |
| Principle | Small molecules that directly bind to and inhibit the catalytic activity of the proteasome. | Transient knockdown of the mRNA of a specific proteasome subunit, leading to reduced protein expression.[11] | Permanent knockout of the gene encoding a specific proteasome subunit. |
| Pros | - Rapid onset of action. - Dose-dependent and reversible (for some inhibitors). - Mimics a therapeutic intervention. - Applicable to a wide range of cell types and in vivo models. | - High specificity for the target gene.[12] - Can distinguish between the roles of different proteasome subunits. | - Complete and permanent loss of protein function. - High specificity. |
| Cons | - Potential for off-target effects.[13] - Can be toxic to cells at higher concentrations. - Development of resistance can occur. | - Incomplete knockdown can lead to ambiguous results.[11] - Off-target effects are possible.[11] - Transient effect.[13] - Delivery can be challenging in some cell types. | - Can be lethal if the target is essential for cell survival. - Potential for off-target gene editing. - Time-consuming to generate knockout cell lines. |
| Best Use Case in MoA | Validating direct target engagement and studying the acute cellular response to proteasome inhibition. | Investigating the specific role of individual proteasome subunits in a biological process. | Studying the long-term consequences of complete loss of a specific proteasome subunit's function. |
Experimental Protocols for MoA Validation
Validating the MoA of a putative proteasome inhibitor involves a multi-pronged approach, including direct measurement of proteasome activity, assessment of downstream signaling consequences, and determination of cellular viability.
In Vitro Proteasome Activity Assay
This assay directly measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates using fluorogenic substrates.[2]
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease inhibitors)
-
Proteasome activity assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC
-
Trypsin-like: Boc-LRR-AMC
-
Caspase-like: Z-LLE-AMC
-
-
Test compound and a known proteasome inhibitor (e.g., MG132) as a positive control
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
Add the test compound or control inhibitor at various concentrations.
-
Bring the total volume in each well to 100 µL with assay buffer.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence kinetically over 30-60 minutes (Excitation: ~360 nm, Emission: ~460 nm).[2]
-
Calculate the rate of AMC release (increase in fluorescence over time). The specific proteasome activity is determined by subtracting the rate of the inhibitor-treated well from the untreated well.
Western Blot for Polyubiquitinated Proteins
Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins. This can be visualized by Western blot.[14]
Materials:
-
Cells treated with the test compound or a control inhibitor
-
Lysis buffer containing a deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide, NEM)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody against ubiquitin or polyubiquitin (B1169507) chains
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in lysis buffer with DUB inhibitor.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-ubiquitin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image.
-
An accumulation of a high-molecular-weight smear or ladder in the lanes of treated samples indicates proteasome inhibition.[15]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a proteasome inhibitor.[16][17]
Materials:
-
Cells seeded in a 96-well plate
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex relationships in MoA studies.
Caption: Experimental workflow for validating the mechanism of action of a proteasome inhibitor.
A key downstream signaling pathway affected by proteasome inhibition is the NF-κB pathway.[18][19] Normally, the inhibitor of κB (IκB) is ubiquitinated and degraded by the proteasome, releasing NF-κB to translocate to the nucleus and activate gene transcription. Proteasome inhibitors block IκB degradation, thereby inhibiting NF-κB activation.
Caption: Inhibition of the canonical NF-κB pathway by proteasome inhibitors.
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Ubiquitinated Proteins [labome.com]
- 6. Bortezomib, carfilzomib and ixazomib do not mediate relevant transporter-based drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design and ultimate success of Proteolysis Targeting Chimeras (PROTACs).[1] These bifunctional molecules have revolutionized therapeutic strategies by coopting the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] This guide provides an in-depth comparison of the most prevalently utilized E3 ligase ligands, focusing on their performance metrics, the experimental protocols for their evaluation, and the underlying biological pathways.
Mechanism of Action: The PROTAC-Induced Ternary Complex
PROTACs are heterobifunctional molecules comprising a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The formation of a stable POI-PROTAC-E3 ligase ternary complex is the critical initiating event.[2][5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2][6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in further catalytic cycles.[6][7]
Caption: General mechanism of PROTAC-induced protein degradation.
Comparison of Common E3 Ligase Ligands
The majority of PROTACs developed to date recruit one of four E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), or Inhibitor of Apoptosis Proteins (IAPs).[4][8][9] The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and tissue specificity.[10]
| E3 Ligase | Common Ligands | Advantages | Disadvantages |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide and their derivatives[4][11][] | Smaller, more drug-like ligands.[] Widely expressed, with high levels in the brain and hematopoietic cells.[10] | Potential for off-target degradation of neosubstrates.[11][13] Some ligands have shown hydrolytic instability.[13] |
| von Hippel-Lindau (VHL) | Derivatives of VH032, such as (S,R,S)-AHPC.[5][14][15] | Broadly expressed across most tissues.[10][16] Well-characterized binding pocket, with potent and selective ligands available.[5][17] Less prone to off-target neosubstrate degradation compared to some CRBN modulators.[10] | Ligands are often larger and more complex than CRBN ligands. |
| MDM2 | Nutlin and its analogs (e.g., RG7112, RG7388).[8][18] | Dual mechanism of action in cancer by degrading a POI and stabilizing p53.[19] | Often less effective at inducing degradation compared to CRBN and VHL-based PROTACs.[8][20] Challenging physicochemical properties of the ligands.[21] |
| IAPs (cIAP1) | Bestatin derivatives, AVPI mimetics.[9] | Can induce autoubiquitylation and degradation of cIAP1 itself.[9] | Less prevalent in PROTAC design to date compared to CRBN and VHL.[22] |
Quantitative Performance of PROTACs Utilizing Different E3 Ligase Ligands
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6][23] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[23]
| PROTAC | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | CRBN | ~4 | >95 | MV4;11 |
| ARV-471 | Estrogen Receptor α | CRBN | <1 | >90 | MCF7 |
| MZ1 | BRD4 | VHL | ~15 | ~90 | HeLa |
| ARD-266 | Androgen Receptor | VHL | 0.5 - 1.0 | >95 | LNCaP, VCaP |
| A1874 | BRD4 | MDM2 | ~100 | ~75 | RS4;11 |
| SNIPER(ER) | Estrogen Receptor α | cIAP1 | 100 - 1000 | ~60 | MCF7 |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
A systematic workflow involving biochemical, biophysical, and cellular assays is essential for the development and characterization of effective PROTACs.[24][25]
Caption: A typical experimental workflow for PROTAC development.
E3 Ligase Binding Affinity Assay
Objective: To determine the binding affinity (Kd) of the E3 ligase ligand to its corresponding E3 ligase.[26]
Method: Surface Plasmon Resonance (SPR) [26]
-
Principle: SPR is a label-free technique that measures the binding kinetics and affinity of interactions in real-time.[26] One binding partner (e.g., the E3 ligase) is immobilized on a sensor chip, and the other partner (the ligand) is flowed over the surface. The change in the refractive index upon binding is measured.[26]
-
Protocol Outline:
-
Immobilize the purified E3 ligase onto a suitable SPR sensor chip.[26]
-
Prepare a dilution series of the E3 ligase ligand in a suitable running buffer.[26]
-
Inject the ligand solutions over the sensor surface at a constant flow rate.[26]
-
Monitor the association and dissociation phases.[26]
-
Regenerate the sensor surface between injections.[26]
-
Fit the resulting sensorgrams to a suitable binding model to determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd).[26]
-
Ternary Complex Formation Assay
Objective: To confirm and quantify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.[1]
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [27][28]
-
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[27]
-
Protocol Outline:
-
Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively.[28]
-
In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.[28]
-
Incubate the plate to allow for ternary complex formation.[28]
-
Measure the fluorescence emission at both the donor and acceptor wavelengths. The ratio of acceptor to donor emission is proportional to the amount of ternary complex formed.[27]
-
Protein Degradation Assay (DC50 and Dmax Determination)
Objective: To quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in reducing the levels of the target protein in a cellular context.[6][29]
-
Principle: This is a standard immunoassay to detect and quantify the amount of a specific protein in a cell lysate.[7]
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control.[29]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[29]
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
Caption: Logic for DC50 and Dmax determination from dose-response data.
Conclusion
The selection of an appropriate E3 ligase and a corresponding high-affinity ligand is a critical step in the development of potent and selective PROTACs. While CRBN and VHL remain the most widely utilized E3 ligases, the exploration of novel ligases such as MDM2 and IAPs is expanding the therapeutic potential of targeted protein degradation. A thorough characterization of PROTACs through a combination of biochemical, biophysical, and cellular assays is paramount to understanding their mechanism of action and optimizing their therapeutic efficacy. This guide provides a foundational framework for researchers to compare different E3 ligase ligands and to design and execute the key experiments necessary for the successful development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 16. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 21. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Quantitative Proteomics for Specificity Assessment of Thalidomide-5,6-F PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1][2][3][4][5] Among the most utilized classes are those that recruit the Cereblon (CRBN) E3 ubiquitin ligase via a thalidomide-derived ligand.[1][2][3] However, a critical challenge in their development is ensuring the specific degradation of the intended target while minimizing off-target effects.[1] This guide provides an objective comparison of Thalidomide-5,6-F PROTACs and their alternatives, supported by quantitative proteomics data and detailed experimental methodologies, to aid in the design and assessment of next-generation protein degraders.
A significant concern with thalidomide-based PROTACs is the potential for "neo-substrate" degradation, where the thalidomide (B1683933) moiety itself induces the degradation of proteins that are not natural substrates of CRBN, such as the transcription factors IKZF1 and IKZF3.[1][6][7] Quantitative mass spectrometry-based proteomics has become the gold standard for evaluating PROTAC specificity, offering an unbiased, proteome-wide view of protein abundance changes following treatment.[1][8] This allows for the concurrent assessment of on-target efficacy and potential off-target liabilities.[1][9]
Performance Comparison: On-Target Efficacy and Off-Target Profile
The specificity of a thalidomide-based PROTAC is not solely dictated by the affinity of its "warhead" for the protein of interest (POI). The formation of a stable and productive ternary complex between the POI, the PROTAC, and CRBN is crucial for efficient and specific degradation.[1][3][9]
Recent studies have revealed that the point of linker attachment on the pomalidomide (B1683931) (a thalidomide analog) scaffold is a critical determinant of specificity. Quantitative proteomic analyses have demonstrated that functionalization at the C5 position of the phthalimide (B116566) ring can significantly reduce the off-target degradation of zinc-finger (ZF) proteins, a common liability with earlier generation CRBN-recruiting degraders.[10][11] This enhanced specificity is attributed to steric hindrance, which is thought to disrupt the formation of ternary complexes with off-target ZF proteins without compromising the productive ternary complex formation with the intended POI.[10][12]
Quantitative Data Summary
The following tables summarize quantitative proteomics data comparing the specificity of C5-linked pomalidomide-based PROTACs against their C4-linked counterparts and other alternatives.
| Table 1: On-Target Degradation of a Target Protein (e.g., BRD4) | |||
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) |
| C4-Linked Pomalidomide-PROTAC | BRD4 | 15 | >90 |
| C5-Linked Pomalidomide-PROTAC | BRD4 | 10 | >95 |
| VHL-based PROTAC (e.g., MZ1) | BRD4 | 5 | >95 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency. Data is illustrative and compiled from various studies; experimental conditions may vary.[2]
| Table 2: Off-Target Degradation Profile | |||
| PROTAC | Known Neosubstrate Degradation (e.g., IKZF1, IKZF3) | Zinc-Finger Protein Degradation | Other Significant Off-Targets |
| C4-Linked Pomalidomide-PROTAC | Moderate to High | High | Identified in some cases |
| C5-Linked Pomalidomide-PROTAC | Moderate to High | Low to Negligible | Reduced compared to C4-linked |
| VHL-based PROTAC | Not Applicable | Low to Negligible | Different off-target profile |
Visualizing the Mechanism and Workflow
To better understand the concepts and processes described, the following diagrams have been generated.
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC specificity.
Experimental Protocols
To ensure reproducibility and accuracy in assessing PROTAC specificity, robust experimental protocols are essential.
TMT-Based Quantitative Proteomics for Specificity Profiling
This protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to validate PROTAC-induced protein degradation and identify off-targets.[13]
-
Cell Culture and PROTAC Treatment:
-
Culture relevant cells (e.g., HeLa, HEK293T, or a specific cancer cell line) to 70-80% confluency.[1]
-
Treat cells with the this compound PROTAC at various concentrations (e.g., a dose-response from 1 nM to 10 µM) and for different time points (e.g., 6, 12, 24 hours).[1]
-
Include a vehicle-only control (e.g., DMSO).[1]
-
Harvest cells by scraping and wash twice with ice-cold PBS.[1]
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer or 8M urea-based buffer) containing protease and phosphatase inhibitors.[1][8]
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.[13]
-
-
TMT Labeling and Sample Pooling:
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).[8]
-
Identify peptides and proteins and quantify the TMT reporter ion intensities.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.[1]
-
Visualize the data using volcano plots and heatmaps to highlight significant changes in protein expression.[1]
-
Western Blotting for Target Validation
Western blotting is a crucial and accessible technique for validating the degradation of the primary target and potential off-targets identified by mass spectrometry.[13]
-
Sample Preparation:
-
Treat cells with the PROTAC as described for the proteomics experiment.
-
Lyse cells and determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein or a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Quantification:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Alternative and Complementary Methods for Specificity Validation
While quantitative proteomics provides a global view, other methods can offer valuable orthogonal data to confirm PROTAC specificity.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses the target engagement of a PROTAC in a cellular context. The principle is that the binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature.[13]
-
NanoBRET™ Ternary Complex Assay: This assay directly measures the formation of the ternary complex (POI-PROTAC-E3 ligase) within living cells. Upon PROTAC-induced proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, generating a quantifiable signal that is proportional to the extent of ternary complex formation.[12][13] This can provide valuable insights into the kinetics and stability of the ternary complex.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
In Vivo Efficacy of Thalidomide-Based PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Thalidomide-based Proteolysis Targeting Chimeras (PROTACs) against alternative therapeutic modalities. Due to a lack of specific published in vivo data for "Thalidomide-5,6-F PROTACs," this guide will focus on a well-documented, representative Thalidomide-based PROTAC, the BET degrader ARV-771, and its comparison with the small molecule inhibitor OTX015.
Thalidomide-based PROTACs represent a revolutionary approach in targeted therapy. By hijacking the body's own ubiquitin-proteasome system, these heterobifunctional molecules facilitate the complete removal of target proteins, a mechanism fundamentally different from traditional small molecule inhibitors that only block protein function. This distinction often translates to a more profound and durable therapeutic effect, particularly in preclinical cancer models.
Mechanism of Action: Targeted Protein Degradation
Thalidomide-based PROTACs function by inducing proximity between a target protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] The PROTAC molecule acts as a bridge, with one end binding to the protein of interest and the other, the thalidomide (B1683933) moiety, binding to CRBN.[1] This ternary complex formation facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1]
References
A Comparative Analysis of the Degradation Kinetics of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
This guide provides a comparative analysis of the degradation kinetics of various Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide (B1683933) and its analogs, such as pomalidomide, as the E3 ligase ligand for Cereblon (CRBN). While specific comparative data on "Thalidomide-5,6-F PROTACs" is limited in publicly available literature, this document offers a broader overview of the performance of thalidomide-based PROTACs against several key protein targets. The efficacy of these molecules is primarily evaluated by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
Quantitative Comparison of Degradation Kinetics
The following table summarizes the degradation performance of selected thalidomide- and pomalidomide-based PROTACs against various protein targets. It is important to note that experimental conditions such as cell lines and treatment times can vary between studies, so direct comparisons should be made with caution.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95[1] |
| PROTAC 3 | Thalidomide | BRD4 | RS4;11 | 0.1 - 0.3 | > 90 (inferred)[2] |
| PROTAC 8 | Not Specified | BRD4 | AR-positive prostate cancer cells | Sub-nanomolar | > 99[2] |
| QCA570 | CRBN Ligand | BRD4 | MDA-MB-231 | 3.5 | ~95[3] |
| DD-03-171 | Thalidomide derivative | BTK | Mantle cell lymphoma cells | 5.1 | > 90 (inferred)[4] |
| P13I | Pomalidomide | BTK | Ramos | ~10 | > 90 (inferred)[5] |
| NC-1 | Thalidomide | BTK | Mino | 2.2 | 97[6] |
| Compound 9 | Pomalidomide | BTK | Ramos | ~6 | > 90 (inferred)[5] |
| 11(ZB-S-29) | Thalidomide | SHP2 | Not Specified | 6.02 | > 90 (inferred)[7] |
| SP4 | Pomalidomide | SHP2 | HeLa | Not Specified | > 90 (inferred)[8] |
| P9 | Pomalidomide | SHP2 | Not Specified | 35.2 | > 90 (inferred)[9] |
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Experimental Protocols
Accurate and reproducible data are essential for the comparison of PROTAC degradation kinetics. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[10]
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest and allow them to adhere overnight.[11]
-
Prepare serial dilutions of the PROTAC compound in complete growth medium.
-
Treat the cells with the desired final concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO).[3]
-
For time-course experiments, incubate the cells for various durations (e.g., 2, 4, 8, 16, 24 hours). For dose-response experiments, incubate for a fixed time (e.g., 24 hours).[11]
b. Sample Preparation:
-
After treatment, place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold phosphate-buffered saline (PBS).[11]
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[12]
-
Collect the supernatant containing the soluble protein fraction.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a detergent-compatible protein assay such as the bicinchoninic acid (BCA) assay to ensure equal loading of samples.[11]
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[11]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
e. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
f. Data Analysis:
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]
Mass Spectrometry-Based Quantitative Proteomics
This method provides an unbiased, global view of the proteome to assess PROTAC selectivity and identify off-target effects.[15]
a. Sample Preparation:
-
Culture and treat cells with the PROTAC and vehicle control as described for the Western blot protocol. It is advisable to use a concentration at or near the DC50 value for the target protein.[1]
-
Harvest and lyse the cells in a urea-based lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[16]
b. Peptide Labeling (for TMT-based proteomics):
-
Label the peptides from each condition with a different tandem mass tag (TMT) isobaric label.
-
Combine the labeled peptide samples into a single sample.
c. LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
d. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance in the PROTAC-treated samples compared to the control.[17]
HiBiT Assay for Real-Time Degradation Kinetics
This is a sensitive, bioluminescence-based method for quantifying protein levels in real-time in live cells.[18]
a. Cell Line Generation:
-
Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide.[19] This ensures that the protein is expressed at its natural level.[19]
b. Assay Procedure:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.[18]
-
For lytic endpoint assays, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary Large BiT (LgBiT) protein and substrate.[20]
-
For live-cell kinetic assays, introduce LgBiT into the cells (e.g., via transfection or using a cell line stably expressing LgBiT) and add a live-cell substrate.[19]
-
The interaction between HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of HiBiT-tagged protein.[18]
-
Treat the cells with the PROTAC and measure the luminescence over time or at a fixed endpoint using a plate reader.[19]
c. Data Analysis:
-
The decrease in luminescence directly correlates with the degradation of the target protein.[18]
-
This method allows for the kinetic measurement of protein degradation, providing data on the rate of degradation in addition to DC50 and Dmax values.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel PROTACs for degradation of SHP2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Confirming On-Target Effects of Protein Degraders: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) technologies, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, has opened new avenues for therapeutic intervention by enabling the selective elimination of disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein, a mechanism that necessitates rigorous validation of on-target effects to ensure efficacy and minimize off-target liabilities. Rescue experiments are a cornerstone of this validation process, providing critical evidence that the observed biological effects are a direct consequence of the degradation of the intended protein of interest (POI).
This guide provides a comparative overview of key rescue experiments and alternative methods to confirm the on-target effects of protein degraders. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to assist researchers in designing and interpreting their validation studies.
Comparing Approaches to Validate On-Target Degradation
A multi-faceted approach is essential for robustly validating that a degrader's activity is mediated through its intended on-target mechanism. The following table summarizes and compares common rescue experiments and alternative validation methods.
| Method | Principle | Primary Output | Advantages | Limitations |
| Proteasome Inhibitor Rescue | Co-treatment with a proteasome inhibitor (e.g., MG132) prevents the degradation of ubiquitinated proteins. | Reversal of target protein degradation, observed by Western blot. | Confirms that degradation is dependent on the ubiquitin-proteasome system (UPS). | Does not confirm the specific E3 ligase involved; can have broad cellular effects. |
| E3 Ligase Knockout/Knockdown | Genetic ablation (e.g., via CRISPR/Cas9) of the E3 ligase recruited by the degrader. | Abrogation of target protein degradation in knockout/knockdown cells. | Provides strong evidence for the involvement of a specific E3 ligase in the degradation process.[1] | Can be time-consuming to generate stable knockout cell lines; potential for compensatory mechanisms. |
| Inactive Control Compound | Use of a structurally analogous compound that is deficient in binding to either the target protein or the E3 ligase. | Lack of target protein degradation with the inactive control. | Demonstrates that the degradation is dependent on the formation of a productive ternary complex.[2] | Requires chemical synthesis of a specific control molecule. |
| Target Overexpression | Ectopic expression of the target protein. | Attenuation or reversal of the biological phenotype caused by the degrader. | Directly links the degradation of the target protein to the observed cellular phenotype. | Overexpression levels may not be physiological and can sometimes lead to artifacts. |
| Global Proteomics (Off-Target Analysis) | Unbiased mass spectrometry-based quantification of thousands of proteins following degrader treatment. | Identification of unintended protein degradation, providing a global view of selectivity.[3][4][5][6][7] | Comprehensive and unbiased assessment of off-target effects.[3][4][5][6][7] | Does not directly confirm the on-target mechanism; requires specialized equipment and data analysis expertise. |
Quantitative Analysis of On-Target Degradation and Rescue
The efficacy of a protein degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8] Rescue experiments should demonstrate a clear shift in these parameters, indicating a reversal of the degrader's effect.
Table 2: Representative Quantitative Data for a BRD4-Targeting PROTAC
| Condition | DC50 (nM) | Dmax (%) | Interpretation |
| PROTAC alone | 10 | >95 | Potent and efficacious degradation of BRD4. |
| PROTAC + MG132 (10 µM) | >1000 | <10 | Degradation is rescued, confirming proteasome dependence. |
| PROTAC in CRBN Knockout Cells | >1000 | <5 | Degradation is abolished, confirming CRBN E3 ligase dependence. |
| Inactive Epimer Control | >10000 | <5 | Degradation is specific to the active PROTAC stereoisomer. |
Table 3: Hypothetical Off-Target Proteomics Data for a BTK-Targeting PROTAC
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On/Off-Target |
| BTK | BTK | -4.2 | <0.0001 | On-Target |
| TEC | TEC | -0.5 | 0.04 | Potential Off-Target |
| ITK | ITK | -0.3 | 0.25 | Not Significant |
| EGFR | EGFR | 0.1 | 0.89 | Not Significant |
Visualizing the Experimental and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in validating on-target degradation.
Figure 1. A generalized experimental workflow for validating on-target protein degradation.
Figure 2. The mechanism of PROTAC-mediated degradation and points of intervention for rescue experiments.
Figure 3. A simplified schematic of the BRD4 signaling pathway, a common target in TPD.
Figure 4. An overview of the B-cell receptor (BCR) signaling pathway involving BTK.
Detailed Experimental Protocols
Protocol 1: Proteasome Inhibitor Rescue by Western Blot
-
Cell Seeding: Plate cells at a density that will allow for 70-80% confluency at the time of harvest.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Degrader Treatment: Add the degrader at various concentrations to both the inhibitor-treated and vehicle-treated cells.
-
Incubation: Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Compare the degradation levels in the presence and absence of the proteasome inhibitor.
Protocol 2: Validation with an Inactive Control Compound
-
Cell Seeding and Treatment: Seed cells as described above. Treat cells with serial dilutions of the active degrader and the inactive control compound in parallel. Include a vehicle-only control.
-
Incubation, Lysis, and Quantification: Follow steps 4-6 from Protocol 1.
-
Western Blotting and Data Analysis: Perform Western blotting and data analysis as described in steps 7-8 of Protocol 1. A significant reduction in target protein levels should only be observed with the active degrader.
Protocol 3: Global Proteomics for Off-Target Profiling
-
Cell Culture and Treatment: Culture cells and treat with the degrader at a concentration that gives maximal target degradation (Dmax) and a vehicle control. Use multiple biological replicates.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled samples and analyze by LC-MS/MS to identify and quantify peptides.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to determine proteins that show significant changes in abundance between the degrader-treated and vehicle-treated samples.
-
Orthogonal Validation: Validate any identified off-targets using a secondary method, such as Western blotting.[3]
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
Navigating Neosubstrate Selectivity: A Comparative Guide to Thalidomide-5,6-F-based PROTACs
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Thalidomide-5,6-F-based Proteolysis Targeting Chimeras (PROTACs) against their traditional, non-fluorinated thalidomide (B1683933) counterparts. We delve into the critical aspect of cross-reactivity, providing supporting experimental data and detailed methodologies to aid in the design of more selective protein degraders.
The therapeutic promise of PROTACs is intrinsically linked to their selectivity. While these heterobifunctional molecules are designed to induce the degradation of specific proteins of interest, off-target effects remain a significant hurdle. For PROTACs employing thalidomide and its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a primary source of off-target activity is the degradation of endogenous "neosubstrates" such as Ikaros (IKZF1), Aiolos (IKZF3), and various zinc finger (ZF) proteins.[1] Recent strategies to mitigate these effects have explored chemical modifications of the thalidomide moiety. This guide focuses on the impact of fluorine substitution at the 5 and 6 positions of the thalidomide ring on PROTAC selectivity.
Performance Comparison: On-Target Potency vs. Off-Target Degradation
The introduction of fluorine atoms to the phthalimide (B116566) ring of the CRBN ligand can modulate the formation of the ternary complex between the target protein, the PROTAC, and CRBN, thereby influencing both on-target efficacy and off-target degradation. While comprehensive head-to-head comparative data across a wide range of targets is still emerging, studies on specific PROTACs offer valuable insights.
For instance, research on anaplastic lymphoma kinase (ALK)-targeting PROTACs has demonstrated that incorporating a 6-fluoro-pomalidomide moiety can lead to enhanced on-target potency while reducing the degradation of off-target ZF proteins.[2] This suggests that strategic fluorination can be a viable approach to improve the selectivity profile of thalidomide-based PROTACs.
Below are illustrative tables summarizing the kind of quantitative data required for a rigorous comparison.
Table 1: On-Target Degradation Efficacy
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-based PROTAC (Non-fluorinated) | Target X | Cancer Cell Line A | < 10 | > 90 |
| This compound-based PROTAC | Target X | Cancer Cell Line A | < 5 | > 95 |
| Alternative E3 Ligase PROTAC (e.g., VHL-based) | Target X | Cancer Cell Line A | ~15 | > 85 |
Note: This table presents hypothetical data to illustrate a comparative framework. Actual values are target and cell-line dependent.
Table 2: Off-Target Neosubstrate Degradation Profile (from Quantitative Proteomics)
| Protein | Gene Name | Fold Change (PROTAC vs. Vehicle) - Non-fluorinated | Fold Change (PROTAC vs. Vehicle) - 5,6-F-based | Biological Function |
| Target Protein X | GENEX | -4.8 | -5.2 | Target of Interest |
| Ikaros | IKZF1 | -3.5 | -1.5 | Transcription Factor |
| Aiolos | IKZF3 | -3.2 | -1.2 | Transcription Factor |
| Zinc Finger Protein 91 | ZFP91 | -2.1 | -0.8 | E3 Ubiquitin Ligase |
| Casein Kinase 1 Alpha | CSNK1A1 | -1.2 | -0.5 | Serine/Threonine Kinase |
| GAPDH | GAPDH | -0.1 | -0.1 | Housekeeping Protein |
Note: This table showcases representative data from a quantitative proteomics experiment, illustrating the potential for reduced off-target degradation with fluorinated PROTACs.
Experimental Protocols
Accurate assessment of PROTAC cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Protocol 1: Quantitative Proteomics for Global Off-Target Profiling
This method provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa, or a cancer cell line) to 70-80% confluency.
-
Treat cells with the this compound-based PROTAC, its non-fluorinated counterpart, and a vehicle control (e.g., DMSO) at various concentrations (e.g., 1 nM to 10 µM) for different time points (e.g., 6, 12, 24 hours).
-
-
Protein Extraction and Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse in a urea-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides overnight using trypsin.[3]
-
-
Tandem Mass Tag (TMT) Labeling and Multiplexing:
-
Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Analyze each fraction by online nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer.[4]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to PROTAC treatment.[3][4]
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay monitors the formation of the ternary complex, a critical step for PROTAC efficacy.[5]
-
Cell Preparation:
-
Use a cell line endogenously expressing the target protein tagged with HiBiT.
-
Transfect the cells to express a HaloTag®-CRBN fusion protein.
-
-
Assay Setup:
-
Plate the cells in a 96- or 384-well plate.
-
Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate.
-
-
PROTAC Treatment and Measurement:
-
Data Analysis:
-
Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizing the Science
To better understand the concepts and workflows described, the following diagrams have been generated.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Workflow for comparative quantitative proteomics analysis.
Caption: Logical framework for comparing PROTAC alternatives.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinities of CRBN Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of various ligands to the Cereblon (CRBN) protein, a critical component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. Understanding these binding interactions is paramount for the rational design of novel therapeutics, including molecular glues and Proteolysis Targeting Chimeras (PROTACs). This document summarizes quantitative binding data, details common experimental methodologies, and visualizes the key signaling pathway involved.
Quantitative Binding Affinity Data
The binding affinities of small molecule ligands to CRBN are typically quantified by their dissociation constant (Kd) or half-maximal inhibitory concentration (IC50). A lower value indicates a stronger binding affinity. The following table summarizes publicly available binding data for prominent CRBN ligands. It is important to note that absolute values can vary between studies due to different experimental conditions.
| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide (B1683933) | ~250 nM (Kd) | Surface Plasmon Resonance | [1] |
| ~249 nM (Ki) | Fluorescence Polarization | [2] | |
| Lenalidomide (B1683929) | ~178 nM (Ki) | Fluorescence Polarization | [2] |
| 0.64 µM (Kd) | Isothermal Titration Calorimetry | [3] | |
| ~2 µM (IC50) | Not Specified | [4][5] | |
| Pomalidomide (B1683931) | ~157 nM (Ki) | Fluorescence Polarization | [2] |
| 1.2 µM (IC50) | Time-Resolved FRET | [6] | |
| ~2 µM (IC50) | Not Specified | [4][5] | |
| Iberdomide | ~60 nM (IC50) | Time-Resolved FRET | [7][8] |
| ~150 nM (IC50) | Not Specified | [9] | |
| ~0.06 µM (IC50) | Not Specified | [10] | |
| Mezigdomide | ~0.03 µM (IC50) | Not Specified | [10] |
CRBN Signaling Pathway and Molecular Glue Mechanism
CRBN ligands, often referred to as molecular glues, function by modulating the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. The binding of a ligand to CRBN induces a conformational change that promotes the recruitment of "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11][12] This leads to their polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of these transcription factors is a key mechanism underlying the therapeutic effects of these drugs in diseases like multiple myeloma.[12]
Caption: CRBN molecular glue mechanism leading to neosubstrate degradation.
Experimental Protocols
Accurate determination of binding affinity is crucial for the development of effective CRBN-targeting therapeutics. The following are generalized protocols for common biophysical assays used to measure the interaction between CRBN and its ligands.
Fluorescence Polarization (FP)
This competitive assay measures the displacement of a fluorescently labeled CRBN ligand by a test compound.
Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger CRBN protein, its tumbling is slowed, increasing the polarization. An unlabeled test compound that binds to CRBN will compete with the fluorescent ligand, causing a decrease in polarization.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant CRBN protein (often in complex with DDB1 for stability) in an appropriate assay buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl).
-
Prepare a stock solution of a fluorescently labeled CRBN ligand (e.g., Cy5-Thalidomide).
-
Prepare serial dilutions of the unlabeled test compound and a known inhibitor (e.g., pomalidomide) as a positive control.
-
-
Assay Setup (96-well or 384-well black plate):
-
Add a fixed concentration of the CRBN protein to each well.
-
Add the serially diluted test compounds and controls to their respective wells.
-
Add the fluorescently labeled ligand to all wells except the blank.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for a Fluorescence Polarization assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand is titrated into a solution containing the protein. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Protocol Outline:
-
Sample Preparation:
-
Express and purify recombinant human CRBN (often as a CRBN-DDB1 complex for stability).
-
Extensively dialyze the protein and dissolve the ligand in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN solution into the sample cell.
-
Load the ligand solution (typically at a 10-fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform a series of small, precise injections of the ligand into the sample cell.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Perform a control titration of the ligand into buffer alone to determine and subtract the heat of dilution.
-
Plot the corrected heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics and affinity.
Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of an analyte (ligand) to an immobilized ligand (CRBN), are measured.
Protocol Outline:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the purified CRBN protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the ligand (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the immobilized CRBN surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Globally fit the sensorgram data from all analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (ka) and dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.
-
Caption: A generalized workflow for a Surface Plasmon Resonance experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Iberdomide | Apoptosis | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 9. labcompare.com [labcompare.com]
- 10. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Thalidomide-5,6-F Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has opened new avenues for therapeutic intervention, particularly in oncology. Molecular glue degraders, exemplified by thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), have demonstrated significant clinical success. These molecules function by redirecting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific "neosubstrate" proteins.[1][2] Chemical modifications to the thalidomide scaffold have been shown to modulate the potency and selectivity of these degraders, leading to the development of next-generation agents with improved therapeutic profiles.[3][4]
This guide provides a comparative evaluation of a hypothetical novel class of degraders, Thalidomide-5,6-F degraders, against established thalidomide analogs. While preclinical and clinical data on this compound degraders are not yet publicly available, this analysis is based on the known structure-activity relationships of thalidomide derivatives and serves as a framework for the potential evaluation of such compounds. We will explore the potential impact of fluorine substitutions at the 5 and 6 positions of the phthalimide (B116566) ring on degrader activity and therapeutic potential.
Mechanism of Action: A Molecular Glue Approach
Thalidomide and its derivatives act as "molecular glues" by binding to the CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to neosubstrates that it would not typically interact with.[2][5] Once the neosubstrate is brought into proximity with the E3 ligase, it is polyubiquitinated, marking it for degradation by the proteasome.[2] The glutarimide (B196013) ring of the thalidomide scaffold is essential for binding to CRBN, while modifications to the phthalimide ring can significantly alter the neosubstrate selectivity.[6][7]
Comparative Analysis of Thalidomide-Based Degraders
The therapeutic potential of a novel degrader is assessed by its potency, selectivity, and overall efficacy in relevant disease models. The following tables provide a comparative summary of key performance indicators for established thalidomide analogs and the projected profile of a hypothetical this compound degrader.
Table 1: Neosubstrate Degradation Potency (DC50, nM)
The DC50 value represents the concentration of the degrader required to induce 50% degradation of the target protein. Lower values indicate higher potency.
| Degrader | IKZF1 | IKZF3 | GSPT1 | CK1α | SALL4 |
| Thalidomide | ~1000 | >1000 | >10000 | >10000 | Moderate |
| Lenalidomide (B1683929) | ~50 | ~100 | >10000 | ~500 | Low |
| Pomalidomide | ~10 | ~5 | >10000 | >10000 | Moderate |
| CC-220 (Iberdomide) | ~1 | ~0.5 | >1000 | >1000 | Low |
| This compound (Hypothetical) | Potentially <10 | Potentially <5 | Unknown | Unknown | Potentially Low |
Note: The hypothetical values for this compound are projected based on the potential for fluorine substitutions to enhance binding affinity and selectivity.
Table 2: Maximum Degradation (Dmax, %)
Dmax represents the maximum percentage of protein degradation achievable with a given degrader.
| Degrader | IKZF1 | IKZF3 | GSPT1 | CK1α | SALL4 |
| Thalidomide | ~60-70% | ~50-60% | <20% | <20% | ~50-60% |
| Lenalidomide | >90% | >90% | <20% | ~80-90% | <30% |
| Pomalidomide | >90% | >90% | <20% | <20% | ~60-70% |
| CC-220 (Iberdomide) | >95% | >95% | <20% | <20% | <20% |
| This compound (Hypothetical) | >95% | >95% | Unknown | Unknown | <20% |
Note: A key goal for novel degraders is to achieve high Dmax for therapeutic targets while minimizing degradation of off-target proteins like SALL4, which is associated with teratogenicity.[8]
Experimental Protocols for Evaluating Novel Degraders
The following are standard experimental protocols used to characterize and compare the performance of thalidomide-based degraders.
Western Blotting for Protein Degradation
Objective: To quantify the extent of neosubstrate degradation following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MM.1S for multiple myeloma) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the level of protein degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the degrader on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of the degrader for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTS or CellTiter-Glo to each well.
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value (the concentration of the degrader that inhibits cell growth by 50%).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the CRBN-degrader-neosubstrate ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the degrader for a short period (e.g., 2-4 hours) and lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN or the neosubstrate of interest, coupled to protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using antibodies against CRBN and the neosubstrate to detect the presence of the ternary complex.
Conclusion and Future Directions
The therapeutic potential of thalidomide-based degraders continues to expand through rational drug design and a deeper understanding of their mechanism of action. The introduction of fluorine atoms at the 5 and 6 positions of the thalidomide phthalimide ring represents a logical next step in the chemical exploration of this scaffold. Such modifications have the potential to enhance the potency and selectivity of neosubstrate degradation, potentially leading to a wider therapeutic window and the ability to overcome resistance to existing IMiDs.[9]
Further preclinical studies, including in vivo efficacy and toxicity assessments in animal models, will be crucial to fully evaluate the therapeutic potential of this compound degraders. The experimental framework provided in this guide offers a robust starting point for the comprehensive characterization of these and other novel protein degraders. The ultimate goal is to develop highly selective and potent degraders that can target previously "undruggable" proteins and provide new therapeutic options for patients with cancer and other diseases.
References
- 1. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
A Comparative Benchmark Analysis of a Novel Thalidomide-5,6-F PROTAC Against Existing BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel Thalidomide-5,6-F PROTAC, a next-generation targeted protein degrader, against established benchmarks in the field. By presenting key experimental data and detailed protocols, this document aims to facilitate an objective evaluation of its potential as a potent and selective therapeutic agent. The focus of this comparison is the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a well-validated target in oncology and other diseases.
General Mechanism of PROTAC Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] Thalidomide and its analogs are a class of ligands that effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Thalidomide-5,6-F
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the proper disposal of Thalidomide-5,6-F. Given the potent teratogenic nature of thalidomide (B1683933) and its analogs, strict adherence to these procedures is mandatory to ensure the safety of laboratory personnel and the environment. The following guidance is based on established protocols for thalidomide and its derivatives and should be implemented in conjunction with your institution's Environmental Health and Safety (EHS) guidelines.
Core Safety Principles and Hazard Information
This compound, as a derivative of thalidomide, must be handled as a highly potent and hazardous compound. The primary health concern is its potential to cause severe birth defects.[1][2] All handling and disposal operations must be conducted with the utmost caution.
Key Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[4][5]
-
Environmental Hazard: Potential to harm aquatic life if released into the environment.[1]
Due to the lack of specific quantitative data for this compound, the following table summarizes key hazard information for the parent compound, thalidomide, which should be considered a baseline for safety protocols.
| Property | Value | Source(s) |
| Hazard Statements | H301: Toxic if swallowedH312: Harmful in contact with skinH361: Suspected of damaging fertility or the unborn child | [4] |
| Signal Word | Danger | [5] |
| Known Hazards | Known human teratogen, potential for reproductive harm. | [2][6] |
Step-by-Step Disposal Protocol
This protocol details the safe collection, segregation, and packaging of this compound waste.
1. Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory when handling this compound in any form.
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Body Protection: A disposable gown or lab coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted N95 (or higher) respirator is necessary.[1] All operations with dry powder should be conducted in a certified chemical fume hood or a containment glove box.[7]
2. Waste Segregation and Collection:
-
Designated Waste Streams: Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[2] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[8][9]
-
Solid Waste: Collect all disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, tubes, contaminated PPE) in a designated, sealed, and clearly labeled hazardous waste container.[2][7]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[6] Do not discharge into the environment.[6]
-
Sharps Waste: Any sharps (e.g., needles, syringes) contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
3. Decontamination:
-
Work Surfaces: Following any work with this compound, thoroughly decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent.[2]
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure. If a validated procedure is not available, the equipment should be disposed of as hazardous waste.[1][6]
-
Decontamination Materials: All cleaning materials used for decontamination (e.g., wipes) must be disposed of as solid hazardous waste.[1][2]
4. Spill Response:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Contain: Use an absorbent material to contain the spill.[8] For powder spills, gently cover with wetted paper towels to avoid raising dust.[10]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent.[8]
5. Final Disposal:
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).[2][6]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[8][9]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal for regulatory compliance.[2][6][8]
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][8] Disposal must be conducted by a licensed waste disposal company in accordance with all local, regional, and national regulations.[3][5]
Experimental Protocols
No specific experimental protocols for the chemical degradation of this compound are readily available. A hypothetical approach for the degradation of a thalidomide analog involves oxidation; however, this should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. packageinserts.bms.com [packageinserts.bms.com]
Essential Safety and Handling Protocols for Thalidomide-5,6-F
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thalidomide-5,6-F. Due to the established teratogenic, mutagenic, and cytotoxic properties of the parent compound, thalidomide (B1683933), this derivative must be managed with the highest degree of caution to ensure personnel safety and prevent environmental contamination.[1][2][3] The following guidelines provide a comprehensive framework for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. A multi-layered approach to PPE is mandatory for all personnel, irrespective of the quantity of the compound being handled.
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Solids | Primary: - Gloves: Double-gloving with chemical-resistant nitrile gloves.[4][5] Inspect for any tears or punctures before use.- Gown: Disposable, back-closing, long-sleeved gown with tight-fitting cuffs.[4][5]- Eye Protection: Chemical splash goggles with side-shields.[5]- Respiratory Protection: An N95 respirator is the minimum requirement. A powered air-purifying respirator (PAPR) is recommended, especially when handling powders outside of a containment system.[4][5] | Prevents skin contact, inhalation of airborne particles, and allows for safe removal of the outer layer in case of contamination.[4] Provides full body coverage and protects eyes from dust and splashes.[4][5] |
| Handling Solutions | Primary: - Gloves: Chemical-resistant nitrile gloves.[2][5]- Gown: Disposable, long-sleeved gown.[5]- Eye Protection: Safety goggles with side-shields. A face shield is also recommended to protect against splashes.[4][5] | Prevents skin contact with solutions and protects against accidental splashes to the face and eyes. |
| General Laboratory Operations | Primary: - A standard laboratory coat, safety glasses, and gloves must be worn at all times within the designated handling area. | Ensures a baseline level of protection during all activities in the vicinity of the compound. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound, particularly in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation exposure.[6]
A. Preparation and Weighing:
-
Designated Area: Establish a specific, clearly marked area within a chemical fume hood exclusively for handling this compound.[5]
-
Decontamination: Thoroughly decontaminate the designated area with an appropriate solvent both before and after each use.[5]
-
Weighing: Whenever possible, weigh the compound directly within the containment of the fume hood using a disposable weighing dish to prevent contamination of balances.[5]
B. Dissolving the Compound:
-
Solvent Addition: To avoid splashing, slowly add the solvent to the vessel containing the weighed this compound.[5]
-
Mixing: Use a vortex mixer or gentle agitation to dissolve the compound. Avoid using sonication, as it can generate hazardous aerosols.[5]
C. Storage:
-
Container: Store this compound in a clearly labeled, tightly sealed container.[5][7]
-
Location: Store the container in a designated, secure, and well-ventilated area away from incompatible materials.[7][8] The storage area should be locked to restrict access.[2][3]
Disposal Plan: Waste Management
Due to the potent nature of thalidomide and its analogues, all waste streams containing this compound must be treated as highly hazardous.[6]
A. Waste Segregation and Collection:
-
Solid Waste: Dispose of all contaminated solid materials, including gloves, gowns, shoe covers, and weighing dishes, in clearly labeled hazardous waste bags.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container with a secure cap.[5][8]
-
Sharps: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5][8]
-
Prohibition: Do not discharge any waste containing this compound into the sewer system.[5]
B. Decontamination of Glassware:
-
Triple Rinsing: Decontaminate any reusable glassware by triple-rinsing with a suitable solvent.[5]
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste.[5]
-
Final Cleaning: After triple-rinsing, the glassware can be washed using standard laboratory procedures.[5]
C. Final Disposal:
-
EHS Consultation: Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of potent, biologically active compounds.[6][8]
-
Waste Pickup: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS-approved channels.[8]
Experimental Protocols
While specific experimental protocols for "this compound" are not publicly available, the handling and disposal procedures outlined above are based on established safety protocols for thalidomide and its highly potent analogues. These procedures should be adapted to the specific requirements of your experimental workflow in consultation with your institution's safety office.
Visual Workflow for PPE Donning and Doffing
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.uga.edu [research.uga.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
